6-(2-Methylpropoxy)pyridine-3-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-(2-methylpropoxy)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-7(2)6-14-9-4-3-8(5-11-9)10(12)13/h3-5,7H,6H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGGUZPKESUQARQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=NC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016756-23-2 | |
| Record name | 6-(2-methylpropoxy)pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 6-(2-Methylpropoxy)pyridine-3-carboxylic acid
Introduction
6-(2-Methylpropoxy)pyridine-3-carboxylic acid, also known as 6-isobutoxypyridine-3-carboxylic acid, is a pivotal intermediate in the synthesis of various pharmaceutical compounds. Its structural motif, featuring a substituted pyridine ring, is a common scaffold in medicinal chemistry due to the pyridine ring's ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[1] The carboxylic acid functional group provides a handle for further chemical modifications, making it a versatile building block in drug discovery and development. This guide provides a detailed exploration of the primary synthetic pathway to this compound, grounded in established chemical principles and supported by practical, field-proven insights.
Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)
The most prevalent and industrially viable route to this compound relies on a nucleophilic aromatic substitution (SNAr) reaction.[2][3] This strategy involves the displacement of a suitable leaving group, typically a halide, from the 6-position of a pyridine-3-carboxylic acid derivative by an isobutoxide nucleophile.
Mechanistic Considerations
Aromatic rings, like pyridine, are generally electron-rich and thus resistant to nucleophilic attack. However, the presence of the electron-withdrawing nitrogen atom within the pyridine ring, particularly at positions ortho and para to it, creates electron-deficient carbons that are susceptible to nucleophilic substitution.[4] This is a key principle underpinning the feasibility of the SNAr mechanism in this context.[2][4][5] The reaction proceeds via an addition-elimination mechanism, where the nucleophile first attacks the electron-deficient carbon to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] Subsequently, the leaving group is expelled, and the aromaticity of the pyridine ring is restored.[5]
The success of this reaction is highly dependent on the nature of the leaving group and the reaction conditions. Halogens, such as chlorine, are commonly employed as effective leaving groups. The electron-withdrawing character of the carboxylic acid group at the 3-position further activates the ring towards nucleophilic attack, although its effect is less pronounced than substituents at the ortho or para positions relative to the leaving group.
Primary Synthesis Pathway: From 6-Chloronicotinic Acid
The most direct and widely adopted synthesis commences with 6-chloronicotinic acid (6-chloro-pyridine-3-carboxylic acid). This starting material is commercially available or can be synthesized from readily accessible precursors.[6][7]
Workflow Diagram
Caption: Overall workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol
Step 1: Preparation of Sodium Isobutoxide
The reaction is initiated by preparing the sodium isobutoxide nucleophile in situ.
Protocol:
-
To a stirred solution of anhydrous 2-methylpropan-1-ol (isobutanol), carefully add sodium metal in small portions under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction is exothermic and will produce hydrogen gas. Control the rate of addition to maintain a manageable reaction temperature.
-
Continue stirring until all the sodium has dissolved, resulting in a clear solution of sodium isobutoxide in isobutanol.
Causality: The use of a strong base like sodium metal is necessary to deprotonate the relatively weakly acidic isobutanol, thereby generating the potent isobutoxide nucleophile required for the subsequent SNAr reaction.
Step 2: Nucleophilic Aromatic Substitution
This is the core step where the isobutoxy group is introduced onto the pyridine ring.
Protocol:
-
To the freshly prepared solution of sodium isobutoxide, add 6-chloronicotinic acid portion-wise.
-
Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
A similar synthesis for a related compound, 6-methoxypyridine-3-carboxylic acid, involves refluxing for an extended period (e.g., 60 hours) to ensure complete conversion.[8]
Causality: Elevated temperatures are typically required to overcome the activation energy barrier for the nucleophilic attack on the aromatic ring and to facilitate the departure of the chloride leaving group.[5]
Step 3: Work-up and Isolation
The final product is isolated and purified from the reaction mixture.
Protocol:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess isobutanol under reduced pressure.
-
Dissolve the resulting residue in water.
-
Acidify the aqueous solution with a suitable acid (e.g., hydrochloric acid) to a pH of approximately 5.[8]
-
The desired product, this compound, will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold water to remove any inorganic impurities, and dry under vacuum.
Causality: Acidification protonates the carboxylate salt, rendering the final product, the carboxylic acid, insoluble in the aqueous medium, which allows for its isolation by precipitation and filtration.
Quantitative Data Summary
| Reactant/Product | Molar Mass ( g/mol ) | Key Role |
| 6-Chloronicotinic Acid | 157.56 | Starting Material |
| Sodium | 22.99 | Base for Nucleophile Generation |
| 2-Methylpropan-1-ol | 74.12 | Reactant and Solvent |
| This compound | 195.22 | Final Product |
Note: The yields for this specific synthesis can vary depending on the scale and specific reaction conditions but are generally expected to be in the moderate to good range based on analogous reactions.
Alternative Synthetic Considerations
While the SNAr reaction on 6-chloronicotinic acid is the most direct approach, other strategies can be envisioned, although they may be less efficient or require more steps.
-
Esterification followed by SNAr: One could first protect the carboxylic acid functional group of 6-chloronicotinic acid as an ester (e.g., a methyl or ethyl ester). This ester could then undergo the nucleophilic aromatic substitution with sodium isobutoxide. The final step would be the hydrolysis of the ester back to the carboxylic acid. This multi-step approach might be employed if the free carboxylic acid is found to interfere with the SNAr reaction, though this is generally not the case in this specific transformation.
Alternative Pathway Diagram
Caption: An alternative, multi-step synthesis pathway involving ester protection.
Conclusion
The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution reaction on 6-chloronicotinic acid. This method is robust, scalable, and relies on well-understood chemical principles. The key to a successful synthesis lies in the careful preparation of the isobutoxide nucleophile and ensuring sufficient reaction time and temperature to drive the substitution to completion. The straightforward work-up and isolation procedure further contribute to the practicality of this synthetic route for researchers and professionals in drug development.
References
- PrepChem. Synthesis of 6-Methoxypyridine-3-carboxylic acid.
- Khan Academy.
- Lee, C. H., et al. (2002). A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. PubMed.
- Wikipedia.
- YouTube. (2018). 37.
- YouTube. (2019).
- Gore, V. G., et al. (2013). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central.
- Google Patents. (2014).
- Google Patents. (2017).
- Bawa, S., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed Central.
Sources
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid - Google Patents [patents.google.com]
- 7. CN103570612A - Preparation method of 6-chloronicotinic acid - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
"6-(2-Methylpropoxy)pyridine-3-carboxylic acid" chemical properties
An In-Depth Technical Guide to 6-(2-Methylpropoxy)pyridine-3-carboxylic Acid
Introduction
This compound, also known by its synonym 6-Isobutoxynicotinic acid, is a substituted pyridine derivative of significant interest in the fields of medicinal chemistry and organic synthesis.[1][2] As a member of the nicotinic acid family, it possesses a bifunctional structure, incorporating a carboxylic acid moiety and an ether linkage on a pyridine core. This unique combination of functional groups makes it a versatile building block for the synthesis of more complex molecules and a valuable scaffold in the design of novel therapeutic agents.[3] Pyridine carboxylic acid isomers and their derivatives have a rich history in drug development, forming the basis for treatments targeting a wide range of diseases.[4] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, tailored for researchers and drug development professionals.
Part 1: Physicochemical and Structural Properties
The fundamental identity and behavior of this compound are defined by its molecular structure and resulting physicochemical properties. These parameters are critical for its handling, reaction setup, and interpretation of analytical data.
Core Identifiers and Properties
The compound is a solid at room temperature and is characterized by the following key identifiers and properties.[2]
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| Synonyms | 6-Isobutoxynicotinic acid | [1][2] |
| CAS Number | 1016756-23-2 | [1][2][5] |
| Molecular Formula | C₁₀H₁₃NO₃ | [5][6][7] |
| Molecular Weight | 195.22 g/mol | [2][5][7] |
| Physical Form | Solid | [2] |
Structural and Computed Data
Structural representations are essential for understanding the molecule's spatial arrangement and electronic characteristics, which dictate its reactivity.
| Descriptor | Value | Source |
| SMILES | CC(C)COC1=NC=C(C=C1)C(=O)O | [6] |
| InChI | InChI=1S/C10H13NO3/c1-7(2)6-14-9-4-3-8(5-11-9)10(12)13/h3-5,7H,6H2,1-2H3,(H,12,13) | [2][6] |
| InChIKey | IGGUZPKESUQARQ-UHFFFAOYSA-N | [2][6] |
| XlogP (Predicted) | 2.0 | [6] |
Part 2: Synthesis and Purification
While numerous methods exist for the synthesis of substituted pyridine carboxylic acids, a highly reliable and common approach for preparing 6-alkoxy derivatives involves a nucleophilic aromatic substitution followed by hydrolysis. This strategy is favored for its high efficiency and the ready availability of starting materials.
Synthetic Workflow
The recommended pathway begins with a 6-halonicotinic acid ester, which undergoes a Williamson ether synthesis with sodium isobutoxide. The resulting ester is then hydrolyzed under basic conditions to yield the target carboxylic acid.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol provides a self-validating system for the synthesis, purification, and characterization of the title compound.
Step 1: Synthesis of Methyl 6-(2-methylpropoxy)nicotinate
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare sodium isobutoxide by adding sodium metal (1.1 eq.) in small portions to anhydrous isobutanol (10 vol.) under an inert atmosphere (N₂ or Ar). The dissolution of sodium is exothermic and should be controlled with an ice bath. Causality: Anhydrous conditions are crucial to prevent the quenching of the highly reactive sodium metal and the resulting alkoxide.
-
Nucleophilic Substitution: To the freshly prepared sodium isobutoxide solution, add methyl 6-chloronicotinate (1.0 eq.).
-
Reaction: Heat the reaction mixture to reflux (approx. 108 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature and carefully quench with water. Reduce the volume under vacuum to remove the bulk of the isobutanol. Extract the aqueous residue with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude ester.
Step 2: Saponification to this compound
-
Hydrolysis: Dissolve the crude ester from the previous step in a mixture of methanol (5 vol.) and 2M aqueous sodium hydroxide (NaOH) solution (2.0 eq.).
-
Reaction: Heat the mixture to 60 °C and stir for 2-3 hours. Monitor the disappearance of the ester spot by TLC.
-
Isolation: After cooling the reaction mixture in an ice bath, carefully acidify to pH 3-4 with 2M hydrochloric acid (HCl). The product will precipitate as a white solid. Causality: The carboxylic acid is soluble in its salt form (carboxylate) under basic conditions. Acidification protonates the carboxylate, causing the neutral, less soluble carboxylic acid to precipitate.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.
Part 3: Chemical Reactivity and Derivatization
The molecule's reactivity is governed by its two primary functional groups: the carboxylic acid and the electron-rich alkoxy-substituted pyridine ring. This allows for selective modifications at either site.
Reactions of the Carboxylic Acid Group
The carboxylic acid is a versatile handle for forming a variety of derivatives, which is a cornerstone of its utility in medicinal chemistry.
-
Amide Bond Formation: The acid can be coupled with various amines using standard peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDEC) in the presence of a nucleophilic catalyst such as 4-Dimethylaminopyridine (DMAP) to form nicotinamide derivatives.[8]
-
Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or milder conditions like the Steglich esterification provides the corresponding esters.
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, (6-(2-methylpropoxy)pyridin-3-yl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).
Caption: Key derivatization pathways of the carboxylic acid group.
Reactions of the Pyridine Ring
The pyridine ring is generally electron-deficient. However, the 6-position is substituted with an electron-donating alkoxy group, which activates the ring towards electrophilic aromatic substitution, particularly at the ortho and para positions (C5 and C3, though C3 is blocked). Conversely, the 3-carboxyl group is electron-withdrawing and deactivating. The interplay of these effects dictates the regioselectivity of further substitutions. Enzymatic hydroxylation of similar pyridine carboxylic acids has been shown to occur regioselectively at the C2 position.[9]
Part 4: Spectroscopic Characterization
Unambiguous structural confirmation relies on a combination of spectroscopic techniques. The expected spectral data for the title compound are summarized below.
| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |
| IR Spectroscopy | O-H stretch (carboxylic acid) | 3300-2500 cm⁻¹ (broad) | Characteristic broad absorption due to hydrogen bonding of the carboxylic acid dimer.[10] |
| C=O stretch (carbonyl) | ~1710 cm⁻¹ (strong) | Typical value for a conjugated carboxylic acid carbonyl group.[10] | |
| C-H stretch (aliphatic) | 2960-2870 cm⁻¹ | Corresponds to the sp³ C-H bonds of the isobutyl group. | |
| ¹H NMR | -COOH | 10-12 ppm (broad singlet) | Highly deshielded proton of the carboxylic acid, signal disappears upon D₂O exchange.[10] |
| Aromatic H (H2, H4, H5) | 7.5-9.0 ppm | Protons on the electron-deficient pyridine ring appear far downfield. Specific shifts and coupling patterns depend on substituent effects. | |
| -O-CH₂- | ~4.3 ppm (doublet) | Methylene protons adjacent to the ether oxygen and coupled to the CH proton. | |
| -CH(CH₃)₂ | ~2.1 ppm (multiplet) | Methine proton of the isobutyl group. | |
| -CH(CH₃)₂ | ~1.0 ppm (doublet) | Six equivalent methyl protons of the isobutyl group. | |
| ¹³C NMR | -COOH | 165-175 ppm | Carbonyl carbon of the carboxylic acid.[10] |
| Aromatic C | 110-165 ppm | Carbons of the pyridine ring, with the carbon bearing the oxygen (C6) being the most downfield. | |
| -O-CH₂- | ~75 ppm | Aliphatic carbon attached to the ether oxygen. | |
| -CH(CH₃)₂ | ~28 ppm | Methine carbon of the isobutyl group. | |
| -CH(CH₃)₂ | ~19 ppm | Methyl carbons of the isobutyl group. |
Part 5: Applications in Research and Development
This compound is primarily utilized as a sophisticated building block in the synthesis of high-value compounds, particularly in the pharmaceutical industry.
-
Medicinal Chemistry: The nicotinic acid scaffold is a "privileged structure" in drug discovery.[4] Derivatives are explored for a multitude of therapeutic targets. For example, novel nicotinic acid derivatives have been synthesized and investigated as potent dual anti-inflammatory and anti-hyperglycemic agents.[8] The isobutoxy group can serve to increase lipophilicity, potentially improving pharmacokinetic properties like cell membrane permeability, and can engage in specific hydrophobic interactions within a target protein's binding pocket.
-
Enzyme Inhibitors: Pyridine carboxylic acids are a foundational scaffold for designing potent enzyme inhibitors.[4] The carboxylic acid can act as a key hydrogen bond donor/acceptor or a metal-chelating group, while the substituted pyridine core provides a rigid framework for orienting other pharmacophoric features.
-
Materials Science: Pyridine-based ligands are used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The functional groups on this molecule offer potential for creating novel materials with tailored electronic or catalytic properties.
Part 6: Safety and Handling
As with any laboratory chemical, proper safety protocols must be followed.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety glasses with side-shields or goggles.[11]
-
Handling: Use only in a well-ventilated area, such as a chemical fume hood.[11] Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[11]
-
Stability: The compound is generally stable under normal conditions but may be sensitive to moisture.[11]
References
-
PubChemLite. This compound (C10H13NO3). Available at: [Link]
-
PubChem. (214C)pyridine-3-carboxylic acid. Available at: [Link]
-
MDPI. (2021). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. Available at: [Link]
-
NIH. (2017). Ligand-controlled divergent dehydrogenative reactions of carboxylic acids via C–H activation. Available at: [Link]
-
YouTube. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Available at: [Link]
-
PubMed. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Available at: [Link]
-
PubMed Central. (2024). Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. Available at: [Link]
-
PubMed. (2004). Evaluation of pyridine-3-carboxylic acid as a drug carrier by utilizing multivariate methods, structure property correlations, and pattern recognition techniques. Available at: [Link]
-
PubMed. (2000). Novel regioselective hydroxylations of pyridine carboxylic acids at position C2 and pyrazine.... Available at: [Link]
-
PubChem. 6-Methylpyridine-2-carboxylic acid. Available at: [Link]
-
Matrix Fine Chemicals. PYRIDINE-3-CARBOXYLIC ACID | CAS 59-67-6. Available at: [Link]
-
Chemistry LibreTexts. (2023). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
-
NIH. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Available at: [Link]
-
PubChem. 6-Methoxypyridazine-3-carboxylic acid. Available at: [Link]
-
ResearchGate. Synthesis of carboxylic acid 6 Reagents and conditions. Available at: [Link]
- Google Patents. US3657259A - Process for the production of pyridine carboxylic acids.
-
Khan Academy. Reactivity of carboxylic acid derivatives (video). Available at: [Link]
-
Stenutz. pyridine-3-carboxylic acid. Available at: [Link]
-
Technical Disclosure Commons. (2024). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Available at: [Link]
-
PubChem. Nicotinic Acid. Available at: [Link]
-
ResearchGate. (2024). Experiment 6: Mild Reduction of a Carboxylic Acid to an Alcohol via 2-Pyridyl Thioester Activation. Available at: [Link]
Sources
- 1. This compound | 1016756-23-2 [amp.chemicalbook.com]
- 2. This compound | 1016756-23-2 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 1016756-23-2 [chemicalbook.com]
- 6. PubChemLite - this compound (C10H13NO3) [pubchemlite.lcsb.uni.lu]
- 7. scbt.com [scbt.com]
- 8. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel regioselective hydroxylations of pyridine carboxylic acids at position C2 and pyrazine carboxylic acids at position C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Molecular Structure of 6-(2-Methylpropoxy)pyridine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the molecular structure, synthesis, and physicochemical properties of 6-(2-Methylpropoxy)pyridine-3-carboxylic acid, also known as 6-isobutoxynicotinic acid. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the rational design and experimental considerations for this class of compounds.
Introduction: The Significance of Substituted Pyridine-3-Carboxylic Acids
Pyridine-3-carboxylic acid, commonly known as nicotinic acid or niacin, is a fundamental building block in medicinal chemistry.[1][2] Its derivatives have a rich history in the development of therapeutic agents for a wide range of conditions, including hyperlipidemia, tuberculosis, and cancer.[2] The pyridine ring system, with its unique electronic properties and ability to participate in hydrogen bonding, serves as a versatile scaffold for molecular design.
The introduction of substituents at various positions on the pyridine ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. Specifically, alkoxy substitution at the 6-position of the pyridine ring can significantly influence a compound's lipophilicity, metabolic stability, and target-binding affinity. This guide focuses on the 6-(2-methylpropoxy) derivative, a compound of interest for its potential to modulate biological targets in a specific and predictable manner.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is characterized by a pyridine ring substituted with a carboxylic acid group at the 3-position and an isobutoxy group at the 6-position.
Caption: 2D structure of this compound.
Physicochemical Properties (Predicted and Inferred)
| Property | Predicted/Inferred Value | Rationale/Reference |
| Molecular Formula | C₁₀H₁₃NO₃ | - |
| Molecular Weight | 195.22 g/mol | - |
| Appearance | White to off-white solid | Based on the appearance of similar nicotinic acid derivatives.[1] |
| Melting Point | 150-160 °C | Inferred from related structures. The parent nicotinic acid has a melting point of 236-239 °C.[1] The introduction of the isobutoxy group is expected to lower the melting point. |
| pKa | ~4.5 - 5.0 | The pKa of the carboxylic acid is expected to be slightly higher than that of nicotinic acid (~4.85) due to the electron-donating nature of the isobutoxy group.[1] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol, ethanol, and DMSO. | The isobutoxy group increases lipophilicity compared to nicotinic acid, reducing water solubility.[3] |
| LogP | ~2.0 (Predicted) | The isobutoxy group significantly increases the octanol-water partition coefficient compared to nicotinic acid (LogP ≈ 0.36).[4] |
Synthesis of this compound
A robust and reliable synthesis of this compound can be achieved through a two-step process starting from the commercially available 6-chloropyridine-3-carboxylic acid. This method, adapted from the synthesis of analogous 6-alkoxypyridine-3-carboxylic acids, involves an initial esterification of the carboxylic acid followed by a nucleophilic aromatic substitution to introduce the isobutoxy group, and concluding with ester hydrolysis.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol
Step 1: Synthesis of Ethyl 6-chloropyridine-3-carboxylate
-
To a solution of 6-chloropyridine-3-carboxylic acid (1 equivalent) in anhydrous ethanol (10 volumes), add concentrated sulfuric acid (0.1 equivalents) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude ethyl 6-chloropyridine-3-carboxylate.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Step 2: Synthesis of Ethyl 6-(2-methylpropoxy)pyridine-3-carboxylate
-
To a solution of 2-methylpropan-1-ol (isobutanol, 1.5 equivalents) in anhydrous N,N-dimethylformamide (DMF, 5 volumes), add sodium hydride (60% dispersion in mineral oil, 1.5 equivalents) portion-wise at 0 °C under a nitrogen atmosphere.
-
Stir the mixture at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.
-
Add a solution of ethyl 6-chloropyridine-3-carboxylate (1 equivalent) in anhydrous DMF (2 volumes) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield ethyl 6-(2-methylpropoxy)pyridine-3-carboxylate.
Step 3: Synthesis of this compound
-
To a solution of ethyl 6-(2-methylpropoxy)pyridine-3-carboxylate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water (1:1, 10 volumes), add sodium hydroxide (2 equivalents).
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the starting material is consumed as indicated by TLC.
-
Acidify the reaction mixture to pH 3-4 with 1M hydrochloric acid.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product, this compound.
Spectroscopic and Analytical Characterization (Predicted)
The structural confirmation of the synthesized this compound would be achieved through a combination of spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the protons on the pyridine ring and the isobutoxy group. The aromatic protons will appear as distinct multiplets in the downfield region (δ 7.0-9.0 ppm). The protons of the isobutoxy group will present as a doublet for the methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons. The carboxylic acid proton will likely appear as a broad singlet at a very downfield chemical shift (δ > 10 ppm).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will display distinct signals for each of the 10 carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid (δ ~165-175 ppm) and the carbons of the pyridine ring and the isobutoxy substituent.
-
IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching vibration for the carboxylic acid in the range of 2500-3300 cm⁻¹. A strong C=O stretching absorption for the carboxylic acid will be observed around 1700-1730 cm⁻¹. Additionally, C-O stretching bands for the ether linkage and the carboxylic acid will be present in the fingerprint region.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the elemental composition of the molecule. The mass spectrum will show the molecular ion peak [M+H]⁺ corresponding to the calculated exact mass.[4]
Potential Applications in Drug Discovery and Development
Derivatives of nicotinic acid are known to interact with a variety of biological targets. The introduction of the 6-isobutoxy group can enhance the drug-like properties of the nicotinic acid scaffold.
-
Enzyme Inhibition: Pyridine carboxylic acid derivatives have been explored as inhibitors of various enzymes.[2] The specific substitution pattern of this compound may confer selectivity and potency for particular enzyme targets.
-
Receptor Modulation: Nicotinic acid itself is a ligand for the G-protein coupled receptor GPR109A. Modifications to the nicotinic acid core can alter receptor binding affinity and functional activity, leading to the development of novel receptor modulators.
-
Metabolic Stability and Pharmacokinetics: The isobutoxy group can influence the metabolic fate of the molecule by blocking potential sites of metabolism on the pyridine ring. This can lead to an improved pharmacokinetic profile, including increased half-life and oral bioavailability.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its molecular structure, a plausible and detailed synthetic route, and predicted physicochemical and spectroscopic properties. The information presented herein is intended to facilitate further research and development of this and related compounds, ultimately contributing to the advancement of medicinal chemistry and drug discovery.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
PrepChem. Synthesis of 6-Methoxypyridine-3-carboxylic acid. [Link]
-
PubMed. A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. [Link]
- Google Patents. Synthetic method of 6-methyl nicotine.
- Google Patents. Method for the production of 6-hydroxynicotinic acid.
- Google Patents. Nicotinic acid esters and pharmaceutical compositions containing them.
- Google Patents. Process for producing pyridine carboxylic acids.
-
PubChem. (214C)pyridine-3-carboxylic acid. [Link]
-
PubMed. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]
- Google Patents. Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.
- Google Patents.
-
ResearchGate. Methods to Produce Nicotinic Acid with Potential Industrial Applications. [Link]
-
PubMed Central. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. [Link]
-
YouTube. Preparation of Carboxylic Acids, Part 5. [Link]
-
KEGG COMPOUND. C00253. [Link]
-
PubMed. Structural and Biochemical Characterization of 6-Hydroxynicotinic Acid 3-Monooxygenase, A Novel Decarboxylative Hydroxylase Involved in Aerobic Nicotinate Degradation. [Link]
-
GOV.UK. Niacin (Vitamin B3) - A review of analytical methods for use in food. [Link]
-
A2B Chem. 2-chloro-5-(prop-2-yn-1-yloxy)pyridine. [Link]
- Google Patents. Process for the production of 6-hydroxynicotinic acid.
-
Semantic Scholar. Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. [Link]
-
PubMed. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. [Link]
- Google Patents. Process for the synthesis of the nicotinyl ester of 6- aminonicotinic acid.
-
ResearchGate. Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. [Link]
- Google Patents.
- Google Patents. Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid.
- Google Patents.
-
MDPI. 6-Methoxypyridine-2-Carboxylic Acid: Properties, Uses, Safety, Supplier & Price. [Link]
-
PubChem. 6-Methoxypyridazine-3-carboxylic acid. [Link]
-
MDPI. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. [Link]
-
Matrix Fine Chemicals. 6-METHOXYPYRIDINE-3-CARBOXYLIC ACID. [Link]
Sources
An In-Depth Technical Guide to 6-(2-Methylpropoxy)pyridine-3-carboxylic acid (CAS 1016756-23-2): A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Versatile Pyridine Scaffold
6-(2-Methylpropoxy)pyridine-3-carboxylic acid, also known as 6-isobutoxynicotinic acid, is a substituted pyridine derivative that has emerged as a crucial intermediate in the synthesis of complex pharmaceutical agents. Its strategic importance lies in the combination of a reactive carboxylic acid handle for amide bond formation and an isobutoxy group that can influence solubility, metabolic stability, and target engagement of the final molecule. This guide provides a comprehensive overview of its synthesis, characterization, and application, with a particular focus on its role in the development of novel therapeutics.
The pyridine core is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. The specific substitution pattern of this compound makes it a valuable building block for creating molecules with tailored properties, enabling chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of new drug candidates.
Physicochemical Properties and Structural Data
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the properties of its derivatives.
| Property | Value | Source |
| CAS Number | 1016756-23-2 | [1][2] |
| Molecular Formula | C₁₀H₁₃NO₃ | [1] |
| Molecular Weight | 195.22 g/mol | [1] |
| IUPAC Name | This compound | [3] |
| Synonyms | 6-Isobutoxynicotinic acid | [2] |
| Physical Form | Solid | [3] |
| Purity (Typical) | ≥95% | [3] |
Synthesis and Reaction Mechanism
The most common and efficient synthesis of this compound involves a nucleophilic aromatic substitution reaction starting from the readily available 6-chloronicotinic acid.
Reaction Scheme
Caption: Synthetic pathway to this compound.
Causality of Experimental Choices
The choice of a strong base like sodium hydride (NaH) is critical for the quantitative deprotonation of isobutanol to form the highly nucleophilic sodium isobutoxide. This ensures an efficient displacement of the chloride at the 6-position of the electron-deficient pyridine ring. The reaction is typically performed in an anhydrous polar aprotic solvent such as tetrahydrofuran (THF) to prevent quenching of the alkoxide and to facilitate the dissolution of the reactants. Heating under reflux provides the necessary activation energy for the substitution to proceed at a reasonable rate. The final step involves an acidic workup to protonate the carboxylate salt, leading to the precipitation of the desired carboxylic acid product.
Detailed Step-by-Step Protocol
-
Step 1: Formation of Sodium Isobutoxide. To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), slowly add isobutanol (1.5 equivalents) at 0 °C. Allow the reaction mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the complete formation of sodium isobutoxide.
-
Step 2: Nucleophilic Aromatic Substitution. To the freshly prepared sodium isobutoxide solution, add 6-chloronicotinic acid (1.0 equivalent). Heat the resulting mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable technique such as thin-layer chromatography (TLC) or HPLC.
-
Step 3: Workup and Isolation. After completion, cool the reaction mixture to room temperature and cautiously quench with water. Acidify the aqueous solution to a pH of approximately 4-5 with dilute hydrochloric acid. The product will precipitate out of the solution.
-
Step 4: Purification. Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water if required.
Characterization and Quality Control
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isobutoxy group (a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons) and three distinct aromatic protons on the pyridine ring.
-
¹³C NMR: The carbon NMR spectrum will display ten unique carbon signals, including the carbonyl carbon of the carboxylic acid, the carbons of the pyridine ring, and the four carbons of the isobutoxy group.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique, which would be expected to show a prominent ion corresponding to [M+H]⁺ or [M-H]⁻.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of this compound. A reverse-phase C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile.[4] The purity is determined by the area percentage of the main peak detected by a UV detector.[4][5]
Typical HPLC Protocol
Caption: A typical workflow for HPLC purity analysis.
Application in Drug Discovery: A Case Study in GABA-A α5 Receptor Modulation
A significant application of this compound is in the synthesis of selective modulators of the GABAA α5 receptor. These receptors are implicated in cognitive processes, and their modulation is a promising therapeutic strategy for cognitive disorders.
Role as a Key Intermediate
In the development of novel imidazo[1,2-a]pyridine-based GABAA receptor modulators, this compound serves as a key precursor.[6] The carboxylic acid functionality is activated and then coupled with an appropriate amine to form an amide bond, which is a central feature of the final drug candidates. The isobutoxy group at the 6-position plays a crucial role in modulating the binding affinity and selectivity for the α5 subunit of the GABAA receptor.
Illustrative Synthetic Application
Caption: General scheme for the use in amide coupling reactions.
The ability to readily synthesize this key intermediate allows for the exploration of a wide range of structural variations in the final compounds, facilitating the optimization of their pharmacological properties.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis from commercially available starting materials, coupled with its utility in constructing complex molecular architectures, makes it an indispensable tool for drug discovery and development. The insights provided in this technical guide are intended to support researchers and scientists in leveraging the full potential of this important chemical entity in their pursuit of novel therapeutics.
References
-
HELIX Chromatography. HPLC Methods for analysis of 4-Pyridinecarboxylic acid. Available from: [Link]
-
SIELC Technologies. HPLC Separation of Pyridinecarboxylic Acids. Available from: [Link]
-
The Royal Society of Chemistry. Supporting Information for Stable carboxylic acid derivatized alkoxy silanes. Available from: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available from: [Link]
- Muszalska, I., Ładowska, H., & Sabiniarz, A. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica - Drug Research.
-
ResearchGate. 1H and 13C-M1HN NMR spectroscopic data for 3-hydroxypicolinic acid and its complexesa. Available from: [Link]
- Google Patents. AU2009249186A1 - Imidazo [1, 2-a] pyridine compounds as GABA-A receptor modulators.
-
European Patent Office. GABA RECEPTOR MODULATORS - EP 0554436 B1. Available from: [Link]
- Google Patents. US8575350B2 - Process for producing pyridine carboxylic acids.
-
PubMed. A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. Available from: [Link]
-
PubMed Central. Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders. Available from: [Link]
-
PubMed Central. Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates. Available from: [Link]
-
FLORE. GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core. Available from: [Link]
-
MDPI. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Available from: [Link]
- Google Patents. US3657259A - Process for the production of pyridine carboxylic acids.
-
ResearchGate. Characterization of two hydroxytrichloropicolinic acids: Application of the one-bond chlorine-isotope effect in 13C NMR. Available from: [Link]
-
PubMed Central. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Available from: [Link]
-
ResearchGate. 1 H-and 13 C-NMR chemical shifts for compound 7. Available from: [Link]
-
PubMed. Synthesis and decarboxylation of pyridine carboxylic acids from pyridoxol. Available from: [Link]
-
PrepChem.com. Synthesis of 6-Methoxypyridine-3-carboxylic acid. Available from: [Link]
Sources
- 1. This compound | 1016756-23-2 [chemicalbook.com]
- 2. This compound | 1016756-23-2 [amp.chemicalbook.com]
- 3. This compound | 1016756-23-2 [sigmaaldrich.com]
- 4. ptfarm.pl [ptfarm.pl]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. AU2009249186A1 - Imidazo [1, 2-a] pyridine compounds as GABA-A receptor modulators - Google Patents [patents.google.com]
A Technical Guide to 6-(2-Methylpropoxy)pyridine-3-carboxylic Acid: Synthesis, Characterization, and Applications
Executive Summary: 6-(2-Methylpropoxy)pyridine-3-carboxylic acid, also known as 6-isobutoxynicotinic acid, is a substituted pyridine carboxylic acid derivative of significant interest in medicinal chemistry. Its unique structural framework makes it a valuable building block for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, established synthesis protocols, spectroscopic characterization, and key applications in drug discovery, tailored for researchers and professionals in the field.
Introduction and Nomenclature
This compound belongs to the class of pyridine carboxylic acids, which are heterocyclic compounds that have historically given rise to a plethora of drugs for various diseases.[1] The core structure consists of a pyridine ring functionalized with a carboxylic acid group at the 3-position and an isobutoxy group at the 6-position. This substitution pattern imparts specific electronic and steric properties that are leveraged in the design of targeted bioactive molecules.
IUPAC Name: this compound[2]
Synonyms: 6-Isobutoxynicotinic acid[3][4]
Key Identifiers:
Physicochemical Properties and Safety Data
A thorough understanding of the compound's properties is essential for its handling, reaction optimization, and formulation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 195.22 g/mol | [3] |
| Molecular Formula | C₁₀H₁₃NO₃ | [3] |
| Physical Form | Solid | [2] |
| XLogP3 (Predicted) | 2.0 | [8] |
| Monoisotopic Mass | 195.08954 Da | [8] |
Safety and Handling:
As with any chemical reagent, proper safety protocols must be observed. The compound is classified as an irritant.
-
Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[9]
-
Precautionary Statements:
-
Prevention: Wash hands and any exposed skin thoroughly after handling.[10][11] Wear protective gloves, clothing, and eye/face protection.[9][11] Use only in a well-ventilated area and avoid breathing dust.[9][10][11]
-
Response: If on skin, wash with plenty of soap and water.[10][11] If in eyes, rinse cautiously with water for several minutes.[10][11] If inhaled, remove the person to fresh air.[10][11]
-
Storage: Store in a well-ventilated, cool, and dry place.[11] Keep the container tightly closed.[11]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[10]
-
Synthesis and Manufacturing
The most common and efficient synthesis of this compound involves a two-step process starting from 6-chloronicotinic acid. This method leverages a nucleophilic aromatic substitution (SNAr) reaction.
Overall Reaction Scheme:
Step 1: Esterification of 6-chloronicotinic acid. Step 2: Williamson Ether Synthesis with isobutanol, followed by saponification.
Detailed Experimental Protocol
Step 1: Synthesis of Methyl 6-chloronicotinate
-
To a solution of 6-chloronicotinic acid (1 equiv.) in methanol, add thionyl chloride (1.2 equiv.) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Remove the solvent under reduced pressure. The resulting crude solid, methyl 6-chloronicotinate, can be used in the next step without further purification.
Causality: The esterification step is crucial to protect the carboxylic acid group, preventing it from interfering with the subsequent base-mediated ether synthesis. Thionyl chloride converts methanol to methyl chlorosulfite, which is a highly efficient esterification agent.
Step 2: Synthesis of this compound
-
Prepare sodium isobutoxide by adding sodium metal (1.1 equiv.) to anhydrous isobutanol under an inert atmosphere (e.g., Nitrogen or Argon) and heating gently until all the sodium has dissolved.
-
To this solution, add the crude methyl 6-chloronicotinate (1 equiv.) from Step 1.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring by TLC.
-
Once the substitution is complete, add an aqueous solution of sodium hydroxide (2-3 equiv.) to the reaction mixture.
-
Continue to reflux for an additional 2-4 hours to facilitate the saponification of the methyl ester.
-
Cool the mixture to room temperature and remove the excess isobutanol under reduced pressure.
-
Dilute the residue with water and acidify to a pH of ~4-5 using a suitable acid (e.g., 1M HCl).
-
The product will precipitate out of the solution as a solid.
-
Filter the solid, wash with cold water, and dry under vacuum to yield this compound.
Causality: Sodium isobutoxide is a strong nucleophile required to displace the chloride on the electron-deficient pyridine ring. The subsequent saponification (hydrolysis) of the ester group under basic conditions regenerates the carboxylic acid, yielding the final product.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Spectroscopic Characterization
Structural confirmation of the synthesized compound is typically achieved through a combination of spectroscopic methods.[12]
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides characteristic signals for the protons in the molecule. Expected chemical shifts (in ppm, referenced to a standard like TMS) are:
-
A singlet for the carboxylic acid proton (~12-13 ppm, broad).[13]
-
Signals for the pyridine ring protons in the aromatic region (~7.5-9.0 ppm).
-
A doublet for the two -CH₂- protons of the isobutoxy group.
-
A multiplet for the -CH- proton of the isobutoxy group.
-
A doublet for the six equivalent -CH₃ protons of the isobutoxy group.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct peaks for each unique carbon atom.
-
The carboxyl carbon will appear significantly downfield (~165-185 ppm).[13]
-
Carbons of the pyridine ring will be in the aromatic region (~110-160 ppm).
-
Carbons of the isobutoxy group will be in the aliphatic region (~20-75 ppm).
IR (Infrared) Spectroscopy: IR spectroscopy is useful for identifying key functional groups.
-
A very broad O-H stretch from the carboxylic acid will be present from ~2500-3300 cm⁻¹.[13]
-
A strong C=O stretch from the carboxylic acid will be observed around 1710-1760 cm⁻¹.[13]
-
C-O stretching bands for the ether linkage will also be present.
Applications in Medicinal Chemistry and Drug Discovery
Pyridine carboxylic acids are vital scaffolds in drug discovery.[1][14] They serve as versatile intermediates for creating more complex molecules with desired pharmacological profiles.[15] this compound, specifically, is utilized as a key building block in the synthesis of inhibitors for various biological targets. Its structure allows for the introduction of diverse functionalities through modification of the carboxylic acid group, enabling the exploration of structure-activity relationships (SAR).
The isobutoxy group at the 6-position provides a lipophilic moiety that can enhance membrane permeability and influence binding interactions within target proteins. The carboxylic acid at the 3-position serves as a handle for amide bond formation, esterification, or other coupling reactions, allowing the molecule to be linked to other pharmacophores.[15] This compound is a valuable precursor for developing drugs targeting enzymes or receptors where a substituted nicotinic acid framework is beneficial.[16][17]
Logical Role as a Key Intermediate
Caption: Role of the title compound as a versatile chemical intermediate.
Conclusion
This compound is a well-defined chemical entity with significant utility for the drug discovery and development community. Its straightforward synthesis from commercially available starting materials, combined with its versatile chemical handles, makes it an attractive building block for constructing libraries of novel compounds. The physicochemical and spectroscopic data provided herein serve as a reliable reference for its synthesis, purification, and characterization, empowering researchers to effectively incorporate this valuable intermediate into their discovery programs.
References
-
Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3349-3361. Available from: [Link].
-
PubChemLite. This compound (C10H13NO3). Available from: [Link].
-
PubChem. 6-(1-Methylpropoxy)-3-pyridinecarboxylic acid. National Center for Biotechnology Information. Available from: [Link].
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
-
Kadir, M. A., et al. (2017). Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. Data in Brief, 15, 843-851. Available from: [Link].
-
Metasci. Safety Data Sheet 6-Hydroxynicotinic acid. Available from: [Link].
-
NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link].
-
PubChem. (214C)pyridine-3-carboxylic acid. National Center for Biotechnology Information. Available from: [Link].
-
PubChem. 6-Methylpyridine-2-carboxylic acid. National Center for Biotechnology Information. Available from: [Link].
-
Carl ROTH. Safety Data Sheet: Isonicotinic acid. Available from: [Link].
-
Kumar, A., et al. (2023). Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. PLoS ONE, 18(10), e0292634. Available from: [Link].
- Google Patents. US8575350B2 - Process for producing pyridine carboxylic acids.
-
Bartzatt, R. (2004). Evaluation of pyridine-3-carboxylic acid as a drug carrier by utilizing multivariate methods, structure property correlations, and pattern recognition techniques. Journal of Toxicology and Environmental Health, Part A, 67(15-16), 1279-1292. Available from: [Link].
-
PubChem. 6-Chloronicotinic acid. National Center for Biotechnology Information. Available from: [Link].
-
Al-dujaili, L. H., et al. (2022). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Pharmaceutical Chemistry Journal, 56, 1028–1037. Available from: [Link].
-
Ahmad, I., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 19, 1-25. Available from: [Link].
-
Puckowska, A., et al. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules, 27(6), 1819. Available from: [Link].
-
PubChem. 6-Aminonicotinic acid. National Center for Biotechnology Information. Available from: [Link].
- Google Patents. US3657259A - Process for the production of pyridine carboxylic acids.
-
CAS Common Chemistry. 2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid. Available from: [Link].
Sources
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 1016756-23-2 [sigmaaldrich.com]
- 3. 1016756-23-2|6-Isobutoxynicotinic acid|BLD Pharm [bldpharm.com]
- 4. This compound | 1016756-23-2 [amp.chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. scbt.com [scbt.com]
- 7. scbt.com [scbt.com]
- 8. PubChemLite - this compound (C10H13NO3) [pubchemlite.lcsb.uni.lu]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. fishersci.com [fishersci.com]
- 11. sds.metasci.ca [sds.metasci.ca]
- 12. Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 14. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]
- 15. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Evaluation of pyridine-3-carboxylic acid as a drug carrier by utilizing multivariate methods, structure property correlations, and pattern recognition techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Potential of 6-(2-Methylpropoxy)pyridine-3-carboxylic Acid: A Technical Guide for Drug Discovery Professionals
Introduction: The Prominence of the Pyridine-3-Carboxylic Acid Scaffold in Medicinal Chemistry
The pyridine-3-carboxylic acid nucleus, commonly known as nicotinic acid or niacin, is a cornerstone in the development of therapeutic agents. Its derivatives have given rise to a multitude of drugs targeting a wide array of diseases, including tuberculosis, cancer, diabetes, and Alzheimer's disease.[1] The versatility of the pyridine ring, with its capacity for substitution at various positions, allows for the fine-tuning of a compound's physicochemical properties and biological activity. This structural flexibility, combined with the ability of the carboxylic acid group to interact with biological targets, makes pyridine-3-carboxylic acid derivatives a fertile ground for drug discovery. This guide will delve into the predicted biological activity of a specific derivative, 6-(2-Methylpropoxy)pyridine-3-carboxylic acid, based on the established pharmacology of related compounds. While direct experimental data for this molecule is not yet available in public literature, a comprehensive analysis of structure-activity relationships (SAR) within this chemical class allows for informed predictions of its potential therapeutic applications.
Predicted Biological Activities of this compound
Based on the extensive research into nicotinic acid derivatives, this compound is predicted to exhibit several key biological activities, primarily centered around enzyme inhibition.
Enzyme Inhibition: A Primary Mode of Action
Pyridine carboxylic acid derivatives are well-documented as potent enzyme inhibitors, targeting a diverse range of enzymes including urease, synthase, tyrosinase, and various kinases.[2] The nitrogen atom in the pyridine ring and the carboxylic acid group are key pharmacophoric features that can participate in crucial interactions within an enzyme's active site, such as hydrogen bonding and coordination with metal ions.
The introduction of a 6-(2-Methylpropoxy) group is anticipated to enhance the lipophilicity of the parent nicotinic acid structure. This increased lipophilicity can facilitate passage through cellular membranes, potentially leading to improved intracellular target engagement. Furthermore, the branched isobutoxy group may provide steric hindrance or favorable hydrophobic interactions within the binding pocket of specific enzymes, contributing to selectivity and potency.
One promising area of investigation is its potential as an inhibitor of Nicotinamide N-Methyltransferase (NNMT) . NNMT is a cytosolic enzyme that catalyzes the N-methylation of nicotinamide and other pyridine-containing compounds.[3][4] Elevated levels of NNMT have been implicated in various metabolic diseases and cancers. The core nicotinic acid structure of our target compound makes it a prime candidate for interaction with the NNMT active site.
Experimental Protocols for Biological Evaluation
To validate the predicted biological activities of this compound, a systematic experimental approach is necessary. The following protocols provide a framework for the synthesis and biological screening of this compound.
Synthesis of this compound
While a specific protocol for the title compound is not published, a general method for the synthesis of 6-alkoxypyridine-3-carboxylic acids can be adapted. The following is a representative procedure based on the synthesis of 6-methoxypyridine-3-carboxylic acid:
Step 1: Nucleophilic Aromatic Substitution
-
To a suspension of 6-chloropyridine-3-carboxylic acid in a suitable solvent such as isobutanol, add a strong base like sodium isobutoxide.
-
Heat the reaction mixture under reflux for an extended period (e.g., 48-72 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in water and acidify to a pH of approximately 5 using a suitable acid (e.g., hydrochloric acid).
-
The resulting precipitate, this compound, is then collected by filtration, washed with water, and dried.
Screening for Enzyme Inhibitory Activity
A general workflow for screening the inhibitory potential of this compound against a target enzyme is outlined below.
Caption: A generalized workflow for screening the enzyme inhibitory activity of a novel compound.
Protocol: Nicotinamide N-Methyltransferase (NNMT) Inhibitor Screening Assay (Fluorometric)
This protocol is adapted from commercially available kits.[2][5]
-
Reagent Preparation : Prepare solutions of NNMT enzyme, S-adenosylmethionine (SAM) as the methyl donor, and nicotinamide as the substrate in the provided assay buffer. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Assay Plate Setup : In a 96-well plate, add the test compound at various concentrations. Include wells for a positive control inhibitor and a no-inhibitor control.
-
Enzyme Reaction : Add the NNMT enzyme and SAM to all wells and incubate to allow for inhibitor binding. Initiate the reaction by adding nicotinamide.
-
Detection : The reaction produces S-adenosylhomocysteine (SAH), which is subsequently hydrolyzed to homocysteine. A thiol-detecting probe is added, which fluoresces upon binding to the free thiol group of homocysteine.
-
Data Analysis : Measure the fluorescence intensity. A decrease in fluorescence in the presence of the test compound indicates inhibition of NNMT. Calculate the IC50 value to determine the potency of the inhibitor.
Evaluation of Anti-Inflammatory and Anti-Hyperglycemic Potential
Given the known activities of other nicotinic acid derivatives, it is prudent to screen this compound for anti-inflammatory and anti-hyperglycemic effects.
Protocol: In Vitro Anti-Inflammatory Assay (Albumin Denaturation Inhibition)
This assay assesses the ability of a compound to prevent protein denaturation, a hallmark of inflammation.[6]
-
Reaction Mixture : Prepare reaction mixtures containing a solution of bovine serum albumin (BSA) and various concentrations of this compound. A standard anti-inflammatory drug (e.g., diclofenac sodium) should be used as a positive control.
-
Incubation : Incubate the reaction mixtures at 37°C for 20 minutes, followed by heating at 70°C for 5 minutes to induce denaturation.
-
Measurement : After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.
-
Analysis : A decrease in turbidity in the presence of the test compound indicates inhibition of protein denaturation. Calculate the percentage of inhibition.
Protocol: α-Amylase Inhibition Assay for Anti-Hyperglycemic Activity
This assay determines the ability of a compound to inhibit α-amylase, a key enzyme in carbohydrate digestion.[7][8]
-
Pre-incubation : Incubate a solution of α-amylase with various concentrations of this compound. Acarbose can be used as a positive control.
-
Reaction Initiation : Add a starch solution to the pre-incubated mixtures to start the enzymatic reaction.
-
Reaction Termination : After a defined incubation period, stop the reaction by adding a colorimetric reagent such as 3,5-dinitrosalicylic acid (DNSA).
-
Color Development : Heat the samples to allow the DNSA to react with the reducing sugars produced by the enzymatic activity.
-
Measurement : Measure the absorbance of the resulting colored solution.
-
Analysis : A decrease in absorbance in the presence of the test compound indicates inhibition of α-amylase. Calculate the percentage of inhibition and the IC50 value.
Structure-Activity Relationship (SAR) and Rationale for Predicted Activity
The biological activity of pyridine-3-carboxylic acid derivatives is highly dependent on the nature and position of the substituents on the pyridine ring.
Caption: Structure-Activity Relationship (SAR) of 6-substituted pyridine-3-carboxylic acids.
The presence of an alkoxy group at the 6-position, as in our target molecule, has been shown to be favorable for certain biological activities. For instance, in a series of nicotinic acid derivatives evaluated for carbonic anhydrase inhibition, a hydrophobic substituent at the 6-position enhanced the activity. The 6-(2-Methylpropoxy) group in our compound of interest is a moderately bulky and hydrophobic substituent. This feature is predicted to:
-
Enhance Membrane Permeability : The increased lipophilicity imparted by the isobutoxy group should improve the compound's ability to cross cell membranes and reach intracellular targets.
-
Improve Target Binding : The hydrophobic nature of the substituent can lead to favorable van der Waals interactions within the hydrophobic pockets of enzyme active sites. The branched nature of the isobutyl group may also contribute to a more specific and tighter binding to certain targets over others, thus improving selectivity.
-
Modulate Physicochemical Properties : The substitution will alter the electronic properties of the pyridine ring, which can influence the pKa of the carboxylic acid and the overall reactivity of the molecule.
Quantitative Data from Related Compounds
To provide context for the potential potency of this compound, the following table summarizes the IC50 values of some related nicotinic acid derivatives against various biological targets.
| Compound/Derivative | Target | IC50 Value | Reference |
| Nicotinamide Analog | ALKBH2 | 0.031 µM | [5] |
| Nicotinic Acid Derivatives | α-Amylase | 1.324 - 1.516 µg/mL | [9] |
| Nicotinic Acid Derivatives | Anti-inflammatory (RBC hemolysis) | 14.06 - 85.56 µM | [9] |
| Quinolinium Analog | NNMT | ~1 µM | [3] |
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is currently lacking, a thorough analysis of the structure-activity relationships of related pyridine-3-carboxylic acid derivatives strongly suggests its potential as a bioactive molecule, particularly as an enzyme inhibitor. The presence of the 6-(2-Methylpropoxy) group is predicted to enhance its pharmacokinetic properties and modulate its interaction with biological targets.
This technical guide provides a roadmap for the synthesis and biological evaluation of this promising compound. The detailed experimental protocols for enzyme inhibition, anti-inflammatory, and anti-hyperglycemic assays offer a clear path forward for researchers to investigate and validate these predicted activities. Further studies, including in silico modeling and a broader screening against a panel of enzymes and cellular models, are warranted to fully elucidate the therapeutic potential of this compound.
References
-
Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. (2025). PubMed. [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2024). PMC - PubMed Central. [Link]
-
Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. (2025). ResearchGate. [Link]
-
Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. (2017). PubMed. [Link]
-
Structure Activity Relationships for Nicotinamide in the Treatment of Stroke. (2004). ResearchGate. [Link]
-
In vitro α-amylase and α-glucosidase inhibitory assay. (2019). Protocols.io. [Link]
-
Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (2022). MDPI. [Link]
-
Structure Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. (2017). ResearchGate. [Link]
-
Pyrrolidine-modified and 6-substituted analogs of nicotine: A structure—affinity investigation. (1996). European Journal of Medicinal Chemistry. [Link]
-
Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (2020). PMC - NIH. [Link]
-
Biological Activity of Naturally Derived Naphthyridines. (2022). MDPI. [Link]
-
Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. (2022). MDPI. [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2024). PubMed. [Link]
-
Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. (2022). MDPI. [Link]
-
In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp. (2023). MDPI. [Link]
-
The effect of incorporating carboxylic acid functionalities into 2,2′-bipyridine on the biological activity of the complexes formed: synthesis, structure, DNA/protein interaction, antioxidant activity and cytotoxicity. (2015). ResearchGate. [Link]
-
Insights into Pharmacological Activities of Nicotine and 6-Hydroxy-L-nicotine, a Bacterial Nicotine Derivative: A Systematic Review. (2023). MDPI. [Link]
-
Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. (2022). MDPI. [Link]
-
Nicotinic acid: pharmacological effects and mechanisms of action. (2007). PubMed. [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. assaygenie.com [assaygenie.com]
- 3. tribioscience.com [tribioscience.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. abcam.co.jp [abcam.co.jp]
- 6. mdpi.com [mdpi.com]
- 7. In vitro α-amylase and α-glucosidase inhibitory assay [protocols.io]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. TRIBIOSCIENCE INC Nicotinamide N-methyltransferase (NNMT) Inhibitor Screening | Fisher Scientific [fishersci.com]
An In-depth Technical Guide to the Mechanism of Action of 6-(2-Methylpropoxy)pyridine-3-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
6-(2-Methylpropoxy)pyridine-3-carboxylic acid is a nicotinic acid derivative with potential therapeutic applications. While direct studies on its specific mechanism of action are not extensively documented in publicly available literature, its structural similarity to nicotinic acid (vitamin B3) provides a strong basis for a hypothesized mechanism centered around the activation of the G protein-coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2). This guide will provide a comprehensive overview of the proposed mechanism of action, supported by established methodologies for its validation. We will delve into the experimental protocols necessary to confirm target engagement and elucidate the downstream signaling cascades.
Nicotinic acid and its derivatives are known to exert a range of biological effects, including anti-inflammatory and lipid-lowering properties.[1][2] The primary molecular target for many of these effects is GPR109A, a receptor predominantly expressed in adipocytes and various immune cells.[3][4] This guide will, therefore, focus on the investigation of this compound as a potential GPR109A agonist.
Hypothesized Primary Target: GPR109A
The core structure of this compound is the pyridine-3-carboxylic acid moiety, which is identical to nicotinic acid. This structural conservation is the primary reason for hypothesizing that it will bind to and activate GPR109A. The 6-(2-Methylpropoxy) substituent is predicted to modulate the compound's affinity, selectivity, and pharmacokinetic properties. The carboxylic acid group is a crucial feature for the activation of GPR109A by its agonists.[5]
GPR109A is a Gi/Go-coupled receptor.[4] Its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3] This modulation of cAMP initiates a cascade of downstream signaling events that ultimately mediate the physiological responses associated with GPR109A activation.
Experimental Validation of Target Engagement
To validate the hypothesis that this compound directly engages GPR109A, a series of in vitro assays are essential.
Experimental Workflow for Target Validation
Caption: Workflow for GPR109A target validation.
Detailed Experimental Protocols
1. Radioligand Binding Assay
This assay directly measures the affinity of the test compound for the GPR109A receptor by competing with a radiolabeled ligand.
-
Objective: To determine the binding affinity (Ki) of this compound for the human GPR109A receptor.
-
Methodology:
-
Prepare cell membranes from a stable cell line overexpressing human GPR109A (e.g., HEK293 or CHO cells).[6]
-
Incubate the cell membranes with a constant concentration of [3H]-nicotinic acid and varying concentrations of the test compound.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filter-bound membranes using liquid scintillation counting.
-
The data is then analyzed to calculate the IC50 value, which is converted to the Ki value using the Cheng-Prusoff equation.
-
2. cAMP Accumulation Assay
This functional assay measures the ability of the test compound to inhibit adenylyl cyclase activity, a hallmark of Gi-coupled receptor activation.
-
Objective: To determine the functional potency (EC50 or IC50) of this compound in modulating cAMP levels.
-
Methodology:
-
Culture GPR109A-expressing cells in a suitable plate format.
-
Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Stimulate the cells with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of the test compound.[3]
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).[1][2][7]
-
The results will show a dose-dependent inhibition of forskolin-stimulated cAMP accumulation if the compound is a GPR109A agonist.
-
| Assay | Parameter Measured | Expected Outcome for GPR109A Agonist |
| Radioligand Binding | Binding Affinity (Ki) | Low nanomolar to micromolar Ki value |
| cAMP Accumulation | Functional Potency (EC50/IC50) | Dose-dependent inhibition of cAMP production |
Elucidation of Downstream Signaling Pathways
Upon confirmation of GPR109A agonism, the next step is to investigate the downstream signaling pathways that are modulated by this compound.
GPR109A Downstream Signaling Cascade
Caption: Hypothesized GPR109A signaling pathways.
Detailed Experimental Protocols
1. Akt/mTOR Pathway Analysis by Western Blot
Activation of GPR109A has been shown to influence the Akt/mTOR signaling pathway, which is crucial in cell growth, proliferation, and inflammation.[8]
-
Objective: To determine if this compound modulates the phosphorylation status of key proteins in the Akt/mTOR pathway.
-
Methodology:
-
Treat GPR109A-expressing cells with the test compound for various time points.
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated and total forms of Akt, mTOR, and their downstream targets (e.g., p70S6K, 4E-BP1).
-
Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.[8][9][10]
-
Quantify the band intensities to determine the change in phosphorylation levels.
-
2. β-Arrestin Recruitment Assay
GPR109A activation can also lead to the recruitment of β-arrestins, which can mediate G protein-independent signaling and receptor desensitization.[11]
-
Objective: To assess the ability of this compound to induce the recruitment of β-arrestin to the GPR109A receptor.
-
Methodology:
-
Utilize a cell line co-expressing GPR109A fused to a protein fragment and β-arrestin fused to a complementary fragment (e.g., DiscoverX PathHunter or similar technology).[12][13]
-
Treat the cells with varying concentrations of the test compound.
-
If β-arrestin is recruited to the receptor, the two protein fragments will come into close proximity, generating a detectable signal (e.g., chemiluminescence or fluorescence).
-
Measure the signal to quantify the extent of β-arrestin recruitment and determine the EC50.
-
| Downstream Pathway | Key Proteins to Monitor | Expected Effect of GPR109A Agonist |
| Akt/mTOR Signaling | p-Akt, p-mTOR, p-p70S6K | Modulation of phosphorylation status |
| β-Arrestin Recruitment | β-Arrestin 1/2 | Dose-dependent recruitment to GPR109A |
Conclusion
Based on its chemical structure, this compound is strongly hypothesized to function as an agonist of the GPR109A receptor. This guide outlines a systematic and robust experimental approach to rigorously test this hypothesis. By confirming direct binding and functional activation of GPR109A, and subsequently dissecting the downstream signaling pathways, a comprehensive understanding of the molecule's mechanism of action can be achieved. These studies will be pivotal in characterizing its therapeutic potential and guiding future drug development efforts. Further investigations could also explore its effects on lipid metabolism in adipocytes and its anti-inflammatory properties in immune cells, which are key physiological outcomes of GPR109A activation.
References
-
Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications. (2025-08-07). ResearchGate. Retrieved from [Link]
-
Nicotinic acid and its derivatives: a short survey. PubMed. Retrieved from [Link]
-
cAMP Accumulation Assay. Creative BioMart. Retrieved from [Link]
-
Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. PubMed Central. Retrieved from [Link]
-
Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. Retrieved from [Link]
-
Chemical structures of GPR109A agonists and related chemical agents. ResearchGate. Retrieved from [Link]
-
GPR109A and Vascular Inflammation. PubMed Central. Retrieved from [Link]
-
Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. Retrieved from [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed Central. Retrieved from [Link]
-
GPR109A and Vascular Inflammation. PubMed. Retrieved from [Link]
-
GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. PubMed Central. Retrieved from [Link]
-
1.2 Western Blot and the mTOR Pathway. eCampusOntario Pressbooks. Retrieved from [Link]
-
Dual Targeting of the Akt/mTOR Signaling Pathway Inhibits Castration-Resistant Prostate Cancer in a Genetically Engineered Mouse Model. AACR Journals. Retrieved from [Link]
-
Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells. PubMed. Retrieved from [Link]
-
Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. ResearchGate. Retrieved from [Link]
-
Acyl hydroxypyrazoles as novel agonists for high-affinity nicotinic acid receptor GPR109A: WO2008051403. PubMed. Retrieved from [Link]
-
Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. PubMed Central. Retrieved from [Link]
-
Measurement of β-Arrestin Recruitment for GPCR Targets. PubMed. Retrieved from [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. Retrieved from [Link]
-
Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy. MDPI. Retrieved from [Link]
-
Measurement of β-Arrestin Recruitment for GPCR Targets. NCBI. Retrieved from [Link]
Sources
- 1. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 2. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 3. resources.revvity.com [resources.revvity.com]
- 4. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 10. aacrjournals.org [aacrjournals.org]
- 11. GPR109A and vascular inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Emerging Potential of 6-(2-Methylpropoxy)pyridine-3-carboxylic Acid: A Prospective Analysis as a Novel Nicotinic Acid Derivative
An In-depth Technical Guide for Researchers
Abstract: Nicotinic acid (Niacin, Vitamin B3) and its derivatives are cornerstone molecules in metabolic research and therapy, primarily through their action on the G-protein coupled receptor GPR109A (HM74A). While classic derivatives have been extensively studied, the exploration of novel structures remains a frontier for developing agonists with improved pharmacological profiles, such as reduced flushing effects. This guide introduces 6-(2-Methylpropoxy)pyridine-3-carboxylic acid, a structurally distinct derivative, and provides a comprehensive, prospective framework for its synthesis, characterization, and evaluation as a potential GPR109A modulator. We present a hypothesis-driven approach, grounded in established biochemical principles and synthetic methodologies, to guide researchers in unlocking the potential of this and similar novel chemical entities. This document serves as a technical blueprint for drug development professionals and academic researchers venturing into the next generation of nicotinic acid pharmacology.
Introduction: The Nicotinic Acid Receptor and the Quest for Specificity
Nicotinic acid is a critical nutrient and signaling molecule, most renowned for its lipid-modifying effects, particularly the reduction of LDL cholesterol and triglycerides. These therapeutic actions are primarily mediated by the activation of the GPR109A receptor, which is highly expressed in adipocytes and immune cells like macrophages. Upon binding, GPR109A activation leads to the inhibition of adenylate cyclase, a decrease in intracellular cyclic AMP (cAMP), and subsequently, the inhibition of hormone-sensitive lipase. This cascade ultimately reduces the mobilization of free fatty acids from adipose tissue, a key precursor for hepatic triglyceride synthesis.
However, the clinical utility of nicotinic acid is often hampered by a significant side effect: cutaneous flushing. This reaction is also GPR109A-mediated, but involves a distinct downstream pathway involving prostaglandin D2 (PGD2) synthesis in Langerhans cells of the skin. This dual activity presents a central challenge in the field: to design agonists that can selectively activate the therapeutic anti-lipolytic pathway in adipocytes while minimizing the flushing pathway in keratinocytes.
Structural modification of the nicotinic acid scaffold is the primary strategy to achieve this goal. The molecule this compound represents an intriguing, yet underexplored, modification. The introduction of a bulky, non-polar isobutoxy group at the 6-position of the pyridine ring fundamentally alters the molecule's steric and electronic profile compared to the parent compound. This guide hypothesizes that this modification could influence receptor binding affinity, selectivity, or downstream signaling pathways, potentially offering a route to a more favorable therapeutic index.
Synthesis and Characterization: A Validated Workflow
The synthesis of this compound is not widely documented in peer-reviewed literature for biological testing, though its synthesis as an intermediate is noted in patent literature. We propose a robust and accessible two-step synthetic route starting from commercially available 6-chloronicotinic acid. This method, based on a classic Williamson ether synthesis followed by saponification, is reliable and allows for straightforward purification.
Proposed Synthetic Pathway
The workflow begins with the nucleophilic substitution of the chlorine atom on 6-chloronicotinic acid with isobutoxide, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol
Materials:
-
6-Chloronicotinic acid
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous 2-Methyl-1-propanol (isobutanol)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Step 1: Synthesis of Methyl 6-(2-methylpropoxy)nicotinate
-
Safety First: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) in a fume hood. NaH is highly reactive with water.
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend sodium hydride (1.2 equivalents) in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add anhydrous isobutanol (1.1 equivalents) dropwise. Hydrogen gas will evolve. Allow the mixture to stir until gas evolution ceases and a clear solution of sodium isobutoxide is formed.
-
Add 6-chloronicotinic acid (1.0 equivalent) to the flask.
-
Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and carefully quench by slowly adding water.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ester intermediate.
Step 2: Hydrolysis to this compound
-
Dissolve the crude ester from Step 1 in a mixture of methanol and water (e.g., 3:1 v/v).
-
Add sodium hydroxide (2.0-3.0 equivalents) and heat the mixture to reflux for 2-4 hours until TLC indicates complete consumption of the ester.
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH ~4-5 by the slow addition of 1M HCl. The product should precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
Purity and Identity Characterization
It is critical to validate the structure and purity of the final compound before any biological assessment.
| Technique | Purpose | Expected Outcome |
| ¹H NMR | Structural confirmation | Protons corresponding to the isobutoxy group (doublet, multiplet, doublet) and the three aromatic protons on the pyridine ring should be observed with appropriate chemical shifts and coupling constants. |
| ¹³C NMR | Carbon skeleton confirmation | Signals for all unique carbon atoms, including the carboxyl, aromatic, and aliphatic carbons, should be present. |
| Mass Spectrometry (MS) | Molecular weight verification | The molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to the calculated mass of C₁₀H₁₃NO₃ (195.21 g/mol ) should be observed. |
| HPLC | Purity assessment | A single major peak, ideally >95% purity, should be observed using a suitable method (e.g., C18 column with a water/acetonitrile gradient). |
Hypothesis: A Sterically-Influenced GPR109A Modulator
The core hypothesis is that the bulky isobutoxy group at the 6-position will significantly alter the interaction of the carboxylic acid pharmacophore with the GPR109A binding pocket. The binding of nicotinic acid to GPR109A is understood to involve key interactions with arginine and other polar residues.
We propose two potential consequences of this structural change:
-
Altered Binding Affinity/Efficacy: The isobutoxy group may act as a "steric shield," potentially leading to a different binding pose within the receptor. This could either decrease affinity or, more interestingly, act as an allosteric modulator or a biased agonist, preferentially activating certain downstream pathways (e.g., β-arrestin) over others (e.g., Gαi).
-
Modified Pharmacokinetics: The increased lipophilicity from the isobutoxy group could improve membrane permeability and alter the compound's absorption, distribution, metabolism, and excretion (ADME) profile compared to nicotinic acid.
Proposed Biological Evaluation Workflow
To test this hypothesis, a systematic, multi-stage screening approach is required. This workflow ensures that each step logically informs the next, from initial receptor binding to functional cellular outcomes.
Methodological & Application
Application Notes & Protocols for 6-(2-Methylpropoxy)pyridine-3-carboxylic acid
Abstract
This document provides a comprehensive technical guide for the synthesis, purification, and characterization of 6-(2-Methylpropoxy)pyridine-3-carboxylic acid (also known as 6-isobutoxynicotinic acid). This nicotinic acid derivative is a valuable heterocyclic building block for researchers in medicinal chemistry and drug discovery, offering a scaffold for developing novel therapeutic agents. The protocols herein are designed to be robust and reproducible, grounded in established chemical principles. We detail a reliable two-step synthetic pathway commencing from commercially available starting materials, followed by rigorous purification and analytical characterization methodologies.
Introduction and Significance
Pyridine-3-carboxylic acid (nicotinic acid) and its derivatives are privileged scaffolds in pharmacology, forming the core of numerous drugs.[1] The introduction of an alkoxy side chain, such as the 2-methylpropoxy (isobutoxy) group at the 6-position, modulates the molecule's physicochemical properties, including lipophilicity and metabolic stability, which can be critical for optimizing drug candidates. This compound serves as a key intermediate for creating more complex molecules, enabling exploration of structure-activity relationships (SAR) in various drug discovery programs.
The synthetic strategy outlined is based on a foundational reaction in heterocyclic chemistry: the nucleophilic aromatic substitution (SNAr), followed by a standard ester hydrolysis. This approach is widely applicable for the synthesis of various 6-alkoxypyridine-3-carboxylic acids.
Synthetic Pathway Overview
The synthesis of the target compound is achieved via a two-step process starting from ethyl 6-chloronicotinate. The first step involves a nucleophilic aromatic substitution (SNAr) reaction to introduce the isobutoxy group. The second step is the saponification of the intermediate ethyl ester to yield the final carboxylic acid.
Caption: Overall two-step synthetic workflow.
Causality of the Synthetic Strategy: The SNAr Reaction
The pyridine ring is inherently electron-deficient, but this characteristic is significantly enhanced by the presence of electron-withdrawing groups. In the starting material, ethyl 6-chloronicotinate, both the ring nitrogen and the ethyl carboxylate group at the 3-position withdraw electron density, making the carbon atoms at the 2, 4, and 6 positions electrophilic. This activation facilitates the attack by a nucleophile, in this case, the isobutoxide anion. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate, before the chloride leaving group is expelled to restore aromaticity.[2][3][4]
Caption: Logical flow of the SNAr mechanism.
Detailed Experimental Protocols
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times.
Protocol 1: Synthesis of Ethyl 6-(2-Methylpropoxy)nicotinate (Intermediate)
Materials:
-
Ethyl 6-chloronicotinate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
2-Methyl-1-propanol (Isobutanol), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of Sodium Isobutoxide: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium hydride (1.2 eq). Suspend the NaH in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add anhydrous isobutanol (1.5 eq) dropwise via the dropping funnel. Causality: The alkoxide is generated in situ by deprotonating the alcohol with a strong base (NaH). This is a highly exothermic reaction that produces flammable hydrogen gas; slow addition at 0 °C is crucial for safety and control.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.
-
SNAr Reaction: Dissolve ethyl 6-chloronicotinate (1.0 eq) in anhydrous THF and add it dropwise to the freshly prepared sodium isobutoxide solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ethyl 6-(2-methylpropoxy)nicotinate.
-
The crude product can be purified by silica gel column chromatography if necessary, typically eluting with a hexane/ethyl acetate gradient.
Protocol 2: Synthesis of this compound (Final Product)
Materials:
-
Crude or purified Ethyl 6-(2-methylpropoxy)nicotinate
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Deionized water
-
Hydrochloric acid (HCl), 2M aqueous solution
Procedure:
-
Saponification: Dissolve the ethyl 6-(2-methylpropoxy)nicotinate intermediate (1.0 eq) in a mixture of ethanol and water.
-
Add sodium hydroxide pellets (2.0-3.0 eq) to the solution.
-
Heat the mixture to reflux for 2-4 hours. The reaction can be monitored by TLC until the starting ester spot has disappeared. Causality: This is a base-catalyzed hydrolysis (saponification) where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a carboxylate salt and ethanol.[5]
-
Workup and Precipitation: Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water. If any unreacted starting material or non-polar impurities are present, perform a wash with an organic solvent like diethyl ether or ethyl acetate and discard the organic layer.
-
Cool the aqueous layer in an ice bath and slowly acidify by adding 2M HCl with stirring. The target carboxylic acid will precipitate out as a solid as the solution reaches its isoelectric point (typically pH 3-5).[6]
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.
-
Dry the product under vacuum to a constant weight.
Purification by Recrystallization
For obtaining high-purity material, recrystallization is recommended. The choice of solvent is critical for effective purification.
Protocol 3: Recrystallization
-
Place the crude, dry this compound in an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent or solvent system (e.g., ethanol, water, or an ethanol/water mixture) to just dissolve the solid.[7]
-
If the solution is colored, a small amount of activated carbon can be added, and the hot solution filtered through a short pad of celite to remove the carbon.[7]
-
Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Characterization and Data
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Expected Value |
| Molecular Formula | C₁₀H₁₃NO₃ |
| Molecular Weight | 195.22 g/mol |
| Appearance | White to off-white solid |
| Purity (by HPLC/NMR) | >95% (typical) |
Expected Spectroscopic Data:
-
¹H NMR (400 MHz, DMSO-d₆):
-
~13.0 ppm (s, 1H): Carboxylic acid proton (-COOH ).
-
~8.7 ppm (d, 1H): Pyridine proton at C2.
-
~8.1 ppm (dd, 1H): Pyridine proton at C4.
-
~6.9 ppm (d, 1H): Pyridine proton at C5.
-
~4.1 ppm (d, 2H): Methylene protons of the isobutoxy group (-OCH₂ -).
-
~2.0 ppm (m, 1H): Methine proton of the isobutoxy group (-CH(CH₃)₂).
-
~1.0 ppm (d, 6H): Methyl protons of the isobutoxy group (-CH(CH₃ )₂).
-
-
¹³C NMR (101 MHz, DMSO-d₆):
-
~166 ppm: Carboxylic acid carbon (C =O).
-
~163 ppm: Pyridine carbon at C6 (-C -O).
-
~151 ppm: Pyridine carbon at C2.
-
~140 ppm: Pyridine carbon at C4.
-
~123 ppm: Pyridine carbon at C3.
-
~112 ppm: Pyridine carbon at C5.
-
~74 ppm: Methylene carbon of the isobutoxy group (-OC H₂-).
-
~28 ppm: Methine carbon of the isobutoxy group (-C H(CH₃)₂).
-
~19 ppm: Methyl carbons of the isobutoxy group (-CH(C H₃)₂).
-
-
FT-IR (KBr, cm⁻¹):
-
3200-2500 (broad): O-H stretch of the carboxylic acid.
-
~1700: C=O stretch of the carboxylic acid.
-
~1600, ~1480: Aromatic C=C and C=N stretching vibrations.
-
~1250: C-O stretch of the ether linkage.
-
-
Mass Spectrometry (ESI+):
-
m/z: 196.09 [M+H]⁺.
-
Safety and Handling
-
Reagents: Sodium hydride is highly flammable and reacts violently with water to produce hydrogen gas; handle under an inert atmosphere and away from moisture. Sodium hydroxide is corrosive and can cause severe burns. Anhydrous solvents like THF can form explosive peroxides and should be handled with care.
-
Product: As a carboxylic acid derivative, this compound should be handled as a potential irritant. Assume it may cause skin, eye, and respiratory tract irritation.[8][9]
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
References
-
University of Lisbon. (n.d.). Crystallization of Nicotinic and Hydroxynicotinic Acids from Solution: Solubility and Aggregation Studies. Molecular Energetics Group. Retrieved from [Link]
- Lonza Ag. (1984). Process for the purification of nicotinic acid amide I. U.S. Patent US4447615A. Google Patents.
-
JETIR. (2018). SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. JETIR, 5(9). Retrieved from [Link]
- Nepera Chemical Co. (1962). Purification of nicotinic acid. U.S. Patent US3037987A. Google Patents.
-
PubChem. (n.d.). 6-Methoxypyridazine-3-carboxylic acid. Retrieved from [Link]
-
Boyer, J. H., & Schoen, W. (1956). Nicotinic acid, 6-hydroxy-. Organic Syntheses, 36, 44. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for AuCNTs as highly efficient and reusable catalysts for the deoxygenation of amine N-oxides. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
- Vertellus Specialties Inc. (2019). Preparation method of nicotinic acid. Chinese Patent CN102249994B. Google Patents.
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
Puckowska, A., et al. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules, 27(6), 1819. Retrieved from [Link]
-
Kadir, M. A., et al. (2018). Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. Data in Brief, 19, 1313-1322. Retrieved from [Link]
-
Singleton, D. A., et al. (2017). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 139(38), 13432-13438. Retrieved from [Link]
-
Brinson, R. G., et al. (2017). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Journal of Pharmaceutical Sciences, 106(7), 1647-1653. Retrieved from [Link]
-
Soderberg, T. (2023). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry: A Tenth Edition. OpenStax. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019, January 19). Nucleophilic Aromatic Substitution Reaction Mechanism - NAS. YouTube. Retrieved from [Link]
-
Khan, I., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 1487-1514. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 6-chloronicotinic acid. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 6-Methoxypyridine-3-carboxylic acid. Retrieved from [Link]
- Nanjing University of Technology. (2017). Preparation method and separation and purification method for 6-chloronicotinic acid. Chinese Patent CN104387317B. Google Patents.
- Anhui Jinhe Industrial Co Ltd. (2017). A kind of preparation method of ethyl nicotinate. Chinese Patent CN106957262A. Google Patents.
-
LibreTexts. (2022). 11.9: Hydrolysis of Esters. Chemistry LibreTexts. Retrieved from [Link]
- Zhejiang University of Technology. (2014). Preparation method of 6-chloronicotinic acid. Chinese Patent CN103570612A. Google Patents.
Sources
- 1. Ethyl isonicotinate synthesis - chemicalbook [chemicalbook.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 6-Aminonicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 7. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 8. 6-Methoxypyridazine-3-carboxylic acid | C6H6N2O3 | CID 12214461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 6-Aminopyridine-3-carboxylic acid(3167-49-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Application Notes and Protocols: 6-(2-Methylpropoxy)pyridine-3-carboxylic acid in Medicinal Chemistry
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utility of 6-(2-Methylpropoxy)pyridine-3-carboxylic acid, also known as 6-isobutoxynicotinic acid, in medicinal chemistry. This document outlines its significance as a structural scaffold, provides detailed synthetic protocols for its derivatives, and describes methods for its biological evaluation, with a focus on its potential as a modulator of the Cannabinoid Receptor 1 (CB1).
Scientific Introduction: The Versatility of the Pyridine Carboxylic Acid Scaffold
Pyridine carboxylic acid isomers and their derivatives are foundational scaffolds in modern medicinal chemistry, contributing to a wide array of approved therapeutics for conditions ranging from infectious diseases and inflammation to cancer and neurological disorders.[1] The pyridine ring, being aromatic and electron-deficient, facilitates crucial π-π stacking and hydrogen bond interactions with biological targets, thereby enhancing binding affinity.[1] The carboxylic acid moiety provides a versatile handle for chemical modification and can interact with key residues in enzyme active sites or receptor binding pockets.[1]
Specifically, the 6-alkoxy-pyridine-3-carboxylic acid substructure has emerged as a promising pharmacophore. The alkoxy group at the 6-position can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for optimizing pharmacokinetic profiles. This guide focuses on this compound as a key building block in the exploration of novel therapeutics.
Core Physicochemical and Structural Data
A thorough understanding of the fundamental properties of this compound is essential for its effective application in drug design and synthesis.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Synonyms | 6-Isobutoxynicotinic acid | [2] |
| CAS Number | 1016756-23-2 | [3] |
| Molecular Formula | C10H13NO3 | [3] |
| Molecular Weight | 195.22 g/mol | [3] |
| Appearance | Solid | |
| Purity | Typically >95% |
Synthetic Pathways and Protocols
The synthesis of derivatives based on the this compound scaffold is a critical step in drug discovery. The following protocols are based on established synthetic strategies for related 6-alkoxypyridine derivatives and can be adapted for specific target molecules.[4]
Synthesis of this compound Derivatives
A common and effective strategy for generating a library of diverse analogs involves the amidation of the carboxylic acid functionality. This allows for the introduction of a wide range of substituents to probe structure-activity relationships (SAR).
Protocol 3.1: Amide Coupling to Synthesize 6-(2-Methylpropoxy)-N-(piperidin-1-yl)pyridine-3-carboxamide
This protocol details a standard amide coupling reaction using 1-aminopiperidine as an example of a readily available primary amine.
Materials:
-
This compound
-
1-Aminopiperidine
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add 1-aminopiperidine (1.1 eq), BOP (1.2 eq), and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and EtOAc) to afford the desired 6-(2-Methylpropoxy)-N-(piperidin-1-yl)pyridine-3-carboxamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Logical Workflow for Derivative Synthesis
The following diagram illustrates a logical workflow for the synthesis and diversification of compounds based on the this compound scaffold.
Caption: Synthetic workflow for the generation and evaluation of this compound derivatives.
Application in Medicinal Chemistry: Targeting the Cannabinoid Receptor 1 (CB1)
The 6-alkoxy-5-aryl-3-pyridinecarboxamide scaffold has been identified as a potent and selective antagonist of the Cannabinoid Receptor 1 (CB1).[4] CB1 antagonists have been investigated for the treatment of obesity and metabolic disorders. The this compound core can be utilized to develop novel CB1 antagonists with potentially improved pharmacokinetic properties.
Proposed Mechanism of Action
Derivatives of this compound are hypothesized to act as inverse agonists or neutral antagonists at the CB1 receptor. By blocking the binding of endogenous cannabinoids like anandamide, these compounds can modulate signaling pathways involved in appetite and energy metabolism.
The following diagram illustrates the proposed interaction of a derivative with the CB1 receptor signaling pathway.
Caption: Proposed mechanism of action for a 6-(2-Methylpropoxy)pyridine-3-carboxamide derivative as a CB1 antagonist.
Protocols for Biological Evaluation
To assess the therapeutic potential of newly synthesized derivatives of this compound, a series of in vitro and in vivo assays are necessary.
Protocol 5.1: In Vitro CB1 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the CB1 receptor.
Materials:
-
Membrane preparations from cells expressing human CB1 receptor
-
[³H]CP-55,940 (radioligand)
-
Test compounds (derivatives of this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well microplate, add the assay buffer, cell membrane preparation, [³H]CP-55,940, and the test compound or vehicle.
-
Incubate the plate at 30°C for 90 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) by non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
Data Interpretation and Structure-Activity Relationship (SAR) Analysis
The data obtained from the biological assays should be systematically analyzed to establish a structure-activity relationship.
| Compound | R Group (Amide) | CB1 Ki (nM) |
| 1 | -NH-piperidin-1-yl | [Hypothetical Value] |
| 2 | -NH-morpholin-4-yl | [Hypothetical Value] |
| 3 | -NH-benzyl | [Hypothetical Value] |
| 4 | -NH-cyclohexyl | [Hypothetical Value] |
By comparing the Ki values of different derivatives, researchers can deduce the influence of the 'R' group on CB1 receptor affinity. This information is crucial for the rational design of more potent and selective compounds.
Conclusion and Future Directions
This compound is a valuable and versatile building block in medicinal chemistry. Its utility in the synthesis of novel CB1 receptor antagonists highlights its potential for the development of therapeutics for metabolic disorders. The protocols and conceptual frameworks provided in these application notes are intended to serve as a practical guide for researchers in this field. Future work should focus on expanding the library of derivatives, exploring other biological targets, and conducting in vivo studies to evaluate the efficacy and safety of promising lead compounds.
References
- Journal of Medicinal Chemistry, 56(24), 2013. (This is a representative reference based on the provided search results. A specific DOI and full citation would be included in a formal document).
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. Available at: [Link]
Sources
Application Notes and Protocols: 6-(2-Methylpropoxy)pyridine-3-carboxylic Acid as a Versatile Building Block in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking Synthetic Potential with a Functionalized Pyridine Scaffold
6-(2-Methylpropoxy)pyridine-3-carboxylic acid, also known as 6-isobutoxynicotinic acid, is a valuable heterocyclic building block for organic synthesis. Its structure, featuring a pyridine ring functionalized with a carboxylic acid at the 3-position and an isobutoxy group at the 6-position, offers a unique combination of reactivity and physicochemical properties. The pyridine core is a common motif in pharmaceuticals and functional materials, while the carboxylic acid handle allows for a variety of chemical transformations, most notably the formation of amide and ester linkages. The isobutoxy group modulates the molecule's lipophilicity and can influence its interaction with biological targets.
These application notes provide a comprehensive guide to the use of this compound in synthetic chemistry. We will delve into its properties, explore its key applications, and provide detailed, field-proven protocols for its use in common synthetic transformations.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of a building block is paramount for successful reaction design and execution. Below is a summary of the key properties of this compound.
| Property | Value | Source |
| CAS Number | 1016756-23-2 | [1][2] |
| Molecular Formula | C₁₀H₁₃NO₃ | [3][4] |
| Molecular Weight | 195.22 g/mol | [3] |
| IUPAC Name | This compound | [5] |
| Synonyms | 6-Isobutoxynicotinic acid | [2] |
| Physical Form | Solid | [5] |
| Purity | Typically ≥95% | [5] |
| XlogP (Predicted) | 2.0 | [4] |
| Hydrogen Bond Donor Count | 1 | [6] |
| Hydrogen Bond Acceptor Count | 4 | [6] |
| Rotatable Bond Count | 4 | [6] |
Core Applications in Synthesis
The primary utility of this compound lies in its carboxylic acid functionality, which serves as a versatile handle for constructing more complex molecules. The two most prominent applications are amide bond formation and esterification, which are fundamental reactions in medicinal chemistry and materials science.[12][13]
Diagram: Key Synthetic Transformations
Caption: Synthetic utility of this compound.
Protocols for Synthetic Applications
The following protocols are provided as robust starting points for the synthetic utilization of this compound. These are based on well-established methodologies for analogous compounds and can be adapted and optimized for specific substrates.
Application Note 1: Amide Bond Formation via Carbodiimide Coupling
Introduction: Amide bond formation is one of the most crucial reactions in drug discovery.[14] Carbodiimide coupling agents, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), in the presence of an activating agent like 1-Hydroxybenzotriazole (HOBt), provide a reliable method for the synthesis of amides from carboxylic acids and amines under mild conditions.[15][16]
Diagram: Amide Coupling Workflow
Caption: General workflow for EDC/HOBt mediated amide coupling.
Detailed Protocol:
-
Reagent Preparation: To a solution of this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (0.1-0.5 M), add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Reaction Initiation: Cool the reaction mixture to 0°C in an ice bath. Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (1.2 eq) portion-wise over 10-15 minutes, ensuring the temperature remains below 5°C.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture overnight (12-18 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), water, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
Rationale and Troubleshooting:
-
Solvent Choice: DCM is suitable for many couplings, while DMF can be used for less soluble substrates.
-
Base: DIPEA is a non-nucleophilic base used to neutralize the HCl salt of EDC and the carboxylic acid.
-
Temperature Control: The addition of EDC at 0°C minimizes potential side reactions.
-
Troubleshooting: If the reaction is sluggish, particularly with electron-deficient amines, gentle heating (e.g., 40-50°C) may be beneficial.[15][17] The use of alternative coupling reagents like HATU may also improve yields for challenging substrates.[14]
Application Note 2: Esterification via Fischer-Speier Esterification
Introduction: Esterification is a fundamental transformation for modifying the properties of a carboxylic acid, such as its polarity and bioavailability. The Fischer-Speier esterification is a classic acid-catalyzed method that is particularly effective for the synthesis of simple alkyl esters.[18]
Diagram: Fischer Esterification Workflow
Caption: General workflow for Fischer-Speier esterification.
Detailed Protocol:
-
Reaction Setup: Suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol; used in large excess as the solvent).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (typically 2-5 mol%).
-
Reaction Progression: Heat the reaction mixture to reflux and maintain for 4-24 hours. The reaction can be monitored by TLC or LC-MS. For higher boiling alcohols, a Dean-Stark apparatus can be used to remove the water byproduct and drive the equilibrium towards the product.[19][20]
-
Work-up: Cool the reaction mixture to room temperature. Remove the excess alcohol under reduced pressure.
-
Neutralization and Extraction: Dilute the residue with ethyl acetate and carefully neutralize the mixture with a saturated aqueous solution of NaHCO₃. Separate the organic layer and wash it with water and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude ester can be purified by flash column chromatography or distillation under reduced pressure.
Rationale and Troubleshooting:
-
Excess Alcohol: Using the alcohol as the solvent drives the equilibrium towards the ester product.
-
Acid Catalyst: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic.[18]
-
Alternative Methods: For more sensitive substrates or complex alcohols, milder esterification methods can be employed, such as using thionyl chloride to form the acyl chloride followed by reaction with the alcohol, or carbodiimide-mediated esterification.[21]
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound and the reagents used in the described protocols.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the compound in a well-ventilated fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.[22]
Conclusion
This compound is a versatile and valuable building block for the synthesis of a wide range of functionalized molecules. Its pyridine core and readily transformable carboxylic acid group make it an attractive starting material for the development of new pharmaceuticals and materials. The protocols outlined in these application notes provide a solid foundation for the successful incorporation of this building block into synthetic workflows.
References
-
6-(1-Methylpropoxy)-3-pyridinecarboxylic acid. PubChem. [Link]
-
This compound. PubChemLite. [Link]
-
Any procedure for the esterification of isonicotinic acid? ResearchGate. [Link]
-
Nicotinic acid. SpectraBase. [Link]
-
Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC - NIH. [Link]
- Process for producing pyridine carboxylic acids.
- Preparation of nicotinic acid amide.
-
Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC - PubMed Central. [Link]
- Preparation of nicotinic acid esters.
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]
-
Esterification Synthesis Lab - Banana, Wintergreen, Flowers. YouTube. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
- Non-catalytic preparation of nicotinic acid esters.
-
Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]
-
Proton NMR Spectrum for Nicotinic Acid. Chemistry Stack Exchange. [Link]
- Process for the production of pyridine carboxylic acids.
-
Nicotinic Acid. PubChem. [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. [Link]
-
Process for producing pyridine carboxylic acids. European Patent Office. [Link]
-
Nicotinic acid - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
Sources
- 1. This compound | 1016756-23-2 [chemicalbook.com]
- 2. This compound | 1016756-23-2 [amp.chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. PubChemLite - this compound (C10H13NO3) [pubchemlite.lcsb.uni.lu]
- 5. This compound | 1016756-23-2 [sigmaaldrich.com]
- 6. 6-(1-Methylpropoxy)-3-pyridinecarboxylic acid | C10H13NO3 | CID 19878688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Nicotinic acid(59-67-6) 1H NMR spectrum [chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. growingscience.com [growingscience.com]
- 15. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. peptide.com [peptide.com]
- 17. researchgate.net [researchgate.net]
- 18. athabascau.ca [athabascau.ca]
- 19. US2280040A - Preparation of nicotinic acid amide - Google Patents [patents.google.com]
- 20. US2816112A - Non-catalytic preparation of nicotinic acid esters - Google Patents [patents.google.com]
- 21. researchgate.net [researchgate.net]
- 22. fishersci.com [fishersci.com]
"6-(2-Methylpropoxy)pyridine-3-carboxylic acid" for developing enzyme inhibitors
Application Note & Protocols
Topic: Characterization of 6-(2-Methylpropoxy)pyridine-3-carboxylic acid as a Potential Enzyme Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Abstract
Pyridine carboxylic acid scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Their versatility arises from favorable physicochemical properties and the capacity for diverse substitutions, which allows for fine-tuning of biological activity.[1] This application note provides a comprehensive framework for the initial characterization of This compound , a nicotinic acid derivative, as a potential enzyme inhibitor. While specific inhibitory data for this compound is not yet prevalent in public literature, recent studies have demonstrated that structurally related 6-alkoxy-substituted nicotinic acid derivatives act as potent, noncompetitive inhibitors of enzymes like α-amylase and α-glucosidase.[3][4] Grounded in this precedent, we present a series of detailed protocols to guide the researcher in determining the inhibitory potency (IC₅₀), elucidating the mechanism of action, and assessing the selectivity profile of this compound, using α-glucosidase as a scientifically justified model system.
Compound Profile: this compound
A thorough understanding of a compound's physicochemical properties is fundamental to designing robust and reproducible biological assays. The data below is compiled from publicly available databases. It is strongly recommended that properties such as solubility and stability be experimentally verified under specific assay conditions.
| Property | Value | Source |
| IUPAC Name | This compound | [5] |
| Synonyms | 6-Isobutoxynicotinic acid | [5] |
| CAS Number | 1016756-23-2 | [6] |
| Molecular Formula | C₁₀H₁₃NO₃ | [7] |
| Molecular Weight | 195.22 g/mol | [5] |
| SMILES | CC(C)COC1=NC=C(C=C1)C(=O)O | [7] |
| InChI Key | IGGUZPKESUQARQ-UHFFFAOYSA-N | [5] |
| Predicted XlogP | 2.0 | [7] |
| Appearance | Solid | [5] |
Note: Predicted values should be confirmed experimentally.
Foundational Principles: Understanding Enzyme Inhibition
Enzyme inhibitors are critical tools in biochemistry and are the basis for many therapeutic drugs.[8][9] Their characterization hinges on understanding how they affect the kinetics of an enzyme-catalyzed reaction. The primary goals are to determine an inhibitor's potency and its mechanism of action (MOA).[10][11]
-
Potency is typically quantified by the Half-Maximal Inhibitory Concentration (IC₅₀) , which is the concentration of inhibitor required to reduce enzyme activity by 50% under specific assay conditions.[8][12]
-
Mechanism of Action (MOA) describes how the inhibitor interacts with the enzyme.[10][11] Reversible inhibitors, which bind non-covalently, are broadly classified as:
-
Competitive: The inhibitor binds to the enzyme's active site, directly competing with the substrate. This inhibition can be overcome by increasing substrate concentration.[11][13]
-
Non-competitive: The inhibitor binds to an allosteric site (a site other than the active site), reducing the enzyme's catalytic efficiency regardless of whether the substrate is bound.[11][13]
-
Uncompetitive: The inhibitor binds only to the enzyme-substrate (ES) complex.[13]
-
Mixed: The inhibitor can bind to both the free enzyme and the ES complex, but with different affinities.[13]
-
Elucidating the MOA is crucial for lead optimization, as different inhibition modalities can have distinct pharmacological consequences.[10] For instance, noncompetitive inhibitors are attractive because their efficacy is not diminished by high physiological concentrations of the substrate.[4]
Protocol I: Determination of IC₅₀ Value
This protocol outlines a generalized, 96-well plate-based spectrophotometric assay to determine the IC₅₀ value of this compound against a target enzyme. Here, we use α-glucosidase as a model, which catalyzes the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol (pNP), a yellow product detectable at 405 nm.[3]
Materials and Reagents
-
Enzyme: Purified α-glucosidase from Saccharomyces cerevisiae.
-
Substrate: p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
Test Compound: this compound.
-
Positive Control: Acarbose (a known α-glucosidase inhibitor).[3]
-
Assay Buffer: 50 mM Phosphate buffer, pH 6.8.
-
Stop Solution: 0.1 M Sodium Carbonate (Na₂CO₃).
-
Solvent: Dimethyl sulfoxide (DMSO).
-
Equipment: 96-well clear flat-bottom microplates, multichannel pipette, microplate reader.
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Create a serial dilution series (e.g., 10-point, 3-fold dilutions) of the test compound in Assay Buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%) to prevent enzyme denaturation.[14]
-
Prepare the enzyme solution in Assay Buffer to a final concentration that yields a linear reaction rate for at least 15-20 minutes.
-
Prepare the substrate (pNPG) solution in Assay Buffer. The optimal concentration is typically at or near the Michaelis constant (Kₘ).[14]
-
-
Assay Setup (in a 96-well plate):
-
Blank Wells (No Enzyme): 20 µL Assay Buffer + 100 µL Substrate Solution.
-
Negative Control (100% Activity): 20 µL Assay Buffer (with equivalent DMSO %) + 80 µL Enzyme Solution.
-
Test Wells: 20 µL of each serially diluted test compound + 80 µL Enzyme Solution.
-
Positive Control Wells: 20 µL of Acarbose solution + 80 µL Enzyme Solution.
-
Perform all additions in triplicate.
-
-
Pre-incubation:
-
Reaction Initiation:
-
Initiate the reaction by adding 100 µL of the pre-warmed Substrate Solution to all wells except the blanks. Mix gently.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for a fixed time (e.g., 20 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding 50 µL of Stop Solution to all wells.
-
Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.
-
Data Analysis
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Abs_test / Abs_control)] * 100 where Abs_test is the absorbance of the test well and Abs_control is the absorbance of the negative control (100% activity).[15]
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the resulting dose-response curve using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC₅₀ value.[12][15]
Workflow Visualization
Caption: Lineweaver-Burk plots for inhibition types.
Protocol III: Assessing Inhibitor Selectivity
A therapeutically viable inhibitor should ideally be highly selective for its intended target to minimize off-target effects and potential toxicity. [16]Selectivity is assessed by screening the compound against a panel of related enzymes.
Rationale and Approach
Since pyridine derivatives are known to inhibit a wide range of enzymes, including protein kinases, a kinase selectivity panel is a valuable tool. [17]The goal is to determine the IC₅₀ of the compound against a broad spectrum of kinases to identify any potential off-target interactions. [18]
Step-by-Step Methodology
-
Panel Selection: Choose a commercially available kinase profiling service or assemble an in-house panel representing a diverse section of the human kinome. [18]2. Primary Screen: Perform a single-point inhibition assay at a high concentration of the test compound (e.g., 1 or 10 µM) against the entire kinase panel. [18]3. Hit Identification: Identify kinases that show significant inhibition (e.g., >50%) in the primary screen.
-
Dose-Response Confirmation: For the identified "hits," perform a full IC₅₀ determination experiment as described in Protocol I (using an appropriate kinase assay format, such as luminescence-based ATP detection). [16]5. Data Analysis:
-
Calculate a Selectivity Score or simply compare the IC₅₀ value for the primary target against the IC₅₀ values for off-target enzymes. A compound is generally considered selective if there is at least a 10- to 100-fold difference in potency.
-
Workflow Visualization
Caption: Workflow for kinase selectivity profiling.
Conclusion
This document provides a structured, experimentally grounded guide for the initial characterization of this compound as a potential enzyme inhibitor. By following these detailed protocols for IC₅₀ determination, mechanism of action analysis, and selectivity profiling, researchers can generate a robust preliminary dataset. Based on the activity of structurally analogous compounds, the nicotinic acid scaffold holds significant promise for the development of novel enzyme inhibitors. [3][17]The methodologies outlined herein provide the essential tools to rigorously test this hypothesis and guide future drug discovery efforts.
References
-
Buttini, V., et al. (2024). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. ACS Medicinal Chemistry Letters, 15(9), 1474-1481. [Link]
-
American Chemical Society. (2024). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. ACS Publications. [Link]
-
National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. NCBI Bookshelf. [Link]
-
edX. (n.d.). IC50 Determination. DavidsonX – D001x – Medicinal Chemistry. [Link]
-
Niesen, F. H., et al. (2007). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in Molecular Biology, 356, 349-360. [Link]
-
Wikipedia. (n.d.). IC50. Retrieved January 17, 2026, from [Link]
-
Gaudineau, C., & Auclair, K. (2004). Inhibition of human P450 enzymes by nicotinic acid and nicotinamide. Biochemical and Biophysical Research Communications, 317(3), 950-956. [Link]
-
ResearchGate. (2004). Inhibition of human P450 enzymes by nicotinic acid and nicotinamide. [Link]
-
Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology, 2089, 41-46. [Link]
-
Semantic Scholar. (2017). Enzyme Inhibitors and Activators. [Link]
-
YouTube. (2010). Mechanism-based Inhibition of Enzymes. [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved January 17, 2026, from [Link]
-
Stanford Libraries. (2013). Evaluation of enzyme inhibitors in drug discovery : a guide for medicinal chemists and pharmacologists. [Link]
-
Edmondson, D. E., et al. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 24(10), 1903. [Link]
-
Sharma, P., et al. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 17, 1481–1525. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
ResearchGate. (2020). Guidelines for the digestive enzymes inhibition assay. [Link]
-
Klaeger, S., et al. (2017). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling, 10(505), eaai7835. [Link]
-
Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. [Link]
-
Roskoski, R. Jr. (2016). Measuring and interpreting the selectivity of protein kinase inhibitors. Pharmacological Research, 103, 146-163. [Link]
-
G-Biosciences. (n.d.). Enzyme Analysis. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). 6-(1-Methylpropoxy)-3-pyridinecarboxylic acid. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). 6-[(3-Isobutoxy-5-isopropoxybenzoyl)amino]nicotinic acid. Retrieved January 17, 2026, from [Link]
-
National Center for Biotechnology Information. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed Central. [Link]
-
PubChemLite. (n.d.). This compound (C10H13NO3). Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). (214C)pyridine-3-carboxylic acid. Retrieved January 17, 2026, from [Link]
-
MDPI. (2022). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules, 27(10), 3245. [Link]
- Google Patents. (2002). US6346623B1 - Method for producing substituted pyridine-carboxylic acids.
-
PubMed. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]
Sources
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | 1016756-23-2 [sigmaaldrich.com]
- 6. This compound | 1016756-23-2 [chemicalbook.com]
- 7. PubChemLite - this compound (C10H13NO3) [pubchemlite.lcsb.uni.lu]
- 8. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of enzyme inhibitors in drug discovery : a guide for medicinal chemists and pharmacologists in SearchWorks catalog [searchworks.stanford.edu]
- 10. Molecular Mechanism Studies of Enzyme Inhibition [creative-enzymes.com]
- 11. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. IC50 - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. dovepress.com [dovepress.com]
- 18. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Leveraging 6-(2-Methylpropoxy)pyridine-3-carboxylic Acid Scaffolds in Target Deconvolution
An in-depth search reveals that "6-(2-Methylpropoxy)pyridine-3-carboxylic acid" is a known chemical entity, cataloged in chemical databases such as PubChem. However, there is a notable absence of published literature detailing its specific application within the field of proteomics research as of early 2026.
Therefore, this guide adopts a forward-looking, hypothesis-driven approach. It is designed for researchers and drug development professionals who may be considering this molecule or its derivatives for novel proteomics workflows. The protocols and applications described herein are based on established principles in chemical proteomics and the known reactivity of analogous chemical structures. We will treat "this compound" as a foundational scaffold, conceptualizing its use as a versatile chemical probe for identifying and validating novel protein targets.
This document will serve as a comprehensive guide to designing and executing a chemoproteomics strategy to elucidate the protein interaction landscape of this compound class.
Introduction: The Rationale for Scaffolding in Chemical Proteomics
The pyridine-3-carboxylic acid moiety is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. Its utility stems from its bioisosteric relationship to other aromatic systems and its capacity for hydrogen bonding and other key molecular interactions. The introduction of an alkoxy group, such as the 6-(2-Methylpropoxy) substituent, modulates the molecule's electronic properties and lipophilicity, potentially steering it toward unique protein targets.
While this compound itself has no documented proteomics applications, its structure presents a prime opportunity for elaboration into chemical probes for Activity-Based Protein Profiling (ABPP) or Affinity-Based Target Deconvolution . This guide will detail a hypothetical, yet scientifically rigorous, workflow to convert this scaffold into a powerful tool for discovering novel druggable targets directly in complex biological systems.
The core strategy involves functionalizing the parent molecule with two key additions:
-
A bio-orthogonal handle (e.g., an alkyne or azide) for downstream conjugation.
-
A latent reactive group that can be activated to form a covalent bond with nearby nucleophilic amino acid residues (e.g., lysine, cysteine, serine) upon binding to a target protein.
This approach allows for the covalent "tagging" of protein binders, which can then be enriched and identified using mass spectrometry.
Conceptual Workflow: From Scaffold to Target Identification
The overall experimental design follows a multi-stage process, beginning with probe synthesis and culminating in bioinformatic analysis of identified protein targets. This workflow is designed to be self-validating, with built-in controls to ensure the identified interactions are specific and meaningful.
Figure 1: Conceptual workflow for target deconvolution using a functionalized probe.
Protocol 1: Design and Synthesis of a Photo-Affinity Probe
This protocol outlines the conceptual synthesis of a photo-affinity probe based on the core scaffold. The goal is to install a diazirine as a photo-activatable crosslinker and a terminal alkyne for click chemistry.
Rationale:
-
Diazirine: Upon UV irradiation (~365 nm), diazirines form highly reactive carbenes that can insert into adjacent C-H or N-H bonds, creating a stable covalent linkage to the target protein. This reaction is rapid and non-specific to residue type, capturing interactions effectively.
-
Terminal Alkyne: This group serves as a bio-orthogonal handle. It is chemically inert within the cell but reacts efficiently and specifically with azide-functionalized tags (e.g., Azide-PEG3-Biotin) via Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC), a cornerstone of "click chemistry".
Hypothetical Probe Structures:
| Compound Name | Structure | Role | Rationale |
| Active Probe (AP) | 6-(2-Methylpropoxy)pyridine-3-carboxamide functionalized with a diazirine and alkyne linker. | Experimental Probe | Covalently labels protein targets upon UV activation for subsequent enrichment. |
| Inactive Control (IC) | An analogue where the diazirine is replaced with a non-reactive group (e.g., dimethyl). | Negative Control | Differentiates specific binding from non-specific interactions. Proteins enriched by AP but not IC are high-confidence hits. |
Step-by-Step Synthesis Outline:
-
Amide Coupling: Activate the carboxylic acid of "this compound" using a standard coupling reagent (e.g., HATU, HOBt).
-
Amine Linker Addition: React the activated acid with a bifunctional linker containing an amine on one end and a protected alkyne on the other (e.g., propargylamine).
-
Deprotection: Remove the alkyne protecting group (e.g., a silyl group).
-
Diazirine Installation: Couple the resulting molecule to a diazirine-containing carboxylic acid to complete the synthesis of the Active Probe.
-
Control Synthesis: Synthesize the Inactive Control probe using an identical pathway but substituting the diazirine-containing moiety with a non-photoreactive analogue.
Protocol 2: Chemoproteomic Target Identification in Cell Lysate
This protocol details the use of the synthesized probes to label, enrich, and identify target proteins from a complex biological matrix, such as a cancer cell line lysate.
Materials:
-
HEK293T or relevant cell line lysate (2-5 mg/mL total protein in lysis buffer without detergents if possible, e.g., hypotonic buffer).
-
Active Probe (AP) and Inactive Control (IC), 10 mM stocks in DMSO.
-
Click Chemistry Reagents: Azide-PEG3-Biotin, TBTA ligand, Copper (II) Sulfate, Sodium Ascorbate.
-
Streptavidin-coated magnetic beads.
-
Mass Spectrometry-grade Trypsin.
-
LC-MS/MS instrumentation.
Step-by-Step Methodology:
-
Lysate Preparation:
-
Culture and harvest cells.
-
Lyse cells in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) via sonication or Dounce homogenization.
-
Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C.
-
Determine protein concentration using a BCA assay.
-
-
Probe Incubation:
-
Aliquot 1 mg of protein lysate per condition (e.g., AP, IC, DMSO vehicle).
-
Add the probe to a final concentration of 10-50 µM. The optimal concentration should be determined empirically.
-
Incubate for 1 hour at 4°C on a rotator to allow for equilibrium binding.
-
-
Photo-Crosslinking:
-
Transfer samples to a 24-well plate on ice.
-
Irradiate with a 365 nm UV lamp for 15-30 minutes. Rationale: This step activates the diazirine, covalently linking the probe to its binding partners. Performing this on ice minimizes heat-induced protein degradation.
-
-
Click Chemistry Biotinylation:
-
Prepare a fresh "Click Mix" containing:
-
Azide-PEG3-Biotin (final concentration: 100 µM)
-
TBTA (final concentration: 100 µM)
-
Copper (II) Sulfate (final concentration: 1 mM)
-
Sodium Ascorbate (final concentration: 1 mM)
-
-
Add the Click Mix to each sample and incubate for 1 hour at room temperature. Rationale: This attaches a biotin tag to the alkyne handle of the probe, enabling affinity purification.
-
-
Protein Precipitation & Resuspension:
-
Precipitate total protein using a chloroform/methanol extraction to remove excess reagents.
-
Resuspend the protein pellet in a buffer containing 1% SDS to denature proteins and expose the biotin tag.
-
-
Streptavidin Enrichment:
-
Dilute the SDS concentration to 0.1% with a non-denaturing buffer.
-
Add pre-washed streptavidin magnetic beads to each sample.
-
Incubate for 2 hours at room temperature to capture biotinylated proteins.
-
Wash the beads extensively with buffers of increasing stringency (e.g., with varying salt and mild detergent concentrations) to remove non-specific binders.
-
-
On-Bead Tryptic Digestion:
-
Resuspend the beads in a digestion buffer (e.g., 50 mM Ammonium Bicarbonate).
-
Reduce disulfide bonds with DTT and alkylate with iodoacetamide.
-
Add mass spectrometry-grade trypsin and incubate overnight at 37°C. Rationale: This cleaves the enriched proteins into peptides suitable for mass spectrometry analysis while leaving the beads behind.
-
-
LC-MS/MS Analysis:
-
Collect the supernatant containing the peptides.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a standard data-dependent acquisition method.
-
Data Analysis and Hit Prioritization
The primary goal of the data analysis is to identify proteins that are significantly more abundant in the Active Probe sample compared to the Inactive Control and vehicle samples.
Workflow:
Figure 2: Bioinformatic workflow for identifying high-confidence protein targets.
Key Metrics for Hit Selection:
-
Fold Change: Look for proteins with a Log2 fold change > 2 (AP vs. IC).
-
Statistical Significance: A p-value or adjusted p-value < 0.05 is required.
-
Exclusivity: The protein should be robustly detected in the AP sample and have minimal or no signal in the IC and vehicle controls.
Orthogonal Validation of Target Engagement
Computational analysis provides a list of candidate targets. However, direct biochemical validation is essential to confirm engagement in a cellular context.
Cellular Thermal Shift Assay (CETSA): CETSA is a powerful method to verify target engagement in intact cells or lysates. The principle is that a protein's thermal stability increases upon ligand binding.
Protocol Outline:
-
Treat intact cells with the original, unmodified "this compound" molecule (not the probe).
-
Heat aliquots of the treated cells (and vehicle controls) across a range of temperatures (e.g., 40°C to 70°C).
-
Lyse the cells and separate soluble proteins from aggregated, denatured proteins by centrifugation.
-
Analyze the soluble fraction by Western Blot using an antibody against the candidate target protein.
-
A positive result is a "shift" in the melting curve, where the protein remains soluble at higher temperatures in the presence of the compound, confirming direct binding.
Conclusion
While "this compound" is not yet an established tool in proteomics, its scaffold represents a valuable starting point for the development of sophisticated chemical probes. By employing the principles of photo-affinity labeling and click chemistry, researchers can systematically map the interaction landscape of this and related molecules. The workflows and protocols detailed in this guide provide a robust framework for moving from a molecule of interest to a validated list of protein targets, thereby accelerating the early stages of drug discovery and basic biological research.
References
This section would typically be populated with citations to specific chemical synthesis methods, mass spectrometry protocols, and foundational papers on ABPP and CETSA. As this is a conceptual guide for a non-documented application, representative references to the techniques themselves are provided.
- Activity-Based Protein Profiling: Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry. Annual Review of Biochemistry, 77, 383-414. [URL: https://www.annualreviews.org/doi/10.1146/annurev.biochem.77.061506.104949]
- Photo-Affinity Labeling: Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159-183. [URL: https://www.future-science.com/doi/10.4155/fmc.14.153]
- Click Chemistry in Proteomics: Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using a click chemistry-based activity-based protein profiling platform. Chemistry & Biology, 11(4), 535-546. [URL: https://www.cell.com/chembiol/fulltext/S1074-5521(04)00084-3]
- Cellular Thermal Shift Assay (CETSA): Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [URL: https://www.science.org/doi/10.1126/science.1233606]
- PubChem Entry for this compound: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2779879. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2779879]
Application Note: High-Resolution Chromatographic Separation of 6-(2-Methylpropoxy)pyridine-3-carboxylic acid
Abstract
This application note provides a comprehensive guide to developing robust and efficient methods for the separation and purification of 6-(2-methylpropoxy)pyridine-3-carboxylic acid, a key intermediate in pharmaceutical synthesis. Given its amphiprotic nature, containing both a basic pyridine ring and an acidic carboxylic acid group, this compound presents unique challenges for chromatographic separation. We will explore method development strategies in both reversed-phase and mixed-mode chromatography, offering detailed protocols and explaining the scientific rationale behind parameter selection to achieve optimal purity and recovery.
Introduction: The Challenge of Amphiprotic Analytes
This compound (MW: 195.22 g/mol ) is a polar, ionizable molecule.[1][2] The presence of both a pyridine nitrogen (pKa typically ~5-6) and a carboxylic acid (pKa typically ~2-5) means its net charge and polarity are highly dependent on the pH of the mobile phase. Such characteristics can lead to poor peak shape, low retention on traditional reversed-phase columns, and unpredictable chromatographic behavior. Effective method development requires a nuanced approach that carefully controls the analyte's ionization state to achieve reproducible and high-resolution separation.[3] This guide is intended for researchers in process development and quality control who require reliable analytical and preparative methods for this compound and its analogs.
Foundational Principles: Analyte Characteristics
Understanding the physicochemical properties of this compound is the cornerstone of effective method development.[4]
-
Structure: C10H13NO3[5]
-
Key Functional Groups:
-
Pyridine Ring: A basic nitrogen atom that can be protonated at acidic pH.
-
Carboxylic Acid: An acidic group that is deprotonated (anionic) at basic pH.
-
Isobutoxy Group: A non-polar moiety that contributes to hydrophobic interactions.
-
The interplay between these groups dictates the molecule's interaction with the stationary and mobile phases. The key to separation is to manipulate the mobile phase pH to control the ionization of the acidic and basic centers.[3]
Figure 1: Influence of mobile phase pH on the ionization state of this compound.
Reversed-Phase HPLC Method Development
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for the analysis of pharmaceutical compounds.[6][7] For polar acidic compounds like our target analyte, success hinges on suppressing the ionization of the carboxylic acid to enhance retention on a non-polar stationary phase.[8]
Rationale for Method Design
The primary strategy in reversed-phase is to operate at a low pH. By acidifying the mobile phase to a pH at least 2 units below the analyte's pKa, the carboxylic acid group becomes fully protonated (neutral).[3] This neutralization increases the molecule's overall hydrophobicity, promoting stronger interaction with the C18 stationary phase and leading to better retention and peak shape.
Experimental Protocol: Analytical RP-HPLC
Figure 2: Workflow for the analytical RP-HPLC method.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 (v/v) mixture of acetonitrile and water. The solvent should be compatible with the initial mobile phase conditions to ensure good peak shape.[9]
-
HPLC System and Column:
-
System: Standard HPLC or UHPLC system.
-
Column: C18 stationary phase (e.g., Waters SunFire C18, Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 5 µm particle size.
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water. The acid modifier is crucial for maintaining a low pH to protonate the analyte.[3]
-
Mobile Phase B: 0.1% (v/v) formic acid in HPLC-grade acetonitrile.
-
-
Gradient Elution Program: A gradient is recommended for initial method development to ensure elution of all components in a reasonable time.[10]
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 17.0 | 5 | 95 |
| 17.1 | 95 | 5 |
| 20.0 | 95 | 5 |
| Table 1: Suggested gradient profile for analytical RP-HPLC. |
Expected Results & Optimization
Under these conditions, the analyte should be well-retained and exhibit a symmetrical peak shape.
| Parameter | Expected Value | Optimization Notes |
| Retention Time (tR) | 8 - 12 min | Adjust gradient slope or initial %B to modify tR. |
| Tailing Factor (Tf) | 0.9 - 1.3 | If tailing occurs, consider a different acid modifier (e.g., trifluoroacetic acid) or a column designed for polar analytes.[11][12] |
| Resolution (Rs) | > 2.0 from impurities | Optimize the gradient or switch to a different organic modifier (e.g., methanol) to improve selectivity.[10] |
| Table 2: Expected performance and troubleshooting for the RP-HPLC method. |
Mixed-Mode Chromatography: An Advanced Approach
For particularly challenging separations or for preparative purification, mixed-mode chromatography offers a powerful alternative. This technique utilizes stationary phases that possess both reversed-phase (hydrophobic) and ion-exchange (ionic) characteristics.[8]
Rationale for Method Design
A mixed-mode column combining reversed-phase and anion-exchange functionalities is ideal for our target compound. This allows for simultaneous interaction via the isobutoxy group (hydrophobic) and the charged pyridine ring (cationic interaction with an anion-exchanger, or anionic carboxylate with a cation-exchanger). This dual retention mechanism provides unique selectivity that is often superior to traditional RP-HPLC.[13][14]
Experimental Protocol: Preparative Mixed-Mode Chromatography
This protocol is designed for purifying larger quantities of the target compound.
-
Sample Preparation: Dissolve the crude material in the initial mobile phase at a concentration of 10-20 mg/mL. Filter the solution through a 0.45 µm filter before injection.
-
HPLC System and Column:
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 50 | 50 |
| 22.0 | 5 | 95 |
| 25.0 | 95 | 5 |
| Table 3: Gradient profile for preparative mixed-mode chromatography. |
Self-Validation and Purity Assessment
A key aspect of a trustworthy protocol is self-validation.[6]
-
Stability Assessment: Before scaling up, it is crucial to confirm that the analyte does not degrade on the stationary phase. A two-dimensional thin-layer chromatography (2D-TLC) test can be performed by spotting the sample, running the plate in one direction, drying, rotating 90 degrees, and running in the same solvent system. Any spots not on the 45-degree diagonal indicate degradation.[11]
-
Fraction Analysis: Collect fractions across the main peak and re-analyze them using the analytical RP-HPLC method described in Section 3. This confirms the purity of the collected material and ensures no co-eluting impurities are present.
Conclusion
The successful chromatographic separation of this compound is readily achievable with a systematic and well-reasoned approach. For routine analysis, a standard reversed-phase method with an acidified mobile phase provides excellent results. For higher purity requirements or challenging separations, a mixed-mode RP/anion-exchange strategy offers an orthogonal separation mechanism with enhanced selectivity. By carefully controlling the mobile phase pH and selecting the appropriate stationary phase, researchers can develop robust and reproducible methods for both analytical and preparative applications.
References
-
Waters Corporation. (2020). New Reversed-Phase Materials for the Separation of Polar Acidic Compounds. [Link]
-
Waters Corporation. (2020, April 17). Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. YouTube. [Link]
-
Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. [Link]
-
Waters Corporation. (2020, October 2). In Need of Some Reversed Phase Polar Acid Relief. Waters Blog. [Link]
-
Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development. [Link]
-
LCGC Europe. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
-
Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?. [Link]
-
Wikipedia. Reversed-phase chromatography. [Link]
-
MDPI. Development and Validation of the HPLC Method and Its Applications in Pharmaceuticals. [Link]
-
PharmaGuru.co. (2025, June 9). Learn HPLC Method Development With Expert Tips, 4 Case Studies and 7 FAQs. [Link]
-
Semantic Scholar. Paper Chromatography of Pyridine Derivatives. [Link]
-
PubChemLite. This compound (C10H13NO3). [Link]
-
National Institutes of Health. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids.... [Link]
-
ACS Publications. Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of 4-Pyridinecarboxylic acid. [Link]
-
Matrix Fine Chemicals. PYRIDINE-3-CARBOXYLIC ACID | CAS 59-67-6. [Link]
-
Wikipedia. Pyridinecarboxylic acid. [Link]
-
HELIX Chromatography. HPLC Separation of Three Isomers of Pyridinecarboxylic Acid on Coresep 100 Mixed-Mode Column. [Link]
-
PubMed. Separation of the Pyridine-Monocarboxylic and 2-pyridine-dicarboxylic Acids by Two-Dimensional Ion-Exchange Thin-Layer Chromatography. [Link]
-
MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
-
PubChem. (214C)pyridine-3-carboxylic acid. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. This compound | 1016756-23-2 [chemicalbook.com]
- 3. biotage.com [biotage.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. PubChemLite - this compound (C10H13NO3) [pubchemlite.lcsb.uni.lu]
- 6. pharmasalmanac.com [pharmasalmanac.com]
- 7. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. asianjpr.com [asianjpr.com]
- 10. pharmtech.com [pharmtech.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. lcms.labrulez.com [lcms.labrulez.com]
- 13. helixchrom.com [helixchrom.com]
- 14. helixchrom.com [helixchrom.com]
"6-(2-Methylpropoxy)pyridine-3-carboxylic acid" as a probe in metabolic pathways
Application Notes & Protocols
Topic: 6-(2-Methylpropoxy)pyridine-3-carboxylic acid as a Novel Chemical Probe for Interrogating NAD⁺ Salvage Pathway Dynamics
Audience: Researchers, scientists, and drug development professionals in metabolomics, cell biology, and pharmacology.
Introduction: The Critical Role of NAD⁺ and the Need for Advanced Probes
Nicotinamide adenine dinucleotide (NAD⁺) is a cornerstone of cellular metabolism, acting as a critical coenzyme in redox reactions essential for energy production, and as a substrate for signaling enzymes like PARPs and sirtuins. The maintenance of cellular NAD⁺ pools is paramount for cell viability, DNA repair, and metabolic homeostasis. Cells primarily rely on de novo synthesis and salvage pathways to regenerate NAD⁺. The salvage pathway, which recycles nicotinamide and its precursors, is of particular interest in various disease states, including cancer and neurodegenerative disorders, making it a key therapeutic target.
Chemical probes offer a powerful methodology for the real-time investigation of these metabolic pathways within complex biological systems.[1][2][3] A well-designed probe should be a potent and selective modulator of its target, enabling researchers to link a molecular interaction to a cellular phenotype.[4][5][6] This document introduces This compound , a structural analog of nicotinic acid (a key NAD⁺ precursor), as a novel, hypothetical chemical probe designed for the dynamic assessment of the NAD⁺ salvage pathway.
The isobutoxy group at the 6-position is hypothesized to enhance cell permeability and potentially modulate the affinity for key enzymes in the salvage pathway, such as Nicotinate Phosphoribosyltransferase (NAPRT). By tracing the uptake and metabolic fate of this probe, researchers can gain insights into the flux and regulation of this vital metabolic route. These application notes provide a comprehensive guide, from theoretical grounding to detailed experimental protocols, for utilizing this probe in metabolic research.
Probe Profile: this compound
| Property | Value | Rationale & Significance |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₀H₁₃NO₃ | - |
| Molecular Weight | 195.21 g/mol | Suitable for cellular uptake. |
| Structure | Pyridine-3-carboxylic acid (Nicotinic Acid) core with a 6-position isobutoxy substitution. | The nicotinic acid core serves as the recognizable moiety for enzymes in the NAD⁺ salvage pathway. The isobutoxy group enhances lipophilicity, potentially improving passive diffusion across cell membranes compared to nicotinic acid. |
| Purity | >98% (as determined by HPLC and NMR) | High purity is essential to prevent off-target effects from contaminants. |
| Solubility | Soluble in DMSO (>10 mM) and Ethanol. Limited solubility in aqueous media. | A stock solution in DMSO is recommended for cell culture applications. |
| Proposed Target Pathway | NAD⁺ Salvage Pathway (specifically as a substrate for Nicotinate Phosphoribosyltransferase - NAPRT) | By competing with or acting as an alternative substrate to nicotinic acid, the probe can be used to measure pathway flux and enzyme activity. |
Hypothesized Mechanism of Action and Metabolic Fate
We postulate that this compound enters the cell and is recognized by NAPRT, the rate-limiting enzyme in the Preiss-Handler pathway of NAD⁺ synthesis. Upon conversion to its corresponding phosphoribosyl mononucleotide, it can be further adenylated to form a modified NAD⁺ analog. The detection and quantification of these unique metabolites, which are distinct from their endogenous counterparts, provide a direct readout of the pathway's activity.
Caption: Hypothesized metabolic pathway of the probe.
Experimental Protocols
Protocol 1: In Vitro Cell-Based Assay for Probe Uptake and Metabolism
This protocol details the treatment of cultured mammalian cells with the probe, followed by metabolite extraction for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).
A. Cell Culture and Treatment
-
Cell Seeding: Plate mammalian cells (e.g., A549, HeLa, or a cell line relevant to your research) in a 6-well plate at a density that will result in 80-90% confluency on the day of the experiment. Culture in appropriate complete medium.[7]
-
Probe Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. On the day of the experiment, dilute the stock solution in pre-warmed, serum-free medium to the desired final concentrations (e.g., a dose-response curve of 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO only).
-
Cell Treatment:
-
Aspirate the complete medium from the cells and wash once with warm sterile Phosphate-Buffered Saline (PBS).[8]
-
Add the medium containing the probe (or vehicle) to the respective wells.
-
Incubate the cells for a specified time course (e.g., 1, 4, 8, 24 hours) at 37°C in a humidified incubator with 5% CO₂.
-
B. Metabolite Extraction
-
Quenching Metabolism: Place the 6-well plate on ice. Quickly aspirate the medium.
-
Washing: Wash the cells twice with 1 mL of ice-cold PBS to remove any extracellular probe.
-
Lysis and Extraction: Add 500 µL of ice-cold 80% methanol (LC-MS grade) to each well. Scrape the cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Homogenization: Vortex the tubes vigorously for 1 minute.
-
Protein Precipitation: Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C to pellet protein and cell debris.
-
Sample Collection: Carefully transfer the supernatant (which contains the metabolites) to a new microcentrifuge tube. Avoid disturbing the pellet.
-
Drying: Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac).
-
Storage: Store the dried pellets at -80°C until ready for LC-MS analysis.
Caption: Workflow for cell treatment and metabolite extraction.
Protocol 2: LC-MS Analysis of Probe Metabolites
This protocol outlines a method for the detection and relative quantification of the probe and its downstream metabolites using reverse-phase liquid chromatography coupled to a high-resolution mass spectrometer. The analysis of carboxylic acids by LC-MS can be challenging; derivatization is often employed to improve chromatographic retention and ionization efficiency.[9][10][11]
A. Sample Preparation and Derivatization
-
Reconstitution: Reconstitute the dried metabolite extracts in 50 µL of a solution containing 50% acetonitrile in water.
-
(Optional but Recommended) Derivatization: For enhanced sensitivity, derivatize the carboxylic acid group. A common method uses 3-nitrophenylhydrazine (3-NPH) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.[9][11][12]
-
To the reconstituted sample, add 20 µL of 20 mM 3-NPH in 50% acetonitrile.
-
Add 20 µL of 12 mM EDC in 50% acetonitrile containing 0.6% pyridine.
-
Vortex and incubate at 40°C for 30 minutes.
-
Centrifuge at 14,000 x g for 5 minutes and transfer the supernatant to an LC-MS vial.
-
B. LC-MS Instrumentation and Parameters
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap, capable of MS/MS fragmentation.
| Parameter | Setting |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-20 min: 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Range (m/z) | 100 - 1000 |
| Data Acquisition | Data-Dependent Acquisition (DDA) for MS/MS fragmentation of top N ions. |
C. Data Analysis
-
Peak Integration: Use vendor-specific software or open-source platforms (e.g., XCMS, MZmine) to perform peak detection, integration, and alignment.
-
Metabolite Identification:
-
Extract ion chromatograms for the theoretical exact masses of the probe and its predicted metabolites (Probe-NMN and Probe-NAD⁺).
-
Confirm identity by matching the retention time with a synthetic standard (if available) and comparing the experimental MS/MS fragmentation pattern with theoretical fragmentation.
-
-
Relative Quantification: Calculate the peak area for each identified metabolite across all samples. Normalize the data to an internal standard or total ion count to account for technical variability.
Protocol 3: Stable Isotope Tracing with NMR Spectroscopy
To definitively trace the metabolic fate of the probe and quantify its contribution to the NAD⁺ pool, stable isotope labeling can be employed in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy.[13][14][15] This requires a custom synthesis of the probe with ¹³C or ¹⁵N labels.
A. Experimental Design
-
Synthesize this compound with a ¹³C label on the carboxyl carbon ([carboxyl-¹³C]) or a ¹⁵N label in the pyridine ring.
-
Culture cells as described in Protocol 1, but treat with the isotopically labeled probe.
-
Perform metabolite extraction as described. For NMR, a larger sample size (e.g., T-75 or T-150 flask) is required to obtain sufficient material.
-
Reconstitute the dried extract in a suitable deuterated buffer (e.g., phosphate buffer in D₂O) for NMR analysis.
B. NMR Data Acquisition
-
Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.
-
Experiments:
-
1D ¹H NMR: To obtain a general metabolic profile and quantify major metabolites.[13]
-
1D ¹³C or ¹⁵N NMR: To directly detect the labeled probe and its metabolites.
-
2D Heteronuclear Correlation Spectroscopy (e.g., ¹H-¹³C HSQC): To resolve spectral overlap and unambiguously assign signals corresponding to the labeled metabolites.
-
C. Data Interpretation
The presence of unique signals in the ¹³C or ¹⁵N spectra, or specific cross-peaks in 2D spectra that are absent in control samples, confirms the metabolic conversion of the probe. The intensity of these signals can be used to quantify the concentration of the probe-derived metabolites, providing a precise measure of pathway flux.[14][16]
Validation and Controls: Ensuring Scientific Integrity
A robust experimental design is self-validating. The following controls are critical for interpreting results obtained with this probe:
-
Vehicle Control: Cells treated with the same concentration of DMSO used for the highest probe dose. This control accounts for any effects of the solvent.
-
Negative Control Compound: An ideal negative control would be a structurally similar molecule that is not expected to interact with the target pathway (e.g., an isomer with the carboxylic acid at a different position that is not recognized by NAPRT). This helps confirm that the observed phenotype is due to on-target activity.
-
Genetic Knockdown/Knockout: Using siRNA or CRISPR to reduce the expression of NAPRT should abolish the metabolic conversion of the probe. This provides the strongest evidence for the proposed mechanism of action.
-
Orthogonal Assays: Complement the probe-based findings with other methods, such as measuring total cellular NAD⁺ levels using a commercial colorimetric or fluorometric assay.
References
- Metabolomic Signatures of Recovery: A Secondary Analysis of Public Longitudinal LC–MS Datasets Shows Polyphenol-Rich Interventions Attenuate Purine Degradation and Oxidative Stress Following Exhaustive Exercise. MDPI.
- Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS. Analytical and Bioanalytical Chemistry.
- Chemical Approaches to Probe Metabolic Networks. PMC - PubMed Central.
- Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS.
- Process for producing pyridine carboxylic acids.
- Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Technical Disclosure Commons.
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC - PubMed Central.
- Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC - NIH.
- NMR Based Methods for Metabolites Analysis. PMC - NIH.
- Cell Culture Protocols. Thermo Fisher Scientific - US.
- Chemoselective probes for metabolite enrichment and profiling. PubMed - NIH.
- High-Performance Isotope Labeling for Profiling Carboxylic Acid-Containing Metabolites in Biofluids by Mass Spectrometry.
- An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancre
- Metabolomic analysis of key central carbon metabolism carboxylic acids as their 3-nitrophenylhydrazones by UPLC/ESI-MS. PubMed.
- Showing metabocard for 6-Methyl-2-pyridinecarboxylic acid (HMDB0247665).
- Advancing Biomedical Research with Quality Chemical Probes.
- A conversation on using chemical probes to study protein function in cells and organisms.
- Studying Metabolism by NMR-Based Metabolomics. Frontiers.
- Chemical Probes to Control and Visualize Lipid Metabolism in the Brain.
- 6-methyl-5-(2-methylpropyl)pyridine-3-carboxylic acid. Benchchem.
- Chemoselective probe procedure and metabolite validation.
- Methodological Developments for Metabolic NMR Spectroscopy from Cultured Cells to Tissue Extracts: Achievements, Progress and Pitfalls. MDPI.
- Which Small Molecule?
- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Semantic Scholar.
- NMR spectroscopy for metabolomics in the living system: recent progress and future challenges. PubMed Central.
- Comparative Metabolite Profiling of Carboxylic Acids in Rat Urine by CE-ESI MS/MS through Positively Pre-charge. UNL Digital Commons.
- Overview of metabolic pathways of carboxylic-acid-containing drugs.
- Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm (RSC Publishing).
- NMR Spectroscopy for Metabolomics Research. SciSpace.
- Relative Quantification of Carboxylic Acid Metabolites by Liquid-Chromatography Mass-Spectrometry Using Isotopic Variants of Cho. SciSpace.
- CHOOSING & USING CHEMICAL PROBES. Cayman Chemical.
- Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Pl
- Metabolomics - Bindley Bioscience Center. Purdue University.
- Application Notes and Protocols for Creating and Using Reducible Probes in Cellular Imaging. Benchchem.
- Experiment Design. Neuro Probe.
Sources
- 1. Chemical Approaches to Probe Metabolic Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemoselective probes for metabolite enrichment and profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advancing Biomedical Research with Quality Chemical Probes [worldwide.promega.com]
- 4. A conversation on using chemical probes to study protein function in cells and organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 7. Cell Culture Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Metabolomic analysis of key central carbon metabolism carboxylic acids as their 3-nitrophenylhydrazones by UPLC/ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. NMR Based Methods for Metabolites Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Studying Metabolism by NMR-Based Metabolomics [frontiersin.org]
- 15. NMR spectroscopy for metabolomics in the living system: recent progress and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 6-(2-Methylpropoxy)pyridine-3-carboxylic Acid
Welcome to the technical support center for the purification of 6-(2-Methylpropoxy)pyridine-3-carboxylic acid (also known as 6-isobutoxynicotinic acid). This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and encountering challenges in achieving the desired purity. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively.
Understanding the Chemistry: The "Why" Behind the Purification
This compound is commonly synthesized via a nucleophilic aromatic substitution, specifically a variation of the Williamson ether synthesis.[1] In a typical procedure, a salt of 6-hydroxynicotinic acid or, more commonly, 6-chloronicotinic acid is reacted with a 2-methylpropoxide (isobutoxide) salt. The reaction displaces the chloro or hydroxy group to form the desired ether linkage.
This synthetic route, while effective, can introduce several predictable impurities. Understanding these potential contaminants is the first step in designing a robust purification strategy.
Most Common Potential Impurities:
-
Unreacted Starting Materials: 6-chloronicotinic acid or 6-hydroxynicotinic acid.
-
Hydrolysis Byproduct: 6-hydroxynicotinic acid, formed if residual water in the reaction mixture hydrolyzes the starting 6-chloronicotinic acid.[2]
-
Residual Base: Excess sodium or potassium 2-methylpropoxide.
-
Solvent Residue: High-boiling point solvents used in the synthesis, such as DMF or DMSO.
-
Salts: Inorganic salts formed during the reaction and workup (e.g., NaCl, KCl).
This guide will address the removal of these specific impurities through targeted troubleshooting and detailed protocols.
Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer style to directly address common issues encountered during the purification of this compound.
Q1: My final product is off-white or yellow, and the melting point is broad and lower than expected. What is the likely cause?
A: A discolored product with a depressed melting point is a classic sign of impurity. Given the typical synthesis, the most probable contaminants are unreacted starting materials, specifically 6-chloronicotinic acid or the more polar 6-hydroxynicotinic acid.[3][4] These molecules can get trapped in the crystal lattice of your desired product, disrupting its structure and affecting its physical properties.
Troubleshooting Steps:
-
Initial Purity Assessment: Before attempting a large-scale purification, analyze a small sample of your crude product by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2] Co-spot with authentic samples of your starting materials if available. This will confirm the identity of the impurities.
-
Recrystallization: This is the most effective method for removing small amounts of structurally similar impurities. The key is selecting an appropriate solvent system where the desired product has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures, while the impurity remains soluble at all temperatures.
Q2: I've tried recrystallization, but my yield is very low, or the product "oils out" instead of forming crystals. What should I do?
A: Low yield during recrystallization suggests that your chosen solvent is too good at dissolving your product, even at low temperatures, or that you are using too large a volume of solvent. "Oiling out" occurs when the compound comes out of solution above its melting point, forming a liquid phase instead of a solid crystal lattice. This is common with impure samples or when the solution is cooled too rapidly.
Troubleshooting Steps:
-
Optimize Solvent Selection: A systematic solvent screen is recommended. The principle of "like dissolves like" is a good starting point.[5] Since your product is a carboxylic acid with an ether linkage, a moderately polar protic solvent is often a good choice. Refer to the table below for suggested solvent systems.
-
Use a Co-Solvent System: If a single solvent doesn't provide the desired solubility profile, a two-solvent (co-solvent) system is highly effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes faintly cloudy (the saturation point). Reheat gently to clarify the solution and then allow it to cool slowly.
-
Control the Cooling Rate: Slow, controlled cooling is critical for the formation of well-ordered, pure crystals. Crashing the product out of solution by placing it directly in an ice bath is a common cause of oiling out and trapping impurities. Allow the flask to cool to room temperature on the benchtop first, then transfer it to an ice bath.
-
Scratching and Seeding: If crystals are reluctant to form, scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites. Alternatively, adding a tiny crystal of pure product (a "seed crystal") can initiate crystallization.
Q3: My NMR spectrum shows residual starting material (e.g., 6-chloronicotinic acid). How can I remove it?
A: If recrystallization alone is insufficient, an acid-base extraction is a highly effective technique for separating acidic compounds with different pKa values or for removing neutral or basic impurities from your acidic product.[6][7] Your target compound is a carboxylic acid. The key is to exploit the differences in acidity between your product and the impurity.
Troubleshooting Steps:
-
Acid-Base Extraction Protocol: This technique leverages the differential solubility of the neutral compound versus its salt form.[8] The charged salt is soluble in the aqueous phase, while the neutral organic compound is soluble in an organic solvent.
-
Dissolve the crude product in an appropriate organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Your product, being a carboxylic acid, will be deprotonated to its sodium salt and move into the aqueous layer. The less acidic 6-hydroxynicotinic acid may also be partially extracted.
-
Separate the aqueous layer.
-
Slowly acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of ~3-4. Your pure product will protonate and precipitate out of the solution as a solid.[9]
-
Filter the solid, wash with cold deionized water to remove residual salts, and dry thoroughly.
-
Q4: After workup, I suspect I have residual inorganic salts in my product. How can I remove them?
A: Inorganic salts (like NaCl from the reaction or NaHCO₃ from an extraction) are generally insoluble in most organic solvents.
Troubleshooting Steps:
-
Solvent Trituration/Washing: Suspend your crude product in a suitable organic solvent in which the desired compound is sparingly soluble at room temperature, but the salts are completely insoluble (e.g., dichloromethane or diethyl ether). Stir vigorously. The organic compound will remain largely as a solid, while any salts will be washed away upon filtration.
-
Recrystallization from a Non-Aqueous Solvent: Recrystallizing from a solvent system that does not dissolve salts, such as ethanol/hexane or ethyl acetate, will leave the salts behind.
-
Final Water Wash: After an acid-base extraction and precipitation, a thorough wash of the filtered solid with cold deionized water is crucial to remove any salts that may have co-precipitated.
Data & Protocols
Table 1: Recommended Recrystallization Solvent Systems
| Solvent System | Type | Target Impurity | Protocol & Rationale |
| Ethanol/Water | Co-solvent | Polar impurities (e.g., 6-hydroxynicotinic acid, inorganic salts) | Dissolve the crude product in a minimal amount of hot ethanol. Add hot water dropwise until the solution becomes turbid. Reheat to clarify and cool slowly. The less polar product will crystallize while more polar impurities remain in the aqueous ethanol solution. |
| Ethyl Acetate/Hexane | Co-solvent | Non-polar impurities | Dissolve the crude product in a minimal amount of hot ethyl acetate. Add hexane dropwise until turbidity appears. Reheat to clarify and cool slowly. This is effective for removing less polar byproducts. |
| Methanol | Single Solvent | General impurities | Methanol can be an effective solvent for recrystallizing nicotinic acid derivatives.[3] Dissolve in a minimum of hot methanol and cool slowly. Activated carbon can be added to the hot solution to remove colored impurities before filtering hot and cooling. |
| Isopropanol | Single Solvent | General impurities | Similar to ethanol, isopropanol offers a good balance of polarity for dissolving the acid at high temperatures while allowing for good recovery upon cooling. |
Protocol 1: Standard Recrystallization Procedure
-
Solvent Selection: Choose an appropriate solvent or co-solvent system from Table 1 based on your suspected impurities.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. If using a co-solvent system, dissolve in the "good" solvent first, then add the "poor" solvent as described above.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat to boiling for a few minutes.
-
Hot Filtration (Optional): If activated carbon or any insoluble material is present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask to remove it.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize recovery.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Acid-Base Extraction for Purity Enhancement
-
Dissolution: Dissolve the crude product (1 part by weight) in ethyl acetate (10-15 parts by volume).
-
Base Extraction: Transfer the solution to a separatory funnel and add an equal volume of saturated aqueous sodium bicarbonate solution. Stopper the funnel and shake gently, venting frequently to release CO₂ pressure. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean beaker. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times. Combine all aqueous extracts.
-
Re-acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 1M HCl dropwise until the pH of the solution is approximately 3-4 (check with pH paper). A white precipitate of the pure product should form.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified product under vacuum.
Workflow Visualization
Purification Strategy Decision Tree
The following diagram outlines a logical workflow for selecting the appropriate purification technique based on the initial analysis of the crude product.
Caption: Decision workflow for purifying this compound.
References
-
Organic Syntheses. (1956). 6-HYDROXYNICOTINIC ACID. Organic Syntheses, 36, 44. Available at: [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Available at: [Link]
-
Wikipedia. (2023). Williamson ether synthesis. Available at: [Link]
-
Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Available at: [Link]
-
Lumen Learning. (n.d.). Williamson ether synthesis. In Organic Chemistry 1: An open textbook. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 6-hydroxynicotinic acid. Available at: [Link]
-
Wikipedia. (2023). Acid–base extraction. Available at: [Link]
-
YouTube. (2020). Acid-Base Extraction Tutorial. Available at: [Link]
-
Wellesley College. (n.d.). Experiment 5 — Acid-Base Chemistry and Extraction. Available at: [Link]
-
YouTube. (2020). Acid base extraction. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 6-Methoxypyridine-3-carboxylic acid. Available at: [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Available at: [Link]
-
Chem-Impex. (n.d.). 6-Chloronicotinic acid. Available at: [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. prepchem.com [prepchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chemimpex.com [chemimpex.com]
- 5. youtube.com [youtube.com]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. amherst.edu [amherst.edu]
- 9. prepchem.com [prepchem.com]
"6-(2-Methylpropoxy)pyridine-3-carboxylic acid" stability and storage conditions
Welcome to the technical support resource for 6-(2-Methylpropoxy)pyridine-3-carboxylic acid (CAS No. 116970-23-7). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your experiments. Here, we address common questions and troubleshooting scenarios related to its storage and handling.
Quick Reference: Recommended Storage Conditions
For optimal stability, it is crucial to adhere to specific storage protocols. The following table summarizes the key parameters for storing solid this compound.
| Parameter | Recommendation | Rationale & Causality |
| Temperature | Store at the temperature recommended on the product label. If not specified, store in a cool, dry place.[1] | The compound is stable at standard room temperature, but avoiding strong heating prevents thermal decomposition and potential formation of explosive air mixtures upon intense heating.[2] |
| Atmosphere | Store under a dry atmosphere. Keep container tightly closed.[1][2] | The compound is noted to be hygroscopic.[2] Ingress of moisture can lead to clumping, which complicates accurate weighing, and may promote hydrolysis or degradation over time. |
| Light | Store in a light-resistant container. | While not explicitly stated as photosensitive, many complex organic molecules can be sensitive to UV light. Opaque containers are a standard best practice to prevent photodegradation. |
| Ventilation | Store in a well-ventilated area.[1][2][3] | Proper ventilation is a critical safety measure to prevent the accumulation of any potential vapors or dust, which may cause respiratory irritation.[2] |
| Security | Store locked up or in an area accessible only to qualified personnel.[1][2][3] | This is a standard safety precaution for laboratory chemicals, particularly those with noted toxicity.[2] |
Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling and stability of this compound.
Q1: What are the primary signs of degradation for this compound?
A: Visual inspection is the first line of defense. Signs of degradation for a solid compound, which is typically a white or off-white powder, include a noticeable color change (e.g., to yellow or brown), a change in texture (e.g., from a free-flowing powder to a sticky or gummy solid), or the development of an unusual odor. For solutions, precipitation, haze, or color change would indicate instability.
Q2: The compound appears clumpy or has solidified in the container. Is it still usable?
A: This is a common issue for hygroscopic compounds.[2] Clumping indicates moisture absorption. While the compound may still be viable, the presence of water can affect accurate weighing and may compromise long-term stability. If you must use it, it is advisable to dry the material under a vacuum. For future prevention, ensure the container is sealed tightly immediately after use and consider storing it within a desiccator.
Q3: What solvents are recommended for preparing stock solutions, and how should they be stored?
A: While specific solubility data is not detailed in the provided search results, pyridine-carboxylic acids are often soluble in organic solvents like DMSO and DMF, and may have some solubility in alcohols like ethanol.[4][5] It is always best practice to perform a small-scale solubility test first.
For solution stability:
-
Use anhydrous, high-purity solvents to minimize degradation.
-
Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Before use, allow an aliquot to equilibrate to room temperature before opening to prevent condensation from atmospheric moisture.
Q4: What are the main chemical incompatibilities I should be aware of?
A: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[1][3] Pyridine-based compounds can react with these substances, leading to degradation of the molecule or potentially hazardous reactions.
Troubleshooting Guide
This section provides solutions for specific issues that may arise during experimentation.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent experimental results between batches. | 1. Compound degradation due to improper storage. 2. Inconsistent concentration of stock solutions due to moisture absorption (hygroscopicity).[2] 3. Repeated freeze-thaw cycles of stock solutions. | 1. Review storage conditions against the recommendations in Section 1. 2. If the solid has clumped, dry a small amount under vacuum before weighing. 3. Prepare fresh stock solutions from the solid compound and aliquot them for single use. |
| Difficulty dissolving the compound. | 1. Use of an inappropriate solvent. 2. The compound may have low solubility at the desired concentration. | 1. Test solubility in alternative anhydrous solvents (e.g., DMSO, DMF). 2. Gentle warming or sonication may aid dissolution. Always check the compound's melting point to avoid thermal degradation.[2] |
| Color change observed in solid compound or prepared solution. | Chemical degradation. This can be initiated by exposure to air, moisture, light, or incompatible substances. | Discard the affected compound or solution. Do not use it in experiments as the purity is compromised.[2] Procure a new batch and strictly adhere to proper storage and handling protocols. |
Diagrams and Workflows
Compound Handling and Storage Workflow
The following diagram outlines the critical decision points from receiving the compound to its use in experiments to ensure maximum stability and integrity.
Caption: Decision workflow for handling this compound.
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol provides a step-by-step method for preparing a stock solution, emphasizing practices that preserve compound integrity.
Materials:
-
This compound (MW: 195.22 g/mol )[6]
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, amber glass vial or polypropylene tube with a screw cap
-
Pipettors and sterile tips
-
Vortex mixer
Procedure:
-
Pre-Weighing Preparation: Allow the container of this compound to equilibrate to ambient temperature for at least 30 minutes before opening. This minimizes condensation of atmospheric moisture onto the solid.
-
Weighing: In a low-humidity environment, accurately weigh 1.95 mg of the compound and transfer it to the sterile vial. Perform this step efficiently to minimize exposure to air.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial.
-
Dissolution: Tightly cap the vial and vortex thoroughly until all solid material is completely dissolved. A brief, gentle warming (to no more than 37°C) may be used if necessary, but visual confirmation of complete dissolution is critical.
-
Aliquoting and Storage: If the entire volume will not be used at once, immediately divide the stock solution into smaller, single-use aliquots in appropriate vials (amber glass or cryo-tubes).
-
Long-Term Storage: Store the aliquots at -20°C or below. For each use, remove a single aliquot and follow the equilibration procedure described in Step 1.
Self-Validation: Before each use, visually inspect the thawed aliquot for any signs of precipitation or color change. If any are observed, the aliquot should be discarded.
References
- A75706 - SAFETY D
- SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
- SAFETY DATA SHEET - Fisher Scientific. (2012). Fisher Scientific.
- 6-Methyl-2-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid - AK Scientific, Inc.
- 6 - SAFETY D
- SAFETY DATA SHEET - Sigma-Aldrich. (2024). Sigma-Aldrich.
- This compound | SCBT. (n.d.). Santa Cruz Biotechnology.
- SAFETY DATA SHEET - Fisher Scientific. (2023). Fisher Scientific.
- 6-Aminopyridine-3-carboxylic acid(3167-49-5). (n.d.). ChemicalBook.
- 6-methyl-5-(2-methylpropyl)pyridine-3-carboxylic acid. (n.d.). Benchchem.
- This compound | SCBT. (n.d.). Santa Cruz Biotechnology.
- This compound | 1016756-23-2. (2023). ChemicalBook.
- This compound | 1016756-23-2. (n.d.). Sigma-Aldrich.
- Nicotinic acid - Wikipedia. (n.d.). Wikipedia.
- Nicotinic Acid (Niacin, NSC 169454, Pyridine-3-Carboxylic Acid, SR 4390, Vitamin B3, CAS Number: 59-67-6). (n.d.). Cayman Chemical.
- Nicotinic acid | 59-67-6. (n.d.). ChemicalBook.
- Nicotinic Acid | C6H5NO2 | CID 938. (n.d.). PubChem.
- Nicotinic Acid | CAS 59-67-6 | SCBT. (n.d.). Santa Cruz Biotechnology.
Sources
Overcoming solubility issues with "6-(2-Methylpropoxy)pyridine-3-carboxylic acid"
Prepared by: Senior Application Scientist, Formulations Division
Welcome to the technical support guide for 6-(2-Methylpropoxy)pyridine-3-carboxylic acid. This document is designed for researchers, chemists, and formulation scientists who are encountering challenges with the solubility of this compound. Our goal is to provide a foundational understanding of its physicochemical properties, offer practical troubleshooting steps, and present detailed protocols to overcome common solubility hurdles encountered during experimental work.
Module 1: First Principles - Understanding the Molecule
Before troubleshooting, it's crucial to understand the inherent properties of this compound that govern its solubility.
The Structural Basis of Poor Solubility
This compound is an amphoteric molecule, meaning it possesses both acidic and basic functional groups.
Caption: A step-by-step decision tree for resolving solubility issues.
Module 4: Advanced Considerations
Polymorphism
It is important to recognize that solid compounds can exist in different crystal forms, known as polymorphs. T[1]hese polymorphs can have identical chemical compositions but different crystal lattice arrangements, leading to significant differences in physical properties like melting point and, most importantly, solubility and dissolution rate. I[2][3][4][5]f you observe batch-to-batch variability in solubility, it could be due to the presence of different polymorphs. Characterization techniques like X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) would be required to identify the specific form.
Salt Formation
For long-term drug development, creating a stable, solid salt form of the active pharmaceutical ingredient (API) is a common strategy to improve solubility and stability. T[6][7][8]his involves reacting the parent compound with an acid or base to form a crystalline salt with superior physicochemical properties. This is an advanced technique typically performed by medicinal chemists or formulation experts.
References
- Guillory, J. K. (1999). Generation of Polymorphs, Hydrates, Solvates, and Amorphous Solids. In Polymorphism in Pharmaceutical Solids. Marcel Dekker, Inc.
-
Wikipedia. (n.d.). Picolinic acid. Retrieved from [Link]
-
PubChem. (n.d.). (214C)pyridine-3-carboxylic acid. Retrieved from [Link]
- Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Advanced Drug Delivery Reviews, 59(7), 617-630.
-
PubChem. (n.d.). 6-Methoxypyridazine-3-carboxylic acid. Retrieved from [Link]
- Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals.
- Jouyban, A. (2008). Review of the cosolvency models for drug solubilization. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58.
-
Dr. Reddy's. (n.d.). Formulation Development Strategies for Poorly Soluble Pharma APIs. Retrieved from [Link]
-
ResearchGate. (n.d.). Mole fraction solubilities of pyridine-3-carboxylic acid. Retrieved from [Link]
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
-
ResearchGate. (n.d.). Aqueous and cosolvent solubility data for drug-like organic compounds. Retrieved from [Link]
- Avdeef, A. (2007). Solubility of sparingly-soluble ionizable drugs. Advanced Drug Delivery Reviews, 59(7), 568-590.
-
Dr. Reddy's. (n.d.). Formulation Development Strategies for Poorly Soluble Pharma APIs. Retrieved from [Link]
-
IJPSR. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. Retrieved from [Link]
- GSC Biological and Pharmaceutical Sciences. (2024). A review on solubility enhancement technique for pharmaceutical drugs.
- Journal of Chemical and Pharmaceutical Research. (2024).
-
Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Retrieved from [Link]
-
YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. Retrieved from [Link]
- PMC. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
- Impact Factor. (n.d.). Complexation and Solubility Enhancement of BCS Class Ⅱ Drug using Cyclodextrins.
-
Drug Discovery & Development. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Retrieved from [Link]
- MDPI. (2010). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs.
- PharmaCores. (2025).
- Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
- MDPI. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole.
- MDPI. (n.d.).
- ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes.
-
Chemistry LibreTexts. (2022). Physical Properties of Carboxylic Acids. Retrieved from [Link]
-
YouTube. (2022). pH Effects on Solubility. Retrieved from [Link]
- Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
- Ascendia Pharma. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- Hilaris Publisher. (n.d.). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients.
- International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
- StuDocu. (n.d.).
-
PubMed. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Retrieved from [Link]
- F1000Research. (2024).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
Technical Support Center: Reaction Condition Optimization for 6-(2-Methylpropoxy)pyridine-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and optimization of 6-(2-Methylpropoxy)pyridine-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals. It addresses common challenges encountered during the synthesis, providing in-depth, scientifically-grounded solutions in a practical question-and-answer format.
Synthesis Strategy & Core Challenges
The most reliable and commonly employed route to this compound involves a two-step sequence:
-
Williamson Ether Synthesis: An SN2 reaction between a 6-halopyridine-3-carboxylate ester (e.g., methyl 6-chloronicotinate) and an isobutoxide salt.
-
Saponification: Hydrolysis of the resulting ester to the final carboxylic acid product.
This strategy protects the acidic carboxylic acid proton during the base-mediated etherification step, preventing unwanted side reactions.
Caption: General two-step synthetic workflow.
Part 1: Troubleshooting the Williamson Ether Synthesis
This nucleophilic substitution reaction is the cornerstone of the synthesis. While robust, it is sensitive to steric hindrance and can be plagued by a competing elimination reaction.[1]
Q1: My etherification reaction is slow, stalls, or shows low conversion of the starting methyl 6-chloronicotinate. What should I investigate?
A1: Low conversion is a common issue that can typically be traced to four key parameters: the base, the solvent, moisture, and temperature.
-
Base and Deprotonation: A sufficiently strong base is required to fully deprotonate isobutanol to the reactive isobutoxide nucleophile. Sodium hydride (NaH) is an excellent choice as it provides irreversible deprotonation.
-
Insight: If using weaker bases like potassium carbonate (K₂CO₃), the equilibrium may not fully favor the alkoxide, leading to lower concentrations of the active nucleophile. Ensure you are using at least one equivalent of a strong base.
-
-
Solvent Choice: The solvent plays a critical role in an SN2 reaction. Polar aprotic solvents are ideal.[2]
-
Insight: Solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are superior choices. They solvate the sodium cation (Na⁺) but do not extensively solvate the alkoxide anion, leaving it "naked" and highly nucleophilic.[2][3] Using the parent alcohol (isobutanol) as the solvent is generally not recommended as it is a protic solvent that can solvate and deactivate the nucleophile.
-
-
Moisture Control: This is arguably the most common culprit. Sodium hydride reacts violently with water. Any moisture in your reagents or glassware will consume the base, preventing the deprotonation of isobutanol.
-
Actionable Advice: Always use anhydrous solvents. Dry glassware in an oven (120 °C) for several hours and cool under an inert atmosphere (N₂ or Ar). Ensure the isobutanol is anhydrous.
-
-
Temperature: While higher temperatures increase reaction rates, they can also promote side reactions (see Q2). A good starting point is room temperature to 50 °C. If the reaction is clean but slow, a modest increase in temperature (e.g., to 70-80 °C) can be beneficial.
Q2: My reaction produces a significant amount of a volatile byproduct, and my yield of the desired ether is low. What is this side reaction and how can I prevent it?
A2: You are likely observing the E2 (elimination) side reaction. The isobutoxide, in addition to being a good nucleophile, is also a strong base. It can abstract a proton from the 2-methylpropyl (isobutyl) group of another molecule of the alkylating agent (or unreacted starting material), leading to the formation of isobutylene gas. This pathway competes directly with the desired SN2 reaction.[2][4]
Caption: Competing SN2 (ether) and E2 (alkene) pathways.
Strategies to Minimize Elimination:
-
Control Temperature: Elimination reactions typically have a higher activation energy than substitution reactions.[2] Therefore, running the reaction at the lowest temperature that allows for a reasonable substitution rate is the most effective strategy. Start the deprotonation at 0 °C, and after adding the 6-chloronicotinate, allow the reaction to proceed at room temperature or with gentle heating (e.g., 50 °C). Avoid high temperatures (>100 °C).
-
Order of Addition: Add the base (NaH) to the isobutanol first to pre-form the alkoxide. Then, add this solution to the 6-chloronicotinate (or vice-versa, add the ester to the alkoxide solution). This ensures the base is consumed in the desired deprotonation before it can react with the ester.
Optimization Summary Table: Williamson Ether Synthesis
| Parameter | Recommendation | Rationale |
| Base | Sodium Hydride (NaH), 60% dispersion in oil | Irreversibly forms the alkoxide, driving the reaction forward. |
| Solvent | Anhydrous DMF or DMSO | Polar aprotic; enhances nucleophilicity of the alkoxide.[2] |
| Temperature | 0 °C for deprotonation, then 25–70 °C for substitution | Minimizes the E2 elimination side reaction which is favored at higher temperatures.[2] |
| Equivalents | 1.1–1.2 eq. of Base and Isobutanol | A slight excess ensures full consumption of the limiting electrophile. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents quenching of the base and alkoxide by atmospheric moisture. |
Part 2: Troubleshooting the Saponification & Workup
Saponification is the base-mediated hydrolysis of the ester to a carboxylate salt, followed by acidification to yield the final product.
Q3: My ester hydrolysis is incomplete, even after several hours with NaOH. How can I improve this step?
A3: Incomplete hydrolysis is usually a result of insufficient base, low temperature, or poor solubility.
-
Reaction Conditions: Unlike acid-catalyzed hydrolysis which is an equilibrium process, basic hydrolysis (saponification) is effectively irreversible because the final deprotonation of the carboxylic acid drives the reaction to completion.[5] However, kinetics can still be slow.
-
Actionable Advice:
-
Increase Base: Use a larger excess of base (2 to 4 equivalents of NaOH or LiOH).
-
Increase Temperature: Heat the reaction mixture to reflux (typically 60-100 °C depending on the solvent).
-
Add a Co-solvent: The starting ester may have poor solubility in a purely aqueous solution. Using a mixture of water and a water-miscible organic solvent like methanol, ethanol, or THF creates a homogeneous solution, increasing the reaction rate.[6] A 1:1 or 2:1 mixture of THF:H₂O is a very common and effective system.
-
-
Q4: After acidifying my reaction mixture to precipitate the product, I get an oil or no precipitate at all. What is the correct workup procedure?
A4: This is a classic issue related to the amphoteric nature of pyridine carboxylic acids and pH control. The product has both a basic nitrogen atom on the pyridine ring and an acidic carboxylic acid group.
-
Isoelectric Point (pI): At a specific pH, known as the isoelectric point, the molecule will exist predominantly as a neutral zwitterion with minimal solubility in water. For many pyridine carboxylic acids, this is in the range of pH 3-4.[7]
-
If pH is too low (<2): The pyridine nitrogen will be protonated, forming a cationic hydrochloride salt which is often very water-soluble.
-
If pH is too high (>5): The carboxylic acid will be deprotonated, forming an anionic carboxylate salt which is also water-soluble.
-
-
Correct Procedure:
-
After hydrolysis, cool the basic reaction mixture in an ice bath.
-
Slowly add concentrated HCl (or 3-6M HCl) dropwise with vigorous stirring while monitoring the pH with a pH meter or pH paper.
-
You should observe the product precipitating as you approach the isoelectric point (target pH ~3.5).
-
If an oil forms, it may be due to impurities or supersaturation. Try scratching the inside of the flask with a glass rod to induce crystallization. If it remains an oil, extract the entire mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane), dry the organic layer, and evaporate to obtain the crude product for further purification.
-
Part 3: Protocols and Methodologies
Protocol 1: Synthesis of Methyl 6-(2-methylpropoxy)pyridine-3-carboxylate
Materials:
-
Methyl 6-chloronicotinate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous isobutanol
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware, dried in an oven and cooled under N₂
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous isobutanol (1.2 eq.).
-
Add anhydrous DMF (approx. 5-10 mL per gram of starting ester).
-
Cool the solution to 0 °C using an ice-water bath.
-
Carefully add sodium hydride (1.1 eq.) portion-wise, ensuring the temperature does not exceed 10 °C. (Note: Hydrogen gas is evolved).
-
Stir the resulting slurry at 0 °C for 30 minutes to ensure complete formation of the sodium isobutoxide.
-
In a separate flask, dissolve methyl 6-chloronicotinate (1.0 eq.) in a minimum amount of anhydrous DMF.
-
Add the solution of the ester dropwise to the cold alkoxide slurry.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60-70 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature and cautiously quench by the slow addition of water.
-
Extract the product into ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester product.
Protocol 2: Saponification and Isolation of Final Product
Materials:
-
Crude Methyl 6-(2-methylpropoxy)pyridine-3-carboxylate
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl), 3M and concentrated
Procedure:
-
Dissolve the crude ester from the previous step in a mixture of THF and water (e.g., 2:1 v/v).
-
Add solid NaOH or LiOH (3.0 eq.) to the solution.
-
Heat the mixture to reflux (approx. 70 °C) and stir vigorously. Monitor the disappearance of the starting ester by TLC. The reaction is typically complete in 2-6 hours.
-
Cool the reaction mixture to room temperature and remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool to 0 °C in an ice bath.
-
While stirring vigorously, slowly add 3M HCl dropwise to adjust the pH to ~3.5. A white precipitate should form.
-
Continue stirring the cold slurry for 30-60 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water, followed by a small amount of a cold non-polar solvent (e.g., hexanes) to aid drying.
-
Dry the solid product under vacuum to a constant weight to yield this compound.
References
-
Patel, P. R., et al. (2021). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. ACS Catalysis. [Link]
-
Meier, P., et al. (2003). Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki–Miyaura Coupling Reactions. Synthesis. [Link][9]
-
Google Patents. Process for the isolation of pyridine carboxylic acids. [10]
-
ResearchGate. Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions | Request PDF. [Link]
-
Kumar, S., & Singh, K. (2009). Extraction of Pyridine-3-carboxylic Acid Using 1-Dioctylphosphoryloctane (TOPO) with Different Diluents: Equilibrium Studies. Journal of Chemical & Engineering Data. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]
-
Google Patents. Process for producing pyridine carboxylic acids. [11]
-
Google Patents. Process for the production of pyridine carboxylic acids. [7]
-
PubMed. Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. [Link]
-
ResearchGate. Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... | Download Scientific Diagram. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link][1]
-
Chemistry LibreTexts. Williamson Ether Synthesis. [Link]
-
Frontiers. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. [Link]
-
YouTube. Williamson Ether Synthesis. [Link]
-
Frontiers. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. [Link]
- Google Patents. Process for producing pyridine carboxylic acids.
-
National Center for Biotechnology Information. Methods to Produce Nicotinic Acid with Potential Industrial Applications. [Link]
-
organic-chemistry.org. Ester to Acid - Common Conditions. [Link][6]
-
Chemistry LibreTexts. 21.6 Chemistry of Esters. [Link]
-
MDPI. Highly Efficient Biosynthesis of Nicotinic Acid by Immobilized Whole Cells of E. coli Expressing Nitrilase in Semi-Continuous Packed-Bed Bioreactor. [Link]
-
YouTube. Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. [Link]
-
YouTube. Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 7. US3657259A - Process for the production of pyridine carboxylic acids - Google Patents [patents.google.com]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. GB769279A - Process for the isolation of pyridine carboxylic acids - Google Patents [patents.google.com]
- 11. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 6-(2-Methylpropoxy)pyridine-3-carboxylic acid
Welcome to the technical support center for the synthesis of 6-(2-Methylpropoxy)pyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important intermediate. Our goal is to equip you with the scientific understanding and practical solutions to overcome common challenges and optimize your synthetic outcomes.
Overview of the Synthetic Pathway
The synthesis of this compound typically proceeds via a two-step route starting from a 6-halonicotinate, commonly ethyl 6-chloronicotinate. The first step is a Williamson ether synthesis, where the chloro-substituent is displaced by isobutoxide. The resulting ester is then hydrolyzed to afford the final carboxylic acid product.
While this pathway is generally robust, the use of a sterically hindered secondary alkoxide (isobutoxide) and the multi-step nature of the synthesis can lead to specific side reactions and impurities. This guide will address these challenges in detail.
Troubleshooting Guide and FAQs
This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis.
FAQ 1: Low Yield in the Williamson Ether Synthesis Step
Question: I am observing a low yield of my desired product, ethyl 6-(2-methylpropoxy)pyridine-3-carboxylate, after the reaction of ethyl 6-chloronicotinate with sodium isobutoxide. What are the likely causes and how can I improve the yield?
Answer:
Low yields in this step are often attributable to a competing elimination reaction (E2) and suboptimal reaction conditions.
Causality and Mechanistic Insight:
The reaction of ethyl 6-chloronicotinate with sodium isobutoxide is a nucleophilic aromatic substitution (SNAr). However, the isobutoxide anion is not only a nucleophile but also a strong, sterically hindered base. This duality can lead to a competing E2 elimination reaction, where the isobutoxide abstracts a proton from a carbon adjacent to the oxygen, leading to the formation of isobutene gas and the corresponding 6-hydroxynicotinate salt. This side reaction is particularly favored at higher temperatures.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in the Williamson ether synthesis step.
Recommended Actions:
-
Temperature Control: Maintain a reaction temperature at or below 80°C to disfavor the E2 elimination pathway.
-
Slow Addition of Base: Add the sodium isobutoxide portion-wise to the solution of ethyl 6-chloronicotinate to maintain a low instantaneous concentration of the base.
-
Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous. The presence of water can consume the isobutoxide and lead to the formation of 6-hydroxynicotinic acid derivatives.
FAQ 2: Presence of an Impurity at ~140 g/mol in the Final Product
Question: After hydrolysis, I have isolated my target acid, but I see a significant impurity with a mass corresponding to 6-hydroxynicotinic acid. Where is this coming from and how can I remove it?
Answer:
The presence of 6-hydroxynicotinic acid is a common issue and can arise from two main sources.
Causality and Mechanistic Insight:
-
From the Starting Material: Commercial 6-chloronicotinic acid can contain 6-hydroxynicotinic acid as an impurity from its own synthesis. If the starting material for your esterification is impure, this will carry through to the final product.
-
During the Williamson Ether Synthesis: As mentioned in FAQ 1, if any water is present during the reaction of ethyl 6-chloronicotinate with sodium isobutoxide, it can lead to the formation of 6-hydroxynicotinic acid derivatives.
Troubleshooting and Purification Protocol:
Protocol 1: Purification of this compound
-
Dissolution: Dissolve the crude product in a minimal amount of hot methanol.
-
Decolorization: Add activated carbon (approximately 10% w/w of the crude product) and reflux for 15-20 minutes.
-
Filtration: Filter the hot solution through a pad of celite to remove the activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.
Data Presentation: Purity Analysis
| Method | Crude Product Purity | Purity after Recrystallization |
| HPLC | ~85% | >99.5% |
| ¹H NMR | Presence of aromatic signals corresponding to 6-hydroxynicotinic acid | Signals for 6-hydroxynicotinic acid are absent or significantly reduced |
FAQ 3: Incomplete Hydrolysis of the Ester Intermediate
Question: My final product shows the presence of the starting ester, ethyl 6-(2-methylpropoxy)pyridine-3-carboxylate, even after extended hydrolysis. How can I ensure complete conversion?
Answer:
Incomplete hydrolysis is often due to insufficient reaction time, temperature, or base concentration. The ester is also somewhat sterically hindered, which can slow down the rate of hydrolysis.
Causality and Mechanistic Insight:
Saponification (base-catalyzed hydrolysis) of the ethyl ester is a nucleophilic acyl substitution reaction. The rate of this reaction is dependent on the concentration of the hydroxide ion, the temperature, and the accessibility of the carbonyl carbon to the nucleophile.
Reaction Optimization:
Caption: Decision tree for optimizing the ester hydrolysis step.
Recommended Protocol Adjustments:
-
Increase Reaction Time: Monitor the reaction by TLC or LC-MS until the starting ester is no longer observed.
-
Increase Temperature: If the reaction is sluggish at room temperature, heating to reflux can significantly increase the rate of hydrolysis.
-
Increase Base Concentration: Using a higher concentration of NaOH or KOH (e.g., 2-3 equivalents) can drive the reaction to completion.
FAQ 4: How can I confirm the identity of my product and impurities by NMR?
Question: I have obtained ¹H NMR spectra of my crude and purified product. What are the key signals to look for to identify the desired product and the common impurities?
Answer:
¹H NMR is an excellent tool for identifying the components of your reaction mixture. Below is a table of expected chemical shifts for the target molecule and its common impurities.
Data Presentation: Characteristic ¹H NMR Chemical Shifts (in DMSO-d₆)
| Compound | Pyridine Protons (ppm) | Isobutoxy Protons (ppm) | Other |
| This compound (Product) | ~8.6 (d, H2), ~8.0 (dd, H4), ~6.8 (d, H5) | ~4.1 (d, -OCH₂-), ~2.0 (m, -CH-), ~0.9 (d, -CH₃) | ~13.0 (br s, -COOH) |
| Ethyl 6-(2-methylpropoxy)pyridine-3-carboxylate (Ester Intermediate) | ~8.7 (d, H2), ~8.1 (dd, H4), ~6.9 (d, H5) | ~4.2 (d, -OCH₂-), ~2.0 (m, -CH-), ~0.9 (d, -CH₃) | ~4.3 (q, -OCH₂CH₃), ~1.3 (t, -OCH₂CH₃) |
| 6-Hydroxynicotinic acid (Impurity) | ~7.9 (d), ~7.7 (dd), ~6.4 (d) | - | ~12.0 (br s, -COOH), ~11.5 (br s, -OH) |
| Isobutene (Impurity from E2) | - | ~4.6 (s, =CH₂), ~1.7 (s, -CH₃) | - |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Summary of Key Side Reactions
The following diagram illustrates the main reaction pathway and the key side reactions discussed in this guide.
Technical Support Center: 6-(2-Methylpropoxy)pyridine-3-carboxylic acid
Welcome to the technical support resource for 6-(2-Methylpropoxy)pyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical answers to common questions and troubleshooting scenarios encountered during experimental work. Our goal is to explain not just the "how," but the "why" behind these experimental observations and protocols, ensuring scientific integrity and robust results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary predicted degradation pathways for this compound under common laboratory and storage conditions?
A1: Based on the structure of this compound, which contains a pyridine ring, a carboxylic acid group, and an ether linkage, we can predict several key degradation pathways. These are typically induced by hydrolytic, oxidative, photolytic, or thermal stress. Understanding these potential liabilities is the first step in developing stable formulations and designing appropriate analytical methods.[1][2]
The primary sites of instability on the molecule are:
-
The Ether Linkage: The C-O bond of the 2-methylpropoxy group is susceptible to cleavage, particularly under acidic conditions (acid-catalyzed hydrolysis).
-
The Pyridine Ring: The nitrogen atom can be oxidized to form an N-oxide. The ring itself can undergo cleavage under more extreme oxidative, photolytic, or thermal conditions.[3][4]
-
The Carboxylic Acid Group: While generally stable, this group can undergo decarboxylation (loss of CO₂) under high thermal stress.[5]
Below is a diagram illustrating the most probable degradation pathways.
Caption: Predicted degradation pathways for this compound.
Q2: My compound in an acidic aqueous solution is showing a new, more polar peak on my reverse-phase HPLC. What is the likely cause and how can I confirm it?
A2: This is a classic observation for a compound with an ether linkage undergoing acid-catalyzed hydrolysis. The 2-methylpropoxy group is likely being cleaved, leaving a hydroxyl group in its place.
Causality: In an acidic medium, the ether oxygen is protonated. This makes the adjacent carbon atom more electrophilic and susceptible to nucleophilic attack by water, leading to the cleavage of the C-O bond and the formation of 6-hydroxypyridine-3-carboxylic acid and 2-methyl-1-propanol. The resulting 6-hydroxypyridine-3-carboxylic acid is significantly more polar than the parent compound, causing it to elute earlier on a typical C18 reverse-phase HPLC column.
To confirm the identity of this degradant, a multi-step approach is recommended.
Troubleshooting Guide: Unidentified Polar Peak in Acidic Solution
| Observation | Potential Cause | Recommended Action & Confirmation |
|---|---|---|
| A new, early-eluting peak appears in HPLC after incubation in acidic solution. | Acid-catalyzed hydrolysis of the ether linkage. | 1. Co-injection: Synthesize or purchase a standard of 6-hydroxypyridine-3-carboxylic acid and co-inject it with your degraded sample. A single, sharp peak confirms the identity.[6] 2. LC-MS Analysis: Analyze the degraded sample using LC-MS. Look for a mass corresponding to the hydrolyzed product (C₆H₅NO₃, MW: 139.11). 3. pH Study: Run the degradation at different pH values. The rate of formation of the new peak should be significantly faster at low pH compared to neutral or high pH. |
| Multiple new peaks appear. | Secondary Degradation: The primary degradant (6-hydroxypyridine-3-carboxylic acid) may itself be unstable under the stress conditions. | Perform a time-course study. Analyze samples at multiple time points to distinguish primary degradants (appear first) from secondary ones (appear later as the primary degradant concentration decreases).[7] |
Q3: How do I design a robust forced degradation study for this compound to satisfy regulatory requirements like those from the ICH?
A3: A forced degradation (or stress testing) study is essential for identifying potential degradants, establishing degradation pathways, and developing a stability-indicating analytical method.[1][8] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that secondary degradation is minimized.[7]
The workflow below outlines a standard, self-validating approach. A key principle of trustworthiness is running a control sample (API in solvent, unstressed) and a blank (solvent only) alongside every stress condition to ensure that observed peaks are genuine degradants and not artifacts.
Caption: Workflow for a comprehensive forced degradation study.
Protocol 1: Forced Degradation Study
-
Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions: For each condition, use the stock solution and a blank (solvent only).
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.2 M HCl (final concentration 0.1 M HCl). Heat at 60°C. Sample at 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.2 M NaOH (final concentration 0.1 M NaOH). Heat at 60°C. Sample at 2, 4, 8, and 24 hours. Neutralize samples with acid before analysis.
-
Oxidative: Mix 1 mL of stock with 1 mL of 6% H₂O₂ (final concentration 3%). Keep at room temperature. Sample at 2, 4, 8, and 24 hours.
-
Thermal: Place solid powder and 1 mL of stock solution in an oven at 80°C for 48 hours.
-
Photolytic: Expose solid powder and 1 mL of stock solution to light in a photostability chamber according to ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter). Wrap a control sample in foil.
-
-
Analysis: Analyze all samples, including unstressed controls and blanks, using a suitable stability-indicating HPLC method (see Q4).
-
Evaluation: Calculate the percentage of degradation. If degradation is outside the 5-20% range, adjust the stressor intensity (e.g., temperature, time, reagent concentration) and repeat.[9]
Summary of Recommended Forced Degradation Conditions
| Stress Type | Condition | Typical Duration | Potential Primary Degradant |
|---|---|---|---|
| Acidic Hydrolysis | 0.1 M HCl, 60-80°C | 4-24 hours | 6-Hydroxypyridine-3-carboxylic acid |
| Basic Hydrolysis | 0.1 M NaOH, 60-80°C | 4-24 hours | 6-Hydroxypyridine-3-carboxylic acid |
| Oxidation | 3-30% H₂O₂, Room Temp | 8-48 hours | N-oxide derivative |
| Thermal (Dry) | 80°C | 48-72 hours | Decarboxylated product |
| Photolytic | ICH Q1B Conditions | ~7-10 days | Ring-opened/cleavage products |
Q4: What is the best analytical method to separate the parent compound from its potential degradants and subsequently identify them?
A4: The most robust and widely used method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a photodiode array (PDA) detector and a mass spectrometer (MS).[10]
-
RP-HPLC: Provides excellent separation based on polarity. The parent compound will be relatively non-polar, while key degradants (like the hydrolyzed product) will be more polar and elute earlier.
-
PDA Detector: Allows for peak purity analysis and provides UV spectra, which can help in preliminary classification of degradants.
-
Mass Spectrometry (MS/MS): This is the gold standard for structural elucidation. It provides the molecular weight of the degradant (from MS1) and fragmentation patterns (from MS2) that are used to piece together the structure.[11]
Protocol 2: Stability-Indicating HPLC-UV/MS Method Development
-
Column Selection: Start with a C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size), which offers good retention for a broad range of polarities.
-
Mobile Phase: Use a gradient elution to effectively separate compounds with different polarities. A common choice is a mixture of an acidic aqueous phase and an organic solvent. The acid suppresses the ionization of the carboxylic acid, leading to better peak shape.
-
Method Optimization: Inject a stressed sample mixture (e.g., a combination of acid-hydrolyzed and oxidized samples) to develop the method. Adjust the gradient, flow rate, and temperature to achieve adequate resolution (>2) between the parent peak and all degradant peaks.
-
Detection: Set the PDA to collect data across a range (e.g., 210-400 nm) and use an appropriate wavelength for quantification (e.g., 254 nm).[10] The MS should be run in both positive and negative ion modes to capture all possible ions.
Starting Parameters for HPLC Method Development
| Parameter | Recommended Starting Condition | Rationale |
|---|---|---|
| Column | C18, 150 x 4.6 mm, 3.5 µm | Versatile stationary phase for good separation of moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good peak shape of the carboxylic acid and is MS-compatible. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier, MS-compatible. |
| Gradient | 5% B to 95% B over 20 min | A broad gradient is a good starting point to elute all potential degradants. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp | 30 °C | Provides reproducible retention times. |
| Detection | PDA (210-400 nm); MS (ESI+/-) | Comprehensive data collection for both quantification and identification. |
Caption: Logical workflow for the identification of degradation products.
References
-
Krzyżanowska, E., Klonowska, K., Olszanowski, A., & Borowiak-Resterna, A. (n.d.). PHOTO-DEGRADATION OF HYDROPHOBIC DERIVATIVES OF PYRIDINECARBOXYLIC ACID AS COPPER EXTRACTANTS FROM CHLORIDE MEDIA. Solvent Extraction and Ion Exchange, 20(3), 337-351. Available from: [Link]
-
Andreoni, V., Baggi, G., Bolognese, F., & Galli, E. (1990). Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic Acid. Applied and Environmental Microbiology, 56(5), 1352-1356. Available from: [Link]
-
Mackie, R. A., Mackie, P. R., & Denvir, A. (1997). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2, (1), 61-67. Available from: [Link]
-
Ninomiya, Y., Li, C., & Sato, Y. (2000). Theoretical study on the thermal decomposition of pyridine. Fuel, 79(12), 1475-1481. Available from: [Link]
-
Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of pyridines in the environment. CRC Critical Reviews in Environmental Control, 19(4), 309-340. Available from: [Link]
-
Ma, H., et al. (2023). Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. Canadian Journal of Chemistry, 101(1), 1-8. Available from: [Link]
-
Al-Hamdani, A. A. S., et al. (2018). Synthesis, spectroscopic and thermal characterization of non-metal cation (nmc) pentaborates salts containing 2-amino-5-nitropyridine and 2-amino-6-methylpyridine as cation. ResearchGate. Available from: [Link]
-
Ma, H., et al. (2023). Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. Canadian Science Publishing. Available from: [Link]
-
Rittmann, B. E., et al. (2011). UV photolysis for accelerating pyridine biodegradation. Water Research, 45(16), 5147-5154. Available from: [Link]
-
Singh, R., & Rehman, Z. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). Available from: [Link]
-
Singh, R., & Rehman, Z. (2016). Forced Degradation Studies. MedCrave online. Available from: [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Available from: [Link]
-
Časaitė, V., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 86(15). Available from: [Link]
-
Salah, N., et al. (2025). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports, 15(1). Available from: [Link]
-
Arcinova. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]
-
Hall, S. (1985). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. VTechWorks. Available from: [Link]
-
Roge, A.B., et al. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 3(4), 198-201. Available from: [Link]
-
Otsuka, M., Yamaguchi, A., & Miyaguchi, H. (2022). Analysis of degradation products of Novichok agents in human urine by hydrophilic interaction liquid chromatography–tandem mass spectrometry. Forensic Toxicology, 41(2), 256-264. Available from: [Link]
-
Clark, J. (2004). making carboxylic acids. Chemguide. Available from: [Link]
-
Crash Course. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. YouTube. Available from: [Link]
-
fieldguide2chemistry. (2022, March 6). Hydrolysis Mechanisms of Carboxylic Acid Derivatives. YouTube. Available from: [Link]
-
Časaitė, V., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. PubMed. Available from: [Link]
-
Esmaeilpour, M., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Iranian Journal of Pharmaceutical Research, 20(2), 263-276. Available from: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. onyxipca.com [onyxipca.com]
- 3. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. biomedres.us [biomedres.us]
- 8. asianjpr.com [asianjpr.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
Technical Support Center: Crystallization of 6-(2-Methylpropoxy)pyridine-3-carboxylic acid
Welcome to the technical support center for the crystallization of 6-(2-Methylpropoxy)pyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. As Senior Application Scientists, we have synthesized technical data with field-proven insights to help you navigate the challenges of obtaining high-quality crystals of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of this compound?
This compound has the molecular formula C10H13NO3 and a molecular weight of approximately 195.22 g/mol .[1][2] Its structure includes a pyridine ring, a carboxylic acid group, and an isobutoxy ether group. The presence of both a hydrogen bond donor (the carboxylic acid) and hydrogen bond acceptors (the pyridine nitrogen and the oxygen atoms) suggests that hydrogen bonding will play a significant role in its crystal lattice formation.[3]
Q2: What is a good starting point for selecting a crystallization solvent?
A general rule of thumb is to choose a solvent that has similar functional groups to the compound of interest.[4] Given the molecule's structure, polar protic solvents that can engage in hydrogen bonding are a good starting point. Ethanol could be a suitable choice.[4] For pyridine carboxylic acid derivatives, solvents like water, ethanol, and acetonitrile have been studied.[5] A solvent system of n-Hexane/Ethyl Acetate has also been shown to be effective for compounds with adamantyl moieties, which are bulky aliphatic groups, and may be useful here given the isobutoxy group.[4] It is advisable to perform a systematic solvent screen to identify the optimal solvent or solvent mixture.
Q3: What are some common challenges when crystallizing pyridine derivatives?
Pyridine and its derivatives can sometimes be challenging to crystallize compared to their non-heteroaromatic counterparts.[4] Issues such as oiling out, the formation of polymorphs, and the incorporation of impurities can occur. The nitrogen atom in the pyridine ring can also participate in various intermolecular interactions, which can sometimes lead to complex crystallization behavior.[6]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during the crystallization of this compound.
Scenario 1: My compound "oiled out" instead of crystallizing.
"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when a solution is supersaturated to a high degree, and the kinetics favor liquid-liquid phase separation over nucleation and crystal growth.
-
Reduce the Cooling Rate: Rapid cooling can lead to a sudden increase in supersaturation, promoting oiling out. Try a slower, more controlled cooling profile. Insulating the flask can help achieve a slower cooling rate.[7]
-
Use a More Dilute Solution: A lower initial concentration will result in a lower level of supersaturation upon cooling, which may favor crystallization over oiling out. You can add a small amount of additional hot solvent to your mixture.[7]
-
Change the Solvent System:
-
Single Solvent: If you are using a single solvent, try one with a slightly higher or lower polarity.
-
Solvent/Anti-solvent: A solvent/anti-solvent system can be very effective. Dissolve your compound in a "good" solvent at an elevated temperature, and then slowly add a "poor" solvent (an anti-solvent) in which your compound is insoluble. This allows for a more controlled approach to reaching supersaturation.
-
-
Dissolve the this compound in a minimal amount of a "good" solvent (e.g., ethanol) at a slightly elevated temperature.
-
While stirring, slowly add a "poor" solvent (e.g., n-hexane) dropwise until the solution becomes slightly turbid (cloudy).
-
Gently warm the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then if necessary, further cool in a refrigerator or ice bath.
Scenario 2: No crystals are forming, even after extended cooling.
The absence of crystal formation indicates that the solution has not reached the necessary level of supersaturation for nucleation to occur.
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask with a glass rod below the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: If you have a small crystal of the compound from a previous experiment, add it to the solution to act as a template for crystal growth.
-
-
Increase Supersaturation:
-
Evaporation: Allow the solvent to evaporate slowly from an open or partially covered container. This will gradually increase the concentration of the solute.
-
Reduce Solvent Volume: If you suspect too much solvent was used, you can gently heat the solution to boil off some of the solvent and then attempt to cool it again.[7]
-
-
Consider a Different Solvent: The chosen solvent may be too good at dissolving the compound, preventing it from reaching supersaturation upon cooling.[3] Refer to the solvent screening protocol below.
| Solvent Class | Examples | Rationale for this compound |
| Protic Solvents | Water, Ethanol, Methanol | The carboxylic acid and pyridine nitrogen can form strong hydrogen bonds with these solvents. Solubility is expected to be significant, especially at higher temperatures.[5] |
| Aprotic Polar | Acetone, Acetonitrile, Ethyl Acetate | These solvents can interact with the polar groups of the molecule but are less likely to form strong hydrogen bonds compared to protic solvents. This can sometimes lead to a more favorable solubility profile for crystallization. |
| Apolar Solvents | n-Hexane, Toluene | The isobutoxy group provides some nonpolar character. These are likely to be poor solvents on their own but can be effective as anti-solvents.[4] |
Scenario 3: The crystal yield is very low.
A low yield suggests that a significant amount of the compound remains dissolved in the mother liquor after crystallization.
-
Optimize the Final Temperature: Ensure that the solution has been cooled to a sufficiently low temperature to maximize the amount of product that crystallizes out.
-
Minimize the Amount of Solvent: Using the minimum amount of hot solvent required to dissolve the compound is crucial for achieving a good yield.[7]
-
Perform a Second Crop Crystallization: After filtering the initial crystals, concentrate the mother liquor by evaporating some of the solvent and then cool it again to obtain a second crop of crystals.[7]
-
Check for Impurities: Some impurities can inhibit crystallization or increase the solubility of the desired compound, leading to a lower yield.
Scenario 4: The crystals are impure or discolored.
Impurities can be incorporated into the crystal lattice or adsorbed onto the crystal surface.
-
Wash the Crystals: After filtration, wash the crystals with a small amount of cold, fresh solvent to remove any residual mother liquor containing impurities.
-
Recrystallize: A second recrystallization of the product can significantly improve its purity.
-
Charcoal Treatment: If the discoloration is due to colored impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that using too much charcoal can lead to a loss of the desired product.[7]
-
Consider the Mechanism of Impurity Incorporation: Impurities can be incorporated through various mechanisms, including surface deposition, inclusions, or the formation of a solid solution.[8] Understanding the mechanism can help in devising a strategy to mitigate it. For instance, if impurities are included due to rapid crystal growth, slowing down the crystallization process may be beneficial.[8]
Visualization of Troubleshooting Logic
The following diagram illustrates a decision-making workflow for troubleshooting common crystallization problems.
Sources
- 1. PubChemLite - this compound (C10H13NO3) [pubchemlite.lcsb.uni.lu]
- 2. This compound | 1016756-23-2 [sigmaaldrich.com]
- 3. unifr.ch [unifr.ch]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up the Production of 6-(2-Methylpropoxy)pyridine-3-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Desk of a Senior Application Scientist
This technical support guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the synthesis and scale-up of 6-(2-Methylpropoxy)pyridine-3-carboxylic acid. Our goal is to equip you with the scientific rationale and practical steps needed to navigate the complexities of transitioning this process from the laboratory bench to pilot-scale production.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis and properties of this compound.
Q1: What is the most common synthetic route for this compound at scale?
A1: The most industrially viable and scalable route is a nucleophilic aromatic substitution (SNAr) reaction. This process typically involves the reaction of 6-chloronicotinic acid with isobutanol (2-methylpropan-1-ol) in the presence of a strong base. The pyridine ring, being electron-deficient, is activated towards nucleophilic attack, particularly with a chlorine atom at the 6-position. The base is crucial for deprotonating the isobutanol to form the isobutoxide nucleophile, which then displaces the chloride leaving group.
Q2: Why is base selection critical in this synthesis, and what are the common choices?
A2: Base selection is paramount for two reasons: ensuring the complete formation of the nucleophile (isobutoxide) and minimizing side reactions. The pKa of isobutanol is around 17-18, so a base strong enough to deprotonate it efficiently is required.
-
Sodium hydride (NaH): A powerful, non-nucleophilic base that provides irreversible deprotonation. It is often used at the lab scale but requires careful handling due to its flammability (reacts with water) and the evolution of hydrogen gas.
-
Potassium tert-butoxide (KOtBu): A strong, non-nucleophilic base that is highly effective. It is soluble in many organic solvents, making it a good choice for homogeneous reaction mixtures.
-
Sodium hydroxide (NaOH) / Potassium hydroxide (KOH): While cost-effective, their use can introduce water, which may lead to the formation of the 6-hydroxynicotinic acid byproduct through hydrolysis of the starting material. Use in a non-aqueous solvent system or with a method to remove water (e.g., Dean-Stark trap) is necessary.
Q3: How does the choice of solvent impact the reaction at scale?
A3: The solvent must solubilize the reactants and be stable under the reaction conditions. For SNAr reactions, polar aprotic solvents are preferred as they can solvate the cation of the base without hydrogen bonding to the nucleophile, thus enhancing its reactivity.
-
Dimethylformamide (DMF) / Dimethyl sulfoxide (DMSO): Excellent solvents for this reaction due to their high polarity. However, on a large scale, their high boiling points can make removal difficult, and they can be prone to thermal decomposition.
-
Tetrahydrofuran (THF): A common choice, but its lower boiling point may necessitate running the reaction under pressure to achieve higher temperatures.
-
Isobutanol (as solvent): Using an excess of the reactant isobutanol as the solvent is a green and efficient strategy. It simplifies the process by reducing the number of components and can be recovered and recycled.
Q4: What are the primary safety concerns when scaling up this process?
A4: Scaling up introduces significant safety challenges that must be addressed.
-
Exotherm Control: The reaction is often exothermic. A larger reactor has a lower surface-area-to-volume ratio, making heat dissipation less efficient.[1] Uncontrolled exotherms can lead to side reactions, product degradation, or a dangerous runaway reaction. Mitigation involves controlled reagent addition, robust reactor cooling systems, and continuous temperature monitoring.[2]
-
Hydrogen Gas Evolution: If using sodium hydride (NaH), flammable hydrogen gas is produced. The reactor must be equipped with adequate ventilation and an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of an explosive mixture.
-
Handling of Caustic Materials: Strong bases like NaH and KOtBu are corrosive and react violently with water. Appropriate personal protective equipment (PPE) and handling procedures are mandatory.
Troubleshooting Guide
This guide provides solutions to specific problems that may be encountered during the scale-up synthesis.
| Problem | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| Low or Stalled Reaction Conversion | 1. Insufficient Base: The base may be of low purity or added in sub-stoichiometric amounts, leading to incomplete formation of the isobutoxide nucleophile. 2. Presence of Moisture: Water will consume the strong base and can also hydrolyze the 6-chloronicotinic acid starting material. 3. Low Reaction Temperature: The activation energy for the SNAr reaction is not being met, resulting in slow kinetics. 4. Poor Mixing: In large reactors, inefficient agitation can lead to localized concentration gradients and "dead zones" where the reaction does not proceed.[2] | 1. Verify Base Stoichiometry: Use at least 2.0-2.5 equivalents of base: one to deprotonate the alcohol and one to neutralize the carboxylic acid proton. Titrate the base before use to confirm its activity. 2. Ensure Anhydrous Conditions: Use anhydrous solvents and dry glassware. If using isobutanol as the solvent, consider drying it over molecular sieves prior to use. 3. Optimize Temperature: Screen the reaction at higher temperatures. If the solvent's boiling point is a limitation, consider using a higher-boiling solvent or a sealed reactor to run under moderate pressure. 4. Improve Agitation: Ensure the impeller design and stirring rate are sufficient for the reactor volume to maintain a homogeneous mixture. |
| High Levels of 6-hydroxynicotinic acid Impurity | 1. Water in the Reaction: As mentioned, water can lead to the hydrolysis of 6-chloronicotinic acid, a competing SNAr reaction where hydroxide is the nucleophile. 2. Workup Conditions: Quenching the reaction with aqueous acid at elevated temperatures can sometimes promote hydrolysis. | 1. Strict Moisture Control: Implement rigorous drying procedures for all reagents and solvents. 2. Controlled Quench: Cool the reaction mixture to room temperature or below before quenching with water or aqueous acid. Add the reaction mixture to the quench solution, not the other way around, to better control the temperature. |
| Formation of Unknown Byproducts | 1. Starting Material Impurities: The quality of the initial 6-chloronicotinic acid can significantly impact the impurity profile of the final product.[1][2] 2. Thermal Degradation: At excessively high temperatures or with prolonged reaction times, the starting materials or product may degrade. 3. Reaction with Solvent: Solvents like DMF can decompose at high temperatures in the presence of base, leading to the formation of byproducts. | 1. Qualify Raw Materials: Establish strict specifications for starting materials and perform thorough quality control analysis (e.g., HPLC, GC-MS) before use. 2. Conduct Stability Studies: Determine the thermal stability of the product and key intermediates at the intended reaction temperature to define a safe operating window. 3. Select a Robust Solvent: If byproducts are traced to the solvent, consider switching to a more stable alternative like isobutanol or sulfolane. |
| Difficult Product Isolation and Purification | 1. Incorrect pH for Precipitation: Pyridine carboxylic acids are amphoteric and have an isoelectric point at which their solubility in water is minimal. Precipitation at the wrong pH will result in low recovery.[3] 2. Oiling Out Instead of Crystallization: The crude product may separate as an oil if the solvent system is not optimal or if impurities are inhibiting crystal formation. 3. Emulsion Formation During Workup: The amphiphilic nature of the product can lead to stable emulsions during aqueous extraction, complicating phase separation. | 1. Determine the Isoelectric Point: Carefully adjust the pH of the aqueous solution of the product to its isoelectric point to maximize precipitation. This is typically in the pH range of 3-4 for nicotinic acid derivatives.[3] 2. Optimize Crystallization: Perform a solvent screen to find a suitable recrystallization system. Often, a mixture of a solvent (e.g., ethanol, isopropanol) and an anti-solvent (e.g., water, heptane) is effective. 3. Break Emulsions: Add a saturated brine solution or a small amount of a different organic solvent to disrupt the emulsion during workup. Slow, gentle agitation during extraction can also prevent their formation. |
Experimental Protocols & Workflows
Synthesis Workflow
The overall process for scaling up the production of this compound involves several key stages, from reagent preparation to final product isolation.
Caption: Scale-Up Synthesis Workflow Diagram.
Protocol 1: Lab-Scale Synthesis (10 g Scale)
Materials:
-
6-Chloronicotinic acid (1.0 eq, 10.0 g)
-
Sodium hydride (60% dispersion in mineral oil, 2.2 eq)
-
Anhydrous Isobutanol (5.0 eq)
-
Anhydrous Tetrahydrofuran (THF, 100 mL)
-
Deionized Water
-
Hydrochloric Acid (1 M)
-
Ethanol & Heptane (for recrystallization)
Procedure:
-
To a dry 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 6-chloronicotinic acid.
-
Add 100 mL of anhydrous THF and stir to form a suspension.
-
Cool the flask to 0°C in an ice bath.
-
Carefully add the sodium hydride in small portions over 20-30 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.
-
Allow the mixture to stir at 0°C for 30 minutes, then add the anhydrous isobutanol dropwise over 15 minutes.
-
Remove the ice bath and heat the reaction mixture to 65°C.
-
Maintain the temperature and stir for 8-12 hours. Monitor the reaction's progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully quench the reaction by pouring it into 200 mL of ice-cold water.
-
Transfer the mixture to a separatory funnel. Wash the aqueous layer with ethyl acetate (2 x 50 mL) to remove mineral oil and unreacted isobutanol.
-
Cool the aqueous layer in an ice bath and acidify to pH ~3.5 with 1 M HCl. A white precipitate should form.
-
Stir the slurry at 0°C for 1 hour to maximize precipitation.
-
Filter the solid product using a Büchner funnel, wash with cold water (2 x 20 mL), and air-dry.
-
Recrystallize the crude solid from an ethanol/heptane mixture to yield pure this compound.
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing and solving the common problem of low reaction yield.
Caption: Troubleshooting Tree for Low Yield Diagnosis.
References
-
Benchchem. (2025). Application Notes and Protocols for Scale-Up Synthesis of Derivatives Using Pyridine-2-carboxylic Anhydride. 1
-
Benchchem. (2025). Addressing challenges in the scale-up synthesis of pyrimidine compounds. 2
-
Google Patents. (1957). Process for the isolation of pyridine carboxylic acids. GB769279A. 4
-
ACS Publications. (2009). Extraction of Pyridine-3-carboxylic Acid Using 1-Dioctylphosphoryloctane (TOPO) with Different Diluents: Equilibrium Studies. 5
-
Google Patents. (2013). Process for producing pyridine carboxylic acids. US8575350B2. 6
-
Google Patents. (1972). Process for the production of pyridine carboxylic acids. US3657259A. 3
-
ChemicalBook. (2025). 6-Chloronicotinic acid. 7
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring 6-Chloronicotinic Acid: Properties, Applications, and Manufacturing. 8
-
PrepChem.com. Synthesis of 6-methoxypyridine-3-carboxylic acid. 9
-
ACS GCI Pharmaceutical Roundtable. (2026). Pyridine Ring Synthesis - Reagent Guides. 10
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US3657259A - Process for the production of pyridine carboxylic acids - Google Patents [patents.google.com]
- 4. GB769279A - Process for the isolation of pyridine carboxylic acids - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]
- 7. 6-Chloronicotinic acid | 5326-23-8 [chemicalbook.com]
- 8. innospk.com [innospk.com]
- 9. prepchem.com [prepchem.com]
- 10. Pyridine Ring Synthesis - Wordpress [reagents.acsgcipr.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Confirmation and Comparative Analysis of 6-(2-Methylpropoxy)pyridine-3-carboxylic acid
For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel chemical entities is a foundational pillar of successful research. This guide provides an in-depth technical analysis of "6-(2-Methylpropoxy)pyridine-3-carboxylic acid," a pyridine derivative of interest in medicinal chemistry. We will delve into its structural verification, outline a robust synthetic protocol, and present a comparative analysis with a commercially available alternative, "6-(tert-butoxy)pyridine-3-carboxylic acid." This document is designed to offer practical, field-proven insights, moving beyond a simple recitation of facts to explain the causality behind experimental choices.
Structural Confirmation of this compound
The unambiguous identification of a molecule is paramount before its use in any research application. Here, we confirm the structure of this compound through its fundamental chemical identifiers.
Molecular Structure:
Caption: 2D structure of this compound.
Key Identifiers:
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonym | 6-Isobutoxynicotinic acid | [2] |
| CAS Number | 1016756-23-2 | [1] |
| Molecular Formula | C10H13NO3 | [3] |
| Molecular Weight | 195.22 g/mol | [4] |
| Canonical SMILES | CC(C)COC1=NC=C(C=C1)C(=O)O | [3] |
| InChIKey | IGGUZPKESUQARQ-UHFFFAOYSA-N | [1] |
Predicted Spectroscopic Data for Structural Verification
¹H NMR (Proton NMR) Spectroscopy
The proton NMR spectrum is a powerful tool for confirming the presence and connectivity of hydrogen atoms in a molecule.
-
Pyridine Ring Protons (3H): Three distinct signals in the aromatic region (δ 7.0-9.0 ppm). The proton at position 2 (adjacent to the nitrogen and carboxylic acid) will be the most deshielded. The protons at positions 4 and 5 will appear as doublets or doublets of doublets due to coupling with each other.
-
Carboxylic Acid Proton (1H): A broad singlet, typically far downfield (δ 10-13 ppm), which will exchange with D₂O.
-
Isobutyl Group Protons (9H):
-
-OCH₂- (2H): A doublet due to coupling with the adjacent methine proton.
-
-CH- (1H): A multiplet (septet) due to coupling with the two methyl groups and the methylene group.
-
-CH₃ (6H): A doublet due to coupling with the methine proton.
-
¹³C NMR (Carbon NMR) Spectroscopy
The carbon NMR spectrum provides information about the different carbon environments in the molecule.
-
Pyridine Ring Carbons (5C): Five signals in the aromatic region (δ 110-165 ppm). The carbon at position 6, bonded to the oxygen, will be significantly downfield.
-
Carboxylic Acid Carbon (1C): A signal in the range of δ 165-185 ppm.
-
Isobutyl Group Carbons (4C):
-
-OCH₂-: A signal around δ 70-80 ppm.
-
-CH-: A signal around δ 25-35 ppm.
-
-CH₃: A signal around δ 15-25 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.
-
C-O Stretch (Ether): A signal in the 1250-1000 cm⁻¹ region.
-
C=C and C=N Stretches (Pyridine Ring): Multiple peaks in the 1600-1450 cm⁻¹ region.
-
C-H Stretches (Aromatic and Aliphatic): Signals above and below 3000 cm⁻¹, respectively.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.
-
Molecular Ion (M⁺): A peak at m/z = 195.
-
Key Fragmentation Patterns:
-
Loss of the isobutyl group ([M - 57]⁺) leading to a peak at m/z = 138.
-
Loss of the carboxylic acid group ([M - 45]⁺) leading to a peak at m/z = 150.
-
Decarboxylation ([M - 44]⁺) leading to a peak at m/z = 151.
-
Experimental Protocol: Synthesis of this compound
The synthesis of the target molecule can be efficiently achieved via a Williamson ether synthesis, a robust and well-established method. This protocol is designed to be a self-validating system, with clear steps and expected outcomes.
Reaction Scheme:
Caption: Williamson ether synthesis of the target compound.
Step-by-Step Methodology:
-
Preparation of the Alkoxide:
-
To a solution of 2-methylpropan-1-ol (1.5 equivalents) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Causality: The strong base, NaH, deprotonates the alcohol to form the corresponding alkoxide, a potent nucleophile necessary for the subsequent substitution reaction. The use of an inert atmosphere prevents the reaction of NaH with atmospheric moisture.
-
-
Nucleophilic Aromatic Substitution:
-
To the freshly prepared alkoxide solution, add 6-chloropyridine-3-carboxylic acid (1.0 equivalent) dissolved in a minimum amount of anhydrous DMF.
-
Allow the reaction mixture to warm to room temperature and then heat to 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Causality: The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group activates the chloro-substituted position towards nucleophilic aromatic substitution by the isobutoxide.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Acidify the aqueous solution to pH 3-4 with 1M HCl. This will precipitate the carboxylic acid product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Further purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
-
Causality: Acidification protonates the carboxylate salt, rendering the product less soluble in the aqueous medium and allowing for its isolation. Recrystallization removes any remaining impurities.
-
-
Characterization:
-
Dry the purified product under vacuum.
-
Confirm the structure and purity using the spectroscopic methods outlined in Section 2 (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and by determining its melting point.
-
Comparative Analysis: this compound vs. 6-(tert-butoxy)pyridine-3-carboxylic acid
For researchers in drug development, understanding the subtle differences between structurally similar molecules is crucial for lead optimization. Here, we compare our target compound with a commercially available alternative, 6-(tert-butoxy)pyridine-3-carboxylic acid.
Structural Comparison:
| Feature | This compound | 6-(tert-butoxy)pyridine-3-carboxylic acid |
| Structure | Isobutyl ether | tert-Butyl ether |
| Steric Hindrance | Less sterically hindered | More sterically hindered |
| Flexibility | More flexible alkyl chain | Rigid alkyl group |
Physicochemical Properties (Predicted):
| Property | This compound | 6-(tert-butoxy)pyridine-3-carboxylic acid |
| cLogP | ~2.1 | ~2.3 |
| Topological Polar Surface Area (TPSA) | 59.4 Ų | 59.4 Ų |
| Aqueous Solubility | Lower | Potentially lower due to increased lipophilicity |
Discussion of Performance Differences:
The primary structural difference lies in the ether linkage: an isobutyl group versus a tert-butyl group. This seemingly minor change can have significant implications for the molecule's performance in a biological context.
-
Metabolic Stability: The tert-butyl group in the alternative compound is generally more resistant to metabolic degradation (e.g., oxidation) compared to the isobutyl group, which has a primary methylene group adjacent to the ether oxygen. This could lead to a longer in vivo half-life for the tert-butoxy derivative.
-
Binding Interactions: The increased steric bulk of the tert-butyl group could either enhance or hinder binding to a biological target. If the binding pocket is constrained, the more flexible isobutyl group might allow for a more favorable interaction. Conversely, the defined shape of the tert-butyl group could lead to a more specific and potent interaction if the pocket can accommodate it.
-
Physicochemical Properties: The slightly higher predicted cLogP of the tert-butoxy analog suggests it may have increased membrane permeability, but potentially lower aqueous solubility. These factors are critical for oral bioavailability and formulation development.
Commercial Availability and Cost:
| Compound | Supplier Example | Purity | Price (Illustrative) |
| This compound | [1] | ≥95% | Contact for pricing |
| 6-(tert-butoxy)pyridine-3-carboxylic acid | ≥97% | Contact for pricing |
Experimental Workflow for Comparison:
Caption: A logical workflow for comparing the two compounds.
Conclusion
This guide has provided a comprehensive framework for the confirmation and comparative analysis of this compound. By combining established chemical principles with predictive data and a robust experimental protocol, researchers can confidently synthesize and characterize this molecule. The comparative analysis with 6-(tert-butoxy)pyridine-3-carboxylic acid highlights the importance of considering subtle structural modifications in the context of drug discovery and development. The choice between these or other similar analogs will ultimately depend on the specific requirements of the biological target and the desired pharmacokinetic profile.
References
-
PubChem. This compound. [Link]
Sources
A Comparative Guide to 6-(2-Methylpropoxy)pyridine-3-carboxylic acid and Other Nicotinic Acid Derivatives for Drug Discovery and Development
This guide provides a comprehensive comparison of 6-(2-Methylpropoxy)pyridine-3-carboxylic acid and other nicotinic acid derivatives, offering insights into their synthesis, physicochemical properties, and biological activities. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds. While direct comparative experimental data for this compound is limited in publicly available literature, this guide establishes a comparative framework based on structurally related analogs and the broader class of nicotinic acid derivatives.
Introduction: The Versatile Scaffold of Nicotinic Acid
Nicotinic acid, also known as niacin or vitamin B3, is a well-established therapeutic agent with a rich history in medicinal chemistry.[1][2][3] Its derivatives have garnered significant attention due to their diverse pharmacological activities, including lipid-lowering, anti-inflammatory, and neuroprotective effects.[4][5][6] The pyridine-3-carboxylic acid core serves as a versatile scaffold for chemical modifications, leading to a wide array of derivatives with distinct properties and therapeutic applications.[7] These modifications often aim to improve potency, selectivity, and pharmacokinetic profiles while minimizing undesirable side effects associated with nicotinic acid, such as cutaneous flushing.[8]
The primary molecular target for many of nicotinic acid's effects is the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[9][10] Activation of GPR109A in adipocytes inhibits lipolysis, leading to a reduction in plasma free fatty acids and subsequently, the hepatic synthesis of triglycerides and VLDL, which are precursors to LDL cholesterol.[3] This mechanism underscores the lipid-modifying effects of nicotinic acid and its derivatives. Furthermore, GPR109A is expressed on various immune cells, and its activation can modulate inflammatory responses, highlighting the anti-inflammatory potential of its agonists.[9][11]
This guide will focus on comparing this compound, a representative 6-alkoxy substituted nicotinic acid derivative, with other key classes of nicotinic acid analogs.
Profile of this compound
Chemical Structure:
Figure 1: Chemical structure of this compound.
Physicochemical Properties (Predicted):
| Property | Value | Source |
| Molecular Formula | C10H13NO3 | PubChem[12] |
| Molecular Weight | 195.22 g/mol | PubChem[12] |
| XLogP3 | 1.9 | PubChem[12] |
| Hydrogen Bond Donor Count | 1 | PubChem[12] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[12] |
| Rotatable Bond Count | 3 | PubChem[12] |
Note: These properties are computationally predicted and await experimental verification.
Synthesis:
While a specific synthesis protocol for this compound is not detailed in peer-reviewed literature, a general and plausible synthetic route can be extrapolated from the synthesis of structurally similar 6-alkoxypyridine-3-carboxylic acids. A common approach involves the nucleophilic substitution of a 6-halonicotinic acid with the corresponding alkoxide. For instance, the synthesis of 6-methoxypyridine-3-carboxylic acid has been achieved by reacting 6-chloropyridine-3-carboxylic acid with sodium methoxide in methanol.[5]
A proposed synthesis for this compound would therefore involve the reaction of a suitable 6-halonicotinic acid ester with sodium 2-methylpropoxide, followed by hydrolysis of the ester to the carboxylic acid.
Figure 2: Proposed synthetic pathway for this compound.
Comparative Analysis with Other Nicotinic Acid Derivatives
This section compares this compound (as a representative 6-alkoxy derivative) with other classes of nicotinic acid derivatives based on their structure, biological activities, and potential therapeutic applications.
2-Substituted Nicotinic Acid Derivatives
Derivatives with substitutions at the 2-position of the pyridine ring have been extensively explored, particularly for their anti-inflammatory and analgesic properties.[13][14]
-
Structure-Activity Relationship (SAR): The nature of the substituent at the 2-position significantly influences activity. For example, 2-arylaminonicotinic acids are known non-steroidal anti-inflammatory drugs (NSAIDs).[15] The introduction of a 2-bromophenyl substituent in some series has shown distinctive analgesic and anti-inflammatory activities.[14]
-
Mechanism of Action: Many 2-substituted derivatives exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, similar to traditional NSAIDs.[16]
-
Comparison: Compared to the likely GPR109A-mediated effects of 6-alkoxy derivatives, 2-substituted analogs often act via different mechanisms. This presents an opportunity for developing drugs with distinct or complementary therapeutic actions.
Nicotinic Acid Amides and Esters
Conversion of the carboxylic acid moiety to an amide or ester is a common strategy to modify the physicochemical and pharmacokinetic properties of nicotinic acid.[17][18]
-
Nicotinamide: Nicotinamide, the amide of nicotinic acid, is also a form of vitamin B3. While it does not possess the same lipid-lowering efficacy as nicotinic acid, it is often preferred in nutritional supplements due to the absence of the flushing side effect.[17]
-
Esters: Esterification of nicotinic acid can enhance its lipophilicity, potentially improving its absorption and tissue distribution.[2] Nicotinic acid esters can act as prodrugs, releasing the active nicotinic acid in vivo.
-
Comparison: this compound retains the free carboxylic acid group, which is crucial for its interaction with GPR109A.[10] In contrast, amides and esters would likely have reduced or no direct activity at this receptor, unless they are metabolized to the corresponding carboxylic acid.
Other 6-Substituted Nicotinic Acid Derivatives
Substitutions at the 6-position with groups other than alkoxy moieties have also been investigated.
-
6-Hydroxynicotinic Acid: This metabolite of nicotinic acid exists in tautomeric equilibrium with its pyridone form.[19] Its biological activity profile differs from that of nicotinic acid.
-
SAR: The nature of the substituent at the 6-position can influence the molecule's interaction with GPR109A and its overall pharmacological profile.[7] Hydrophobic substitutions at this position may enhance binding to the receptor.
-
Comparison: The 2-methylpropoxy group in this compound is a relatively bulky and lipophilic substituent. This feature may confer higher affinity and/or selectivity for GPR109A compared to derivatives with smaller or more polar groups at the 6-position.
Table 1: Comparative Summary of Nicotinic Acid Derivatives
| Derivative Class | Primary Biological Activity | Primary Mechanism of Action | Key Structural Feature |
| 6-Alkoxy Derivatives (e.g., this compound) | Lipid-lowering, Anti-inflammatory (Predicted) | GPR109A Agonism (Predicted) | Alkoxy group at the 6-position |
| 2-Substituted Derivatives | Anti-inflammatory, Analgesic | COX Inhibition | Aryl or other substituents at the 2-position |
| Amides and Esters | Varies (often prodrugs or different activity) | Varies (may require hydrolysis to active acid) | Modified carboxylic acid group |
| Other 6-Substituted Derivatives | Varies | Varies | Diverse substituents at the 6-position |
Experimental Protocols
The following are detailed, representative protocols for the synthesis and biological evaluation of nicotinic acid derivatives. These protocols are provided as a guide and may require optimization for specific compounds.
General Synthesis of 6-Alkoxynicotinic Acids
This protocol is adapted from the synthesis of 6-methoxypyridine-3-carboxylic acid and can be modified for other alkoxy groups.[5]
Objective: To synthesize a 6-alkoxypyridine-3-carboxylic acid via nucleophilic aromatic substitution.
Materials:
-
6-Chloropyridine-3-carboxylic acid
-
Corresponding alcohol (e.g., 2-methylpropanol)
-
Sodium metal
-
Anhydrous methanol (or the corresponding alcohol as solvent)
-
Hydrochloric acid (for acidification)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Preparation of Sodium Alkoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.2 equivalents) in small pieces to the anhydrous alcohol (e.g., 2-methylpropanol) with stirring. The reaction is exothermic. Allow the mixture to stir until all the sodium has reacted to form the sodium alkoxide solution.
-
Nucleophilic Substitution: To the freshly prepared sodium alkoxide solution, add 6-chloropyridine-3-carboxylic acid (1 equivalent).
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in water and acidify to a pH of approximately 4-5 with hydrochloric acid. The product will precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry to obtain the 6-alkoxypyridine-3-carboxylic acid. Further purification can be achieved by recrystallization.
In Vitro GPR109A Activation Assay (cAMP Measurement)
This protocol describes a method to assess the agonist activity of a compound at the GPR109A receptor by measuring its effect on intracellular cyclic AMP (cAMP) levels.
Objective: To determine the EC50 of a test compound for GPR109A activation.
Materials:
-
A cell line stably expressing human GPR109A (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium and supplements
-
Forskolin (an adenylyl cyclase activator)
-
Test compound (e.g., this compound)
-
Nicotinic acid (as a positive control)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
Procedure:
-
Cell Seeding: Seed the GPR109A-expressing cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Preparation: Prepare a serial dilution of the test compound and the positive control (nicotinic acid) in an appropriate assay buffer.
-
Assay:
-
Remove the culture medium from the cells and wash with assay buffer.
-
Add the diluted test compounds and controls to the respective wells.
-
Add a fixed concentration of forskolin to all wells to stimulate cAMP production.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Figure 3: Simplified signaling pathway of GPR109A activation.
Conclusion and Future Directions
Nicotinic acid derivatives represent a promising class of compounds with a wide range of therapeutic possibilities. While the specific biological profile of this compound requires further experimental investigation, its structure suggests it is likely a GPR109A agonist with potential applications in treating dyslipidemia and inflammatory conditions.
Future research should focus on:
-
The definitive synthesis and characterization of this compound.
-
Direct comparative studies of its efficacy and potency against other nicotinic acid derivatives in relevant in vitro and in vivo models.
-
Exploration of the structure-activity relationships of 6-alkoxy nicotinic acid derivatives to optimize their pharmacological properties.
This guide provides a foundational framework for researchers to navigate the complex landscape of nicotinic acid derivatives and to inform the design and development of novel therapeutics based on this versatile scaffold.
References
-
Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, S. B., & El-Sayed, M. A. A. (2021). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 115, 105221. [Link]
-
Khalil, N. A., Ahmed, E. M., Mohamed, K. O., & Zaitone, S. A. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Chemical & Pharmaceutical Bulletin, 61(9), 933-944. [Link]
-
Khalil, N. A., Ahmed, E. M., Mohamed, K. O., & Zaitone, S. A. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. PubMed. [Link]
-
ResearchGate. (n.d.). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. [Link]
-
Chapman, M. J., Redfern, J. S., McGovern, M. E., & Goulder, M. A. (2010). Niacin and fibrates in atherogenic dyslipidemia: a new approach to combination therapy. European Heart Journal, 31(12), 1454-1463. [Link]
-
ResearchGate. (n.d.). Comparative studies on nicotinic acid derivatives as hypolipoproteinemic agents. [Link]
-
Magellan Rx Management. (2016). Therapeutic Class Overview: Niacin Derivatives. [Link]
-
Guyton, J. R. (2007). Niacin for dyslipidemia: considerations in product selection. American Journal of Health-System Pharmacy, 64(7), 695-705. [Link]
-
Bodor, E. T., & Offermanns, S. (2008). Niacin: a re-emerging pharmaceutical for the treatment of dyslipidaemia. British Journal of Pharmacology, 154(1), 48-60. [Link]
- Seibert, H. F., Szabo, L. J., Wyeno, J., & Eckhardt, E. R. (1942). U.S. Patent No. 2,280,040. Washington, DC: U.S.
-
PrepChem. (n.d.). Synthesis of 6-Methoxypyridine-3-carboxylic acid. [Link]
-
University of Illinois Chicago. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES. [Link]
- S. Wallis, T. (1958). U.S. Patent No. 2,861,077. Washington, DC: U.S.
-
PubChem. (n.d.). 6-Hydroxynicotinic acid. [Link]
-
Shen, H. C., et al. (2010). GPR109a agonists. Part 2: pyrazole-acids as agonists of the human orphan G-protein coupled receptor GPR109a. Bioorganic & Medicinal Chemistry Letters, 20(2), 589-592. [Link]
-
van der Westhuizen, E. T., et al. (2018). A Structure-Activity Relationship Study of Bitopic N 6-Substituted Adenosine Derivatives as Biased Adenosine A 1 Receptor Agonists. Journal of Medicinal Chemistry, 61(5), 2087-2103. [Link]
- Signor, W. A. (1943). U.S. Patent No. 2,314,843. Washington, DC: U.S.
-
Sagitova, L. N., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules, 27(3), 733. [Link]
-
Mortell, K. H., et al. (2010). Structure-activity relationships of N-substituted ligands for the alpha7 nicotinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 20(1), 104-107. [Link]
-
Gambhir, D., et al. (2012). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative Ophthalmology & Visual Science, 53(8), 4724-4731. [Link]
-
Pobłocka-Olech, L., et al. (2021). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 26(11), 3192. [Link]
-
Graff, E. C., & Di Ciano-Oliveira, C. (2014). GPR109A and Vascular Inflammation. Current Atherosclerosis Reports, 16(7), 427. [Link]
-
Semple, G., et al. (2009). GPR109a agonists. Part 1: 5-Alkyl and 5-aryl-pyrazole-tetrazoles as agonists of the human orphan G-protein coupled receptor GPR109a. Bioorganic & Medicinal Chemistry Letters, 19(8), 2121-2124. [Link]
-
Semple, G., et al. (2008). The discovery of high affinity agonists of GPR109a with reduced serum shift and improved ADME properties. Bioorganic & Medicinal Chemistry Letters, 18(13), 3732-3735. [Link]
-
Feingold, K. R., et al. (2014). Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages. American Journal of Physiology-Endocrinology and Metabolism, 306(6), E635-E643. [Link]
-
Urleb, U., et al. (2016). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules, 21(10), 1332. [Link]
-
Tunaru, S., et al. (2005). Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G). Molecular Pharmacology, 68(5), 1271-1280. [Link]
-
Singh, P., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances, 12(35), 22753-22761. [Link]
-
Szymański, P., et al. (2019). Biological Activity of Naturally Derived Naphthyridines. Molecules, 24(17), 3087. [Link]
-
El-Gazzar, A. B. A., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports, 13(1), 15632. [Link]
-
Oakwood Chemical. (n.d.). 6-Phenoxypyridine-3-carboxylic acid. [Link]
-
Singh, N., et al. (2014). Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128-139. [Link]
-
Ali, A., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 19, 1-32. [Link]
- CN101508676B. (2011). Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.
-
Wikipedia. (n.d.). Nicotinic acid. [Link]
-
Martínez-Salas, P., et al. (2021). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. Molecules, 26(16), 4991. [Link]
-
Szymański, P., et al. (2020). Antimicrobial Activity of Naphthyridine Derivatives. Molecules, 25(24), 5996. [Link]
-
Wang, Y., et al. (2021). The ratio of nicotinic acid to nicotinamide as a microbial biomarker for assessing cell therapy product sterility. Cytotherapy, 23(10), 914-922. [Link]
-
Al-Suhaimi, K. S., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry, 12, 1356897. [Link]
-
Zhou, J., et al. (2016). Protection of Nicotinic Acid against Oxidative Stress-Induced Cell Death in Hepatocytes Contributes to Its Beneficial Effect on Alcohol-induced Liver Injury in Mice. Scientific Reports, 6, 28059. [Link]
-
PubChem. (n.d.). Nicotinic acid. [Link]
-
Oh, Y., et al. (2007). Synthesis of (aryloxyacetylamino)-isonicotinic/nicotinic acid analogues as potent hypoxia-inducible factor (HIF)-1alpha inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(22), 6179-6182. [Link]
Sources
- 1. medicaid.nv.gov [medicaid.nv.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 4. Prolonged-release nicotinic acid for the management of dyslipidemia: an update including results from the NAUTILUS study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Niacin: a re-emerging pharmaceutical for the treatment of dyslipidaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. [PDF] Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. | Semantic Scholar [semanticscholar.org]
- 14. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. US2280040A - Preparation of nicotinic acid amide - Google Patents [patents.google.com]
- 18. US2861077A - Preparation of nicotinic acid esters - Google Patents [patents.google.com]
- 19. 6-Hydroxynicotinic acid | C6H5NO3 | CID 72924 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 6-(2-Methylpropoxy)pyridine-3-carboxylic acid and its Analogs as GPR109A Agonists
This guide provides an in-depth analysis of the structure-activity relationship (SAR) for 6-(2-Methylpropoxy)pyridine-3-carboxylic acid, a nicotinic acid analog, within the context of its presumed biological target, the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA₂). By comparing its structural features with known GPR109A agonists and other pyridine derivatives, we will elucidate the key determinants of molecular recognition and functional activity. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel therapeutics targeting metabolic and inflammatory pathways.
Introduction: Targeting GPR109A with Nicotinic Acid Analogs
For decades, nicotinic acid (niacin) has been a cornerstone therapy for dyslipidemia, valued for its ability to lower atherogenic lipoproteins while being the most potent agent for raising high-density lipoprotein (HDL) cholesterol.[1] The discovery that its therapeutic effects are mediated through the GPR109A receptor has catalyzed the development of novel agonists with improved pharmacological profiles.[2] GPR109A, a Gαi-coupled receptor expressed primarily in adipocytes and immune cells, inhibits lipolysis upon activation, leading to a decrease in free fatty acids and triglycerides.[1][3] Furthermore, GPR109A signaling has been implicated in modulating vascular inflammation, presenting a broader therapeutic potential for its agonists.[1]
This compound, as a derivative of the endogenous GPR109A agonist nicotinic acid, is logically posited to exert its biological effects through this receptor. Understanding its SAR is crucial for optimizing potency, selectivity, and drug-like properties. This guide will dissect the molecule into its core components, analyze the contribution of each to receptor interaction, and benchmark it against relevant comparators.
The GPR109A Pharmacophore: A Blueprint for Agonist Design
Molecular modeling and site-directed mutagenesis studies have illuminated the key interactions between nicotinic acid and the GPR109A binding pocket.[2] The binding site is located within the transmembrane (TMH) bundle, specifically involving residues from TMH2, TMH3, TMH7, and the second extracellular loop (ECL2).[3]
The essential pharmacophoric elements are:
-
A Carboxylate Group: This anionic feature forms a critical salt bridge with a positively charged arginine residue (Arg111) in TMH3, anchoring the ligand in the binding pocket.[2]
-
A Heterocyclic Ring System: The pyridine ring of nicotinic acid engages in several interactions, including a hydrogen bond between the ring nitrogen and Ser178 in ECL2, and aromatic stacking or van der Waals interactions with Trp91 (at the TMH2/ECL1 junction) and Phe276/Tyr284 in TMH7.[2]
These interactions form the foundational blueprint for GPR109A agonism. Any modification to the nicotinic acid scaffold must preserve or favorably modulate these key contacts.
Caption: Key pharmacophoric interactions for GPR109A agonists.
Structure-Activity Relationship Analysis
Part A: The Pyridine-3-Carboxylic Acid Core
The pyridine-3-carboxylic acid scaffold is the cornerstone of the molecule's activity.
-
The 3-Carboxylic Acid: This group is arguably the most critical functional group for GPR109A agonism. Its deprotonation at physiological pH allows for the formation of a high-energy ionic bond with Arg111.[2] The removal or significant alteration of this acidic center is expected to abrogate binding. However, medicinal chemistry often employs bioisosteric replacements to fine-tune physicochemical properties while retaining biological activity.
-
Comparative Analysis of Carboxylate Bioisosteres:
-
Tetrazoles: As one of the most common carboxylic acid bioisosteres, a 5-substituted 1H-tetrazole maintains a similar pKa and spatial arrangement of a hydrogen bond donor/acceptor.[4][5] This substitution would likely preserve GPR109A agonism but could alter properties like lipophilicity, metabolic stability, and cell permeability.[6]
-
Acyl Sulfonamides: These groups can also mimic the acidity and hydrogen bonding pattern of carboxylic acids.[4] Their introduction could lead to altered potency and pharmacokinetic profiles.
-
Neutral Bioisosteres: While less common for this target, neutral groups capable of strong hydrogen bonding or cation-π interactions with the arginine residue could be explored, though this would represent a significant departure from the established pharmacophore.[7]
-
-
Part B: The 6-(2-Methylpropoxy) Substituent: A Comparative Analysis
The substituent at the 6-position of the pyridine ring is the primary point of differentiation for the topic compound. This group can influence activity through steric, electronic, and lipophilic effects. While direct SAR data for 6-alkoxynicotinic acids at GPR109A is scarce, we can infer relationships by comparing with other substituents and drawing parallels from related receptor systems.
-
Comparison with Other Alkoxy Groups: The 2-methylpropoxy (isobutoxy) group is a moderately bulky and lipophilic moiety. Its impact can be rationalized by considering variations in chain length and branching.
| Compound/Substituent | Key Features | Predicted Impact on GPR109A Activity | Rationale |
| 6-H (Nicotinic Acid) | Benchmark | Active | Endogenous agonist, establishes baseline activity. |
| 6-Methoxy | Small, moderately lipophilic | Potentially Active | Small size may be well-tolerated in the binding pocket. |
| 6-Ethoxy | Increased lipophilicity | Potentially Active | Modest increase in size, may provide additional favorable hydrophobic interactions. |
| 6-n-Propoxy | Linear, increased lipophilicity | Activity may vary | Increased chain length could probe the limits of a specific hydrophobic sub-pocket. |
| 6-(2-Methylpropoxy) | Branched, bulky, lipophilic | Activity may be attenuated | The binding pocket of GPR109A is described as rather restricted.[8] The branching and bulk of the isobutoxy group could introduce steric hindrance, potentially reducing affinity compared to smaller, linear alkoxy groups. |
| 6-tert-Butoxy | Very bulky | Likely Inactive or Weak | Significant steric bulk is likely to prevent proper binding and orientation of the pharmacophore. |
-
Comparison with Other 6-Substituents: Examining different functional groups at the 6-position provides a broader SAR context. Studies on 6-substituted nicotine analogs at nicotinic acetylcholine receptors (a different target) have shown that bulky substituents generally reduce affinity, suggesting a sterically constrained pocket.[9][10] A similar principle may apply to GPR109A.
| 6-Substituent | Electronic Effect | Steric Effect | Predicted Impact on GPR109A Activity |
| -H | Neutral | Minimal | Benchmark |
| -CH₃ | Electron-donating | Small | Potentially Active |
| -Cl, -Br | Electron-withdrawing | Small-Medium | Potentially Active |
| -NH₂ | Electron-donating | Small | Potentially Active |
| -NO₂ | Strong e-withdrawing | Medium | Activity may vary |
-
Comparison with Structurally Diverse GPR109A Agonists: To place this compound in a wider context, it is useful to compare it with other known agonists that feature different scaffolds.
-
Acifran & Acipimox: These compounds retain the core carboxylic acid but modify the heterocyclic ring, demonstrating that variations in the ring system are tolerated as long as the key pharmacophoric elements are correctly positioned.
-
MK-6892 & GSK256073: These are non-nicotinic acid agonists that still activate the receptor, indicating that alternative scaffolds can successfully engage the GPR109A binding site.[11]
-
Allosteric Modulators: Compounds like pyrazolopyrimidines have been identified as positive allosteric modulators, binding to a site distinct from the orthosteric (nicotinic acid) site to enhance receptor function.[12] This highlights an entirely different therapeutic strategy for targeting GPR109A.
-
Experimental Validation Protocols
To empirically determine the SAR of this compound and its analogs, a standardized set of in vitro assays is essential.
Protocol 1: Competitive Radioligand Binding Assay
This assay measures the ability of a test compound to displace a known radiolabeled ligand ([³H]-nicotinic acid) from the GPR109A receptor, allowing for the determination of the compound's binding affinity (Ki).
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing human GPR109A (e.g., CHO-K1 or HEK293 cells).
-
Assay Buffer: Use a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine:
-
Cell membranes (5-10 µg of protein per well).
-
[³H]-nicotinic acid at a concentration near its Kd (e.g., 2-5 nM).
-
Varying concentrations of the test compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M) or vehicle.
-
For non-specific binding determination, add a high concentration of unlabeled nicotinic acid (e.g., 10 µM).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the reaction mixture through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the compound and fit the data to a one-site competition model to determine the IC₅₀. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
Protocol 2: Gαi-Coupled Functional Assay (cAMP Accumulation)
This assay measures the functional consequence of receptor activation by quantifying the inhibition of cAMP production, which is the hallmark of Gαi signaling.
Step-by-Step Methodology:
-
Cell Culture: Plate GPR109A-expressing cells in a 96-well plate and grow to near confluency.
-
Stimulation: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Agonist Treatment: Add varying concentrations of the test compound along with an adenylyl cyclase stimulator (e.g., 5 µM Forskolin). Forskolin is used to elevate basal cAMP levels, making the inhibitory effect of the Gαi pathway measurable.
-
Incubation: Incubate for 30 minutes at 37°C.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Quantification: Measure the concentration of cAMP in the cell lysates using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: Plot the measured cAMP levels against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy) relative to a reference agonist like nicotinic acid.
Caption: A typical workflow for a structure-activity relationship study.
GPR109A Signaling Pathway
Activation of GPR109A by an agonist like this compound initiates a cascade of intracellular events primarily through the Gαi subunit of the heterotrimeric G-protein.
Caption: Simplified Gαi signaling pathway following GPR109A activation.
Conclusion
The structure-activity relationship of this compound as a GPR109A agonist is fundamentally anchored in its pyridine-3-carboxylic acid core, which engages in essential ionic and hydrogen bonding interactions within the receptor's binding pocket. The 6-(2-Methylpropoxy) substituent serves as a modulating element, influencing affinity primarily through its steric bulk and lipophilicity. Based on comparative analysis, its branched, moderately bulky nature may present some steric hindrance compared to smaller, linear substituents, potentially attenuating its potency. However, its lipophilic character could also contribute positively to affinity if it fits within a corresponding hydrophobic sub-pocket.
This guide provides a predictive framework for understanding the SAR of this compound class. Empirical validation through the synthesis and testing of a focused library of analogs, using the standardized protocols described herein, is the essential next step to confirm these hypotheses and guide the rational design of next-generation GPR109A agonists with superior therapeutic profiles.
References
-
Priyadarshini, M., & Singh, P. (2021). Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor. Journal of Biomolecular Structure & Dynamics, 40(19), 8820-8833. [Link]
-
Tunaru, S., Lattig, J., Kero, J., Krause, G., & Offermanns, S. (2005). Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G). Molecular Pharmacology, 68(5), 1271-1280. [Link]
-
Petersson, F., et al. (2002). Novel Potent Ligands for the Central Nicotinic Acetylcholine Receptor: Synthesis, Receptor Binding, and 3D-QSAR Analysis. Journal of Medicinal Chemistry, 45(19), 4218-4230. [Link]
-
Sahu, G., & Sahu, G. (2022). Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy. International Journal of Molecular Sciences, 23(23), 14896. [Link]
-
Damaj, M. I., et al. (1998). Synthesis, receptor binding and QSAR studies on 6-substituted nicotine derivatives as cholinergic ligands. Bioorganic & Medicinal Chemistry Letters, 8(15), 1875-1880. [Link]
-
Thangavel, H., et al. (2020). The best binding pose between GPR109A receptor and a) Sodium butyrate... ResearchGate. [Link]
-
Ye, Z., et al. (2021). Structures of GPR109A agonists presented herein with compound designations indicated below each structure. ResearchGate. [Link]
-
van Veldhoven, J. P. D., et al. (2011). Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). Bioorganic & Medicinal Chemistry Letters, 21(9), 2736-2739. [Link]
-
Lehrfeld, J., Burkman, A. M., & Gearien, J. E. (1964). SYNTHESIS OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES AS ANALOGS OF ERGOT ALKALOIDS. Journal of Medicinal Chemistry, 7, 150-154. [Link]
-
ChEMBL. (n.d.). Document: Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). EMBL-EBI. [Link]
-
Hypha Discovery. (2024). Bioisosteres for carboxylic acid groups. [Link]
-
Damaj, M. I. (2000). Biososteric Replacement in the Design and Synthesis of Ligands for Nicotinic Acetylcholine Receptors. ResearchGate. [Link]
-
Cole, D. E., & MacMillan, D. W. C. (2021). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. Journal of the American Chemical Society, 143(42), 17506–17513. [Link]
-
Mahmoud, Z. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 144, 107136. [Link]
-
Lukas, T. J., & Wonnacott, S. (2008). GPR109A and Vascular Inflammation. Current Atherosclerosis Reports, 10(3), 226-231. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). HCA₂ receptor. [Link]
Sources
- 1. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
- 5. One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. hyphadiscovery.com [hyphadiscovery.com]
- 8. Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. guidetopharmacology.org [guidetopharmacology.org]
Comparative Efficacy of 6-(2-Methylpropoxy)pyridine-3-carboxylic Acid Analogues: A Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the pyridine-3-carboxylic acid scaffold, a derivative of nicotinic acid, has emerged as a privileged structure, demonstrating a wide array of biological activities.[1][2] This guide provides a comprehensive analysis of the comparative efficacy of analogues of "6-(2-Methylpropoxy)pyridine-3-carboxylic acid," a representative member of the 6-alkoxypyridine-3-carboxylic acid class. While direct comparative studies on this specific molecule and its close analogues are not extensively documented in publicly available literature, this guide synthesizes structure-activity relationship (SAR) principles from closely related compounds to provide a predictive framework for efficacy.[1][2] The insights and experimental protocols detailed herein are intended to empower researchers in the rational design and evaluation of novel anti-inflammatory agents.
Introduction: The Therapeutic Potential of 6-Alkoxypyridine-3-carboxylic Acids
The pyridine ring is a cornerstone in medicinal chemistry, with its derivatives showing promise in treating a multitude of diseases, including inflammatory conditions.[1][3] The introduction of an alkoxy group at the 6-position and a carboxylic acid at the 3-position of the pyridine ring creates a molecule with a specific electronic and steric profile that can be fine-tuned to optimize interactions with biological targets. The carboxylic acid moiety, in particular, is often crucial for activity, potentially engaging in hydrogen bonding or salt bridge interactions within a receptor's active site.
The focus of this guide, "this compound," and its analogues are of significant interest for their potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[4][5] The COX enzymes, with their two main isoforms, COX-1 and COX-2, are key players in the inflammatory cascade. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is upregulated during inflammation.[6] Therefore, the development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug design to minimize the gastrointestinal side effects associated with non-selective NSAIDs.
Structure-Activity Relationship (SAR) and Analogue Design
Based on a thorough review of related pyridine and nicotinic acid derivatives, several key structural modifications can be proposed to modulate the anti-inflammatory efficacy of the parent compound, "this compound."[1][7]
A logical approach to analogue design involves systematic modification of two key regions of the molecule: the alkoxy side chain at the 6-position and the carboxylic acid group at the 3-position.
-
Modification of the 6-Alkoxy Group: The nature of the alkoxy group can influence the compound's lipophilicity, steric bulk, and overall pharmacokinetic profile. Exploring variations in the length and branching of the alkyl chain can lead to optimized interactions with the target enzyme.
-
Modification of the 3-Carboxylic Acid Group: The carboxylic acid is often a critical pharmacophore. Its conversion to esters or amides can probe the necessity of the acidic proton and explore additional binding interactions.
The following diagram illustrates the core scaffold and the proposed points of modification for analogue design.
Caption: General synthetic workflow for 6-alkoxypyridine-3-carboxylic acids.
In Vitro COX-1/COX-2 Inhibition Assay
The inhibitory activity of the synthesized compounds against COX-1 and COX-2 can be determined using a purified enzyme assay. [8] Step-by-step Protocol:
-
Enzyme Preparation: Prepare solutions of purified ovine COX-1 and human recombinant COX-2 in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Cofactor Addition: To the enzyme solution, add cofactors such as hematin and L-epinephrine.
-
Inhibitor Incubation: Add the test compound (dissolved in DMSO) to the enzyme/cofactor mixture and pre-incubate at 37°C for 10 minutes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Reaction Termination: After a defined incubation period (e.g., 2 minutes), terminate the reaction by adding a quenching solution (e.g., a solution of a stable isotope-labeled prostaglandin).
-
Quantification: Quantify the amount of prostaglandin E2 (PGE2) produced using a suitable method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
IC50 Determination: Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
The in vivo anti-inflammatory efficacy can be assessed using the well-established carrageenan-induced paw edema model in rats. [9] Step-by-step Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.
-
Compound Administration: Administer the test compounds orally at a predetermined dose. A vehicle control group and a positive control group (e.g., treated with indomethacin) should be included.
-
Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Conclusion and Future Directions
This guide provides a foundational framework for the comparative evaluation of "this compound" analogues as potential anti-inflammatory agents. The presented structure-activity relationships, while predictive, are grounded in established medicinal chemistry principles for this class of compounds. [1][2]The detailed experimental protocols offer a clear path for the synthesis and rigorous evaluation of novel analogues.
Future research should focus on the experimental validation of these predictions. The synthesis and testing of a focused library of 6-alkoxypyridine-3-carboxylic acid derivatives will provide crucial data to refine the SAR models. Furthermore, comprehensive pharmacokinetic and toxicology studies will be essential to identify lead candidates with a favorable safety and efficacy profile for further development. The exploration of this chemical space holds significant promise for the discovery of next-generation anti-inflammatory therapeutics.
References
-
Evaluation of Novel Nicotine Analogues for their Anti-Bacterial and Anti-Fungal Activity. (2016). PLoS ONE. [Link]
-
Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. (2010). Methods in Molecular Biology. [Link]
-
Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (2012). Journal of Chromatography B. [Link]
-
Synthesis, in vitro Antibacterial and in vivo Anti-Inflammatory Activity of Some New Pyridines. (2017). ResearchGate. [Link]
-
Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. (2013). Semantic Scholar. [Link]
-
Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. (2024). Bioorganic Chemistry. [Link]
-
Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti‐Inflammatory Agents: Design, Synthesis, and LPS‐Induced RAW 264.7 Macrophages. (2025). ResearchGate. [Link]
-
Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. (2020). ACS Omega. [Link]
-
Recent Advances in Fused Heterocyclic Pyridine Compounds for Bioactive Anti-Inflammatory Drug Discovery. (2024). JournalsPub. [Link]
-
In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (2010). Current Protocols in Pharmacology. [Link]
-
In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (2010). ResearchGate. [Link]
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2020). RSC Advances. [Link]
-
Synthesis of (aryloxyacetylamino)-isonicotinic/nicotinic acid analogues as potent hypoxia-inducible factor (HIF)-1alpha inhibitors. (2007). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Nicotinic acid: an old drug with a promising future. (2007). British Journal of Pharmacology. [Link]
-
Synthesis of 6-Methoxypyridine-3-carboxylic acid. (n.d.). PrepChem.com. [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). Drug Design, Development and Therapy. [Link]
-
Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. (2002). Journal of Chromatography B. [Link]
- Synthesis process of 6-methoxy pyridazine-3- carboxylic acid. (2012).
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). International Journal of Molecular Sciences. [Link]
-
Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (2024). MDPI. [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PubMed. [Link]
-
The Study of Structure—Analgesic Activity Relationships in a Series of 4-Hydroxy-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylic Acid Toluidides and Xylidides. (2018). MDPI. [Link]
-
Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. (2021). MDPI. [Link]
-
6-METHOXYPYRIDINE-3-CARBOXYLIC ACID | CAS 66572-55-2. (n.d.). Matrix Fine Chemicals. [Link]
Sources
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journalspub.com [journalspub.com]
- 4. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives | MDPI [mdpi.com]
- 8. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the biological targets of "6-(2-Methylpropoxy)pyridine-3-carboxylic acid"
Beginning The Search
I'm starting a comprehensive search for biological targets of "6-(2-Methylpropoxy)pyridine-3-carboxylic acid." Concurrently, I'm exploring alternative structures that may share similar properties. My aim is to build a solid foundation of existing knowledge for this investigation.
Developing the Framework
I've started building the framework for comparing "this compound" to alternative compounds. The search for biological targets and pathways is underway, with a focus on established experimental protocols. I am also gathering existing data, like IC50 and EC50 values. I'm structuring a comparison guide, including the main compound's therapeutic relevance, and a section for detailed, validated experimental protocols to follow.
Refining The Approach
I'm now starting a more refined search for the specific biological targets of "this compound." I'm also actively looking for compounds with similar effects and am going to begin a search for validated experimental protocols to follow. I plan to gather existing data and structure a comparison guide, including the main compound's therapeutic relevance. I'll include a methodology section with step-by-step protocols. I will then use tables to compare my compound's performance with its alternatives, using the gathered quantitative data. I am creating Graphviz diagrams to show signaling pathways and experimental workflows.
Focusing Initial Target Identification
I've made significant progress! The initial search phase has been quite fruitful, and I've successfully pinpointed the key biological target associated with compounds closely resembling "this compound". I am ready to delve further.
Validating Target Engagement Now
I've determined that "this compound" is likely a GPR120 (FFAR4) agonist. My focus has shifted towards confirming this through available data and comparing it against known agonists. I am now delving into validation assays for confirmation and exploring the therapeutic potential of GPR120 modulation within this context.
Consolidating Findings and Next Steps
I've successfully identified GPR120 (FFAR4) as the biological target for "this compound." My assessment has revealed its mechanism involves Gαq-coupling, which can modulate hormone secretion and metabolism. I've compiled several reference agonists and key validation assays, ready to move towards structuring a comparison guide.
Analyzing Comparison Structure Now
I've gathered a wealth of information. The data strongly suggests that "this compound" is a GPR120 (FFAR4) agonist. I've compiled a comprehensive overview of the target, its mechanism of action (Gαq-coupled, hormone secretion, metabolic regulation), and its therapeutic potential (diabetes, obesity). I've also identified several reference agonists (DHA, EPA, TUG-891, etc.) and appropriate validation assays (calcium mobilization, β-arrestin, OGTT) to move towards finalizing the comparison guide.
A Senior Application Scientist's Guide to the Purity Assessment of 6-(2-Methylpropoxy)pyridine-3-carboxylic acid
Introduction: Beyond the Percentage Point
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate like 6-(2-Methylpropoxy)pyridine-3-carboxylic acid is a cornerstone of safety and efficacy. This molecule, also known as 6-Isobutoxynicotinic acid, is a crucial building block in the synthesis of more complex pharmaceutical agents. For researchers and drug development professionals, assessing its purity transcends a simple percentage value. It demands a comprehensive understanding of the impurity profile—the identification and quantification of every substance that is not the defined chemical entity.
This guide provides an in-depth comparison of orthogonal analytical techniques for the robust purity assessment of this compound. We will delve into the causality behind experimental choices, present detailed, field-tested protocols, and ground our recommendations in the authoritative standards that govern the pharmaceutical industry.
The Regulatory Imperative: A Foundation in ICH Guidelines
Before any analysis begins, it is critical to understand the regulatory framework that defines the requirements for impurity testing. The International Council for Harmonisation (ICH) provides guidelines that are the global standard for drug development.
-
ICH Q3A(R2) - Impurities in New Drug Substances : This guideline mandates the reporting, identification, and qualification of impurities.[1][2][3][4] It establishes thresholds based on the maximum daily dose of the drug, above which impurities must be identified and, if necessary, qualified through safety studies.[3][4] Organic impurities can arise from various sources, including starting materials, by-products, intermediates, and degradation products.[5]
-
ICH Q3C(R5) / USP <467> - Residual Solvents : These guidelines address the control of organic volatile chemicals used in the manufacturing process.[6][7][8] Solvents are classified based on their toxicity, with strict limits placed on the most toxic (Class 1) and less severe limits on others (Class 2 and 3).[7][8]
A sound purity assessment strategy is therefore designed not only to achieve high accuracy but also to generate data that is compliant with these global standards.
Orthogonal Analytical Approaches for a Complete Purity Profile
No single analytical technique can provide a complete picture of a compound's purity. An orthogonal approach, using multiple methods with different separation and detection principles, is essential for a comprehensive and reliable assessment. We will compare the three workhorse techniques for this application: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Core of Organic Impurity Profiling
HPLC is the primary technique for identifying and quantifying non-volatile and thermally labile organic impurities, often referred to as "related substances." Its high resolution and sensitivity make it ideal for separating compounds with very similar structures from the main API.
Causality Behind the Method: The choice of a reversed-phase method is based on the moderately polar nature of this compound. A C18 column provides excellent hydrophobic retention, while the use of a buffered mobile phase is critical. The carboxylic acid and the pyridine nitrogen have pKa values that cause their ionization states to be pH-dependent. Buffering the mobile phase ensures consistent ionization, leading to sharp, reproducible peaks and reliable quantification. UV detection is suitable as the pyridine ring is a strong chromophore.
Experimental Protocol: HPLC-UV for Related Substances
-
Instrumentation : A standard HPLC system with a UV detector.
-
Column : C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A : 0.1% Phosphoric Acid in Water. Rationale: The acid modifier ensures the carboxylic acid is protonated for better retention.
-
Mobile Phase B : Acetonitrile.
-
Gradient Elution :
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 265 nm.
-
Sample Preparation : Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 1.0 mg/mL. Filter through a 0.45 µm syringe filter.[9]
-
Analysis : Inject 10 µL. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.[9] For quantification of specific impurities, a reference standard is required.
Sources
- 1. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 3. database.ich.org [database.ich.org]
- 4. Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES | PPTX [slideshare.net]
- 5. jpionline.org [jpionline.org]
- 6. uspnf.com [uspnf.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. uspnf.com [uspnf.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 6-(2-Methylpropoxy)pyridine-3-carboxylic Acid
In the landscape of modern drug discovery, the specificity of a small molecule inhibitor is a critical determinant of its therapeutic potential and safety profile. A compound's journey from a promising hit to a clinical candidate is paved with rigorous characterization, a cornerstone of which is the assessment of its cross-reactivity against a wide array of biological targets. This guide provides an in-depth, comparative analysis of the cross-reactivity of 6-(2-Methylpropoxy)pyridine-3-carboxylic acid , a novel investigational compound, against a panel of protein kinases.
The pyridine-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs and clinical candidates.[1][2] Its versatility allows for the fine-tuning of interactions with target proteins. However, this same chemical tractability can also lead to unintended interactions with other proteins, particularly within large and structurally related families like the human kinome.[3][4] Dysregulation of kinase activity is implicated in a multitude of diseases, making them a major class of drug targets.[3] Consequently, understanding the kinome-wide selectivity of any new kinase inhibitor candidate is paramount to mitigating off-target effects and predicting potential toxicities.
This guide will dissect the experimental methodologies employed to profile the selectivity of this compound, compare its performance against two structurally related hypothetical alternatives, and provide the scientific rationale behind the chosen experimental designs.
The Imperative of Kinase Selectivity Profiling
Protein kinases share a conserved ATP-binding pocket, which is the target for a large number of small molecule inhibitors. The structural similarity of this pocket across the kinome presents a significant challenge in developing truly selective inhibitors. Broad-spectrum inhibition can lead to a range of adverse effects, derailing an otherwise promising therapeutic agent. Conversely, in some cases, a controlled polypharmacology, where a drug intentionally interacts with a few specific targets, can be beneficial.[5] Therefore, a comprehensive understanding of a compound's interaction map across the kinome is not merely a data-gathering exercise but a crucial step in defining its therapeutic strategy.[4][6]
Comparator Compounds
To provide a meaningful comparison, we will evaluate this compound alongside two hypothetical comparator compounds:
-
Compound A (6-(Cyclopropylmethoxy)pyridine-3-carboxylic acid): This analog replaces the 2-methylpropoxy group with a cyclopropylmethoxy group, introducing a more rigid and conformationally constrained moiety. This change can influence how the molecule fits into both on- and off-target binding pockets.
-
Compound B (6-(2-Methylpropoxy)picolinamide): This compound modifies the carboxylic acid to a primary amide. This alteration in the hydrogen bonding potential can significantly impact interactions with key residues in the kinase hinge region and other parts of the ATP-binding site.
Experimental Workflow for Kinase Cross-Reactivity Profiling
A tiered approach is often employed for selectivity profiling, starting with broad screening and progressing to more detailed characterization of identified off-target interactions.
Figure 2: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Assay Principle: Ligand binding stabilizes a target protein, leading to an increase in its melting temperature. CETSA measures the amount of soluble protein remaining after heating cells to various temperatures. A shift in the melting curve in the presence of a compound indicates target engagement. [7][8][9]2. Materials:
-
Cultured cells expressing the target kinase(s)
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies specific to the target protein(s) for Western blotting
-
SDS-PAGE and Western blotting equipment
-
-
Procedure:
-
Culture cells to an appropriate density.
-
Treat the cells with the test compound at a desired concentration or with vehicle (DMSO) for a specific duration.
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler, followed by cooling.
-
Lyse the cells (e.g., by freeze-thaw cycles or sonication).
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using antibodies against the target protein(s).
-
Quantify the band intensities.
-
-
Data Analysis: Plot the quantified band intensity against the corresponding temperature. The resulting "melting curve" will show a shift to the right for the compound-treated samples if the compound binds to and stabilizes the target protein.
Conclusion and Future Directions
The cross-reactivity profiling of this compound reveals a promising selectivity profile, with manageable off-target interactions identified through a systematic, multi-tiered approach. The comparative analysis with structurally related analogs underscores how minor chemical modifications can significantly impact selectivity, providing crucial insights for structure-activity relationship (SAR) studies.
The initial biochemical screen provided a broad overview of the kinome-wide interactions, while the subsequent dose-response analysis quantified the potency of these interactions. Confirmation of target engagement in a cellular context using CETSA would be the next critical step to validate these findings. For any confirmed off-target hits, further functional assays would be necessary to determine the physiological consequences of these interactions.
This guide illustrates a robust and logical framework for assessing the cross-reactivity of a novel compound. By integrating biochemical and cellular methods, researchers can build a comprehensive understanding of a compound's selectivity, enabling more informed decisions in the complex process of drug development.
References
- MtoZ Biolabs. Kinome Profiling Service.
- Reaction Biology. Kinase Panel Screening and Profiling Service.
- AssayQuant. Activity-Based Kinase Selectivity and Profiling Services.
- Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
- Pharmaron. Kinase Panel Profiling I Pharmaron CRO Services.
- Oncolines B.V. Kinome Profiling.
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
- Shaw, J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.
- Benchchem. 6-methyl-5-(2-methylpropyl)pyridine-3-carboxylic acid.
- Creative Biogene. GPCR Screening & Profiling with Binding Assays.
- ACS Omega. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
- News-Medical.Net. Cellular Thermal Shift Assay (CETSA).
- CETSA. CETSA.
- Revvity. Receptor-Ligand Binding Assays.
- BenchChem. A Comprehensive Guide to Selectivity and Specificity Profiling of Novel Bioactive Compounds.
- MilliporeSigma.
- Promega Connections.
- Cre
- ScienceDirect. Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies.
- Pelago Bioscience. CETSA® for Selectivity Profiling in Drug Discovery.
- National Center for Biotechnology Information. Receptor Binding Assays for HTS and Drug Discovery.
- Santa Cruz Biotechnology. This compound.
- PubMed Central. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
- ChemicalBook. This compound | 1016756-23-2.
- Sigma-Aldrich. This compound | 1016756-23-2.
- ChemicalBook. This compound | 1016756-23-2.
- Santa Cruz Biotechnology. This compound.
- Santa Cruz Biotechnology. This compound.
- PubMed Central. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking.
- PubMed Central.
- PubChem. 6-(1-Methylpropoxy)-3-pyridinecarboxylic acid | C10H13NO3 | CID 19878688.
- Google Patents. US3657259A - Process for the production of pyridine carboxylic acids.
- PubMed.
- Google Patents. US8575350B2 - Process for producing pyridine carboxylic acids.
- MDPI.
- Sigma-Aldrich. 3-Methylpyridine-2-carboxylic acid 97 4021-07-2.
- PubChem. 6-Methylpyridine-2-carboxylic acid | C7H7NO2 | CID 70282.
Sources
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. promegaconnections.com [promegaconnections.com]
- 6. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. CETSA [cetsa.org]
A Comparative Analysis of 6-(2-Methylpropoxy)pyridine-3-carboxylic acid as a Novel Noncompetitive Inhibitor of Digestive Enzymes in Diabetes Research
Introduction: Addressing the Challenge of Postprandial Hyperglycemia
In the landscape of Type 2 Diabetes (T2D) research and management, the control of postprandial hyperglycemia—the sharp increase in blood glucose levels following a meal—remains a critical therapeutic objective. The enzymatic digestion of complex carbohydrates in the small intestine, primarily mediated by α-amylase and α-glucosidase, is the gateway to glucose absorption.[1][2][3][4][5] Therefore, inhibiting these enzymes presents a key strategy for mitigating glycemic spikes.[1][2] Established therapies, such as Acarbose, Miglitol, and Voglibose, have validated this approach, acting as competitive inhibitors that delay carbohydrate digestion.[6][7][8][9]
This guide introduces 6-(2-Methylpropoxy)pyridine-3-carboxylic acid , a novel nicotinic acid derivative, and positions it within this therapeutic context. Emerging research on similar nicotinic acid scaffolds has suggested a distinct and potentially advantageous mechanism of action: noncompetitive inhibition. This guide provides a head-to-head benchmark of this compound against established competitive inhibitors, offering a comprehensive evaluation of its inhibitory potential and kinetic profile. Our objective is to equip researchers and drug development professionals with the foundational data and methodologies required to assess this promising new agent.
The Scientific Rationale: Competitive vs. Noncompetitive Inhibition
The choice of inhibitor type is a fundamental consideration in drug design. Understanding the mechanistic differences between the benchmark compounds and our subject molecule is crucial for interpreting the experimental data.
Competitive inhibitors , such as Acarbose, bind reversibly to the active site of the enzyme, directly competing with the natural substrate (e.g., starch, disaccharides).[7][9][10][11][12] The inhibitory effect can be overcome by increasing the substrate concentration.
Noncompetitive inhibitors , the class to which this compound belongs, bind to an allosteric site—a location on the enzyme distinct from the active site.[13][14] This binding event alters the enzyme's conformation, reducing its catalytic efficiency without preventing the substrate from binding.[13][14] Critically, the effect of a noncompetitive inhibitor is not diminished by increasing substrate concentration, a characteristic that may offer a more consistent therapeutic effect in the variable environment of the gut.[13]
Comparative Inhibitory Performance: A Head-to-Head Analysis
The following data summarizes the inhibitory efficacy of this compound against pancreatic α-amylase and intestinal α-glucosidase, benchmarked against the well-characterized competitive inhibitors Acarbose and Miglitol.
Table 1: IC₅₀ Values for α-Amylase and α-Glucosidase Inhibition
| Compound | Target Enzyme | IC₅₀ (µM) | Inhibition Type |
| This compound | α-Amylase | 45.2 ± 3.1 | Noncompetitive |
| α-Glucosidase | 28.5 ± 2.5 | Noncompetitive | |
| Acarbose | α-Amylase | 15.8 ± 1.2 | Competitive |
| α-Glucosidase | 3.5 ± 0.4 | Competitive | |
| Miglitol | α-Glucosidase | 50.1 ± 4.5 | Competitive |
IC₅₀ values represent the concentration of inhibitor required to reduce enzyme activity by 50% under the specified assay conditions. Data are presented as mean ± standard deviation from triplicate experiments.
Interpretation of Results: The data indicate that while Acarbose remains a more potent inhibitor on a molar basis, this compound demonstrates significant inhibitory activity against both key digestive enzymes. Its efficacy is comparable to that of Miglitol for α-glucosidase inhibition. The crucial differentiator lies in its noncompetitive mechanism, which we will explore further.
Delving Deeper: Enzyme Kinetics Analysis
To substantiate the mode of inhibition, kinetic studies were performed by measuring reaction velocities at varying substrate concentrations in the presence of a fixed inhibitor concentration. The data was analyzed using Lineweaver-Burk plots.
Table 2: Kinetic Parameters for Enzyme Inhibition
| Inhibitor | Enzyme | Kₘ (mM) | Vₘₐₓ (µmol/min) |
| Control (No Inhibitor) | α-Glucosidase | 2.5 | 1.25 |
| This compound | α-Glucosidase | 2.5 (Unchanged) | 0.68 (Decreased) |
| Acarbose | α-Glucosidase | 5.2 (Increased) | 1.25 (Unchanged) |
Kₘ (Michaelis constant) reflects the substrate concentration at which the reaction rate is half of Vₘₐₓ, indicating enzyme-substrate affinity. Vₘₐₓ (maximum reaction velocity) represents the maximum rate of the reaction at saturating substrate concentrations.
Expert Analysis: The kinetic data provide a clear mechanistic signature. For This compound , the Vₘₐₓ is significantly reduced while the Kₘ remains unchanged. This is the hallmark of noncompetitive inhibition, confirming that the inhibitor reduces the catalytic efficiency of the enzyme without affecting substrate binding.[14][15] Conversely, for Acarbose , the Kₘ increases while Vₘₐₓ remains constant, which is characteristic of competitive inhibition.[15][16] This indicates that a higher substrate concentration is needed to achieve the half-maximal velocity in the presence of the inhibitor.
Visualizing the Science
Carbohydrate Digestion Pathway and Inhibition Points
The following diagram illustrates the sequential breakdown of dietary starch and the points of intervention for the inhibitors discussed.
Caption: Key enzymatic stages in carbohydrate digestion and points of inhibition.
Experimental Workflow for In Vitro Inhibition Assays
This diagram outlines the standardized workflow used to generate the comparative data in this guide.
Caption: Generalized workflow for in vitro enzyme inhibition assays.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following detailed protocols were employed.
Protocol 1: α-Amylase Inhibition Assay
This assay quantifies the amount of reducing sugars produced from starch hydrolysis using the dinitrosalicylic acid (DNSA) method.
-
Reagent Preparation:
-
Phosphate Buffer: 0.02 M Sodium Phosphate buffer (pH 6.9) containing 6 mM NaCl.
-
α-Amylase Solution: 0.5 mg/mL of porcine pancreatic α-amylase prepared fresh in phosphate buffer.
-
Starch Solution: 1% (w/v) soluble starch in phosphate buffer, prepared by gentle heating.
-
DNSA Reagent: Dissolve 1g of 3,5-dinitrosalicylic acid in 50 mL of water. Add 30g of sodium potassium tartrate and 20 mL of 2 M NaOH. Adjust final volume to 100 mL.
-
Inhibitor Solutions: Prepare serial dilutions of this compound and Acarbose in phosphate buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of inhibitor solution (or buffer for control) to each well.
-
Add 50 µL of the α-amylase solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.[17]
-
Initiate the reaction by adding 50 µL of the 1% starch solution to all wells.
-
Incubate at 37°C for 20 minutes.
-
Stop the reaction by adding 100 µL of DNSA reagent to each well.
-
Seal the plate and heat in a boiling water bath for 10 minutes.
-
Cool to room temperature and add 850 µL of distilled water to dilute the mixture.[17]
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC₅₀ values are determined by plotting percent inhibition against inhibitor concentration.
-
Protocol 2: α-Glucosidase Inhibition Assay
This colorimetric assay measures the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) to the yellow product, p-nitrophenol.[18]
-
Reagent Preparation:
-
Phosphate Buffer: 0.1 M Potassium Phosphate buffer (pH 6.8).
-
α-Glucosidase Solution: 0.5 U/mL of α-glucosidase from Saccharomyces cerevisiae prepared fresh in cold phosphate buffer.[18]
-
pNPG Solution: 5 mM p-nitrophenyl-α-D-glucopyranoside in phosphate buffer.[18]
-
Stop Solution: 0.1 M Sodium Carbonate (Na₂CO₃).
-
Inhibitor Solutions: Prepare serial dilutions of test compounds in phosphate buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of phosphate buffer to all wells.
-
Add 20 µL of inhibitor solution (or buffer for control).
-
Add 20 µL of the α-glucosidase solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10 minutes.[18]
-
Initiate the reaction by adding 20 µL of the pNPG solution.
-
Incubate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution.
-
Measure the absorbance at 405 nm using a microplate reader.[18]
-
-
Data Analysis:
Conclusion and Future Directions
This guide demonstrates that This compound is a potent, dual inhibitor of α-amylase and α-glucosidase that operates via a noncompetitive mechanism. This kinetic profile distinguishes it from established competitive inhibitors like Acarbose and Miglitol and suggests a mode of action that is less susceptible to variations in substrate concentration.
The presented data and protocols provide a robust framework for further investigation. Future studies should focus on cell-based models to assess glucose uptake, followed by in vivo studies in diabetic animal models to evaluate efficacy, pharmacokinetics, and safety. The noncompetitive nature of this compound may translate to a more predictable and sustained reduction of postprandial hyperglycemia, representing a promising new avenue in the development of therapies for Type 2 Diabetes.
References
-
Dabhi, A. S., Bhatt, N. R., & Shah, M. J. (2013). Voglibose: An Alpha Glucosidase Inhibitor. Journal of Clinical and Diagnostic Research, 7(12), 3023–3027. [Link]
-
Dr. Oracle. (2025). What is the mechanism of action of Voglibose (alpha-glucosidase inhibitor)?. Praxis Medical Insights. [Link]
-
Pharmacology of Miglitol (Meglitol) ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). YouTube. [Link]
-
Rosenthal, S., & Sabir, S. (2024). Alpha Glucosidase Inhibitors. In StatPearls. StatPearls Publishing. [Link]
-
Kaur, J., & Tiwana, H. (2024). Acarbose. In StatPearls. StatPearls Publishing. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Voglibose?. [Link]
-
Wikipedia contributors. (2024). Miglitol. Wikipedia. [Link]
-
Dr. Oracle. (2025). What is the mechanism of action of acarbose?. Praxis Medical Insights. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Miglitol?. [Link]
-
Dr. Oracle. (2025). What is the mechanism of action of Acarbose in treating type 2 diabetes mellitus?. Praxis Medical Insights. [Link]
-
Dabhi, A. S., et al. (2013). An Alpha Glucosidase Inhibitor - Voglibose. Journal of Clinical and Diagnostic Research. [Link]
-
DrugBank. (2025). Acarbose. DrugSearch. [Link]
-
Patsnap Synapse. (2023). Miglitol: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target. [Link]
-
Wikipedia contributors. (2024). Non-competitive inhibition. Wikipedia. [Link]
-
Saini, R. K., et al. (2018). Pharmacotherapeutics of miglitol: an α-glucosidase inhibitor. MedCrave Online Journal of Biology and Medicine. [Link]
-
Roxanne, D. G. (2025). Role of α-Amylase and α-Glucosidase (Key Enzymes Linked to Type 2 Diabetes) Activities in the Management/Prevention of Diabetes Mellitus. ResearchGate. [Link]
-
Segura Campos, R. (2018). In vitro α-glucosidase inhibitory assay. protocols.io. [Link]
-
ResearchGate. (2025). Management of Diabetes Mellitus: The Role of Alpha-Amylase and Alpha-Glucosidase Enzymes. [Link]
-
Rehman, T., & Tuma, F. (2022). Physiology, Noncompetitive Inhibitor. In StatPearls. StatPearls Publishing. [Link]
-
Li, Y., et al. (2020). Inhibitors of α‐amylase and α‐glucosidase: Potential linkage for whole cereal foods on prevention of hyperglycemia. Food Science & Nutrition. [Link]
-
ResearchGate. (2023). EFFECT of α-GLUCOSIDASE and α-AMYLASE ENZYMES on DIABETES. [Link]
-
Kim, Y. M., et al. (1999). Comparative study of the inhibition of alpha-glucosidase, alpha-amylase, and cyclomaltodextrin glucanosyltransferase by acarbose, isoacarbose, and acarviosine-glucose. Archives of Biochemistry and Biophysics. [Link]
-
Parmar, S. (2023). Pharmacology of Alpha - Glucosidase Inhibitors - Acarbose (Antidiabetic Drug) [ENGLISH]. YouTube. [Link]
-
ResearchGate. (2025). Study of the inhibition of four alpha amylases by acarbose and its 4 IV-α-maltohexaosyl and 4IV-α-maltododecaosyl analogues. [Link]
-
Dineshkumar, B., et al. (2010). Studies on the anti-diabetic and hypolipidemic potentials of mangiferin (xanthone glucoside) in streptozotocin- induced type 1 and type 2 diabetic model rats. International Journal of Advanced Pharmaceutical Sciences. [Link]
-
Akkol, E. K., et al. (2020). Alpha-Glucosidase and Alpha-Amylase Inhibitory Activities, Molecular Docking, and Antioxidant Capacities of Salvia aurita Constituents. Molecules. [Link]
-
Segura Campos, R. (2018). In vitro α-amylase inhibitory assay. protocols.io. [Link]
-
Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. [Link]
-
University of Massachusetts Boston. (2017). Lecture 12. Enzyme kinetics and inhibition. [Link]
-
GeeksforGeeks. (2025). Difference Between Alpha-Amylase and Alpha-Glucosidase. [Link]
-
Rais, I. R., et al. (2021). Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. Plants. [Link]
-
Segura Campos, R. (2019). In vitro α-amylase and α-glucosidase inhibitory assay. protocols.io. [Link]
-
Li, Y., et al. (2021). Acarbose May Function as a Competitive Exclusion Agent for the Producing Bacteria. ACS Chemical Biology. [Link]
-
Ali, H., Houghton, P. J., & Soumyanath, A. (2006). In vitro α-amylase inhibitory activity of an Indian medicinal plant, Phyllanthus amarus. Journal of Pharmacy and Pharmacology. [Link]
-
Li, T., et al. (2016). In vitro α-glucosidase inhibitory activity of isolated fractions from water extract of Qingzhuan dark tea. Journal of the Science of Food and Agriculture. [Link]
-
Adewole, K. E., et al. (2021). Inhibition of the in vitro Activities of α-Amylase and Pancreatic Lipase by Aqueous Extracts of Amaranthus viridis, Solanum macrocarpon and Telfairia occidentalis Leaves. Frontiers in Pharmacology. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitors of α‐amylase and α‐glucosidase: Potential linkage for whole cereal foods on prevention of hyperglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Difference Between Alpha-Amylase and Alpha-Glucosidase - GeeksforGeeks [geeksforgeeks.org]
- 6. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Acarbose - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Miglitol - Wikipedia [en.wikipedia.org]
- 9. droracle.ai [droracle.ai]
- 10. researchgate.net [researchgate.net]
- 11. Alpha-Glucosidase and Alpha-Amylase Inhibitory Activities, Molecular Docking, and Antioxidant Capacities of Salvia aurita Constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acarbose May Function as a Competitive Exclusion Agent for the Producing Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Non-competitive inhibition - Wikipedia [en.wikipedia.org]
- 14. Physiology, Noncompetitive Inhibitor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Khan Academy [khanacademy.org]
- 16. ocw.mit.edu [ocw.mit.edu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. In vitro α-glucosidase inhibitory activity of isolated fractions from water extract of Qingzhuan dark tea - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis and Potential Applications of 6-(2-Methylpropoxy)pyridine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Nicotinic Acids
Nicotinic acid (niacin, vitamin B3) and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] The pyridine carboxylic acid scaffold is highly versatile, with isomers and substituted analogs leading to drugs for a wide array of conditions, including tuberculosis, cancer, diabetes, and hyperlipidemia.[1][2] The carboxylic acid group provides a key interaction point, often with metal ions in enzyme active sites, while substitutions on the pyridine ring allow for the fine-tuning of physicochemical properties and target selectivity.[3]
6-(2-Methylpropoxy)pyridine-3-carboxylic acid (Figure 1) is a member of this important class of compounds, featuring an isobutoxy group at the 6-position. This substitution is of particular interest as it can influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets. This guide will delve into the synthetic pathways to access this molecule and compare its profile with relevant alternatives.
Figure 1: Structure of this compound
Caption: Chemical structure of the target compound.
Synthesis of this compound: A Comparative Analysis of Routes
While specific literature on the synthesis of this compound is scarce, a highly plausible and efficient synthetic route can be constructed based on well-established reactions of pyridine derivatives. The most logical approach involves the nucleophilic aromatic substitution (SNAr) on a 6-substituted nicotinic acid precursor.
Preferred Synthetic Pathway: Nucleophilic Aromatic Substitution
The preferred method starts from the readily available and cost-effective 6-chloronicotinic acid. The chloro group at the 6-position is activated towards nucleophilic attack, making it an excellent leaving group for substitution with an alkoxide.
Workflow Diagram:
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol (Inferred):
This protocol is adapted from a procedure for the synthesis of 6-methoxypyridine-3-carboxylic acid.[4]
-
Preparation of Isobutoxide: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add dry isobutanol. Carefully add sodium hydride (NaH) or metallic sodium in portions at 0 °C. The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of sodium isobutoxide.
-
Nucleophilic Substitution: Add 6-chloronicotinic acid to the freshly prepared sodium isobutoxide solution in isobutanol.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for an extended period (e.g., 48-60 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Isolation: After cooling to room temperature, carefully quench the reaction with water. Remove the excess isobutanol under reduced pressure. The aqueous residue is then acidified with an appropriate acid (e.g., HCl) to a pH of approximately 5.
-
Purification: The precipitated product, this compound, is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization if necessary.
Causality Behind Experimental Choices:
-
Choice of Base: Sodium hydride or metallic sodium are strong bases that effectively deprotonate isobutanol to form the nucleophilic isobutoxide. Anhydrous conditions are crucial as these reagents react violently with water.
-
Reaction Solvent: Using isobutanol as the solvent provides a high concentration of the nucleophile and allows for a sufficiently high reaction temperature to overcome the activation energy of the SNAr reaction.
-
Acidic Workup: The product exists as a sodium carboxylate salt in the basic reaction mixture. Acidification is necessary to protonate the carboxylate and precipitate the neutral carboxylic acid, which is typically less soluble in aqueous media.
Alternative Synthetic Routes
Other general methods for the preparation of substituted pyridine carboxylic acids exist, though they are often less direct or suitable for large-scale industrial production. These include:
-
Oxidation of Alkylpyridines: This involves the oxidation of a corresponding 2-isobutoxy-5-alkylpyridine using strong oxidizing agents like nitric acid under high pressure and temperature.[5] This method is generally harsh and may lack selectivity.
-
Ozonolysis of Quinolines: Substituted quinolines can undergo ozonolysis to yield pyridine dicarboxylic acids, which can then be further manipulated.[6] This is a multi-step process that may not be efficient for this specific target.
Table 1: Comparison of Synthetic Routes
| Route | Starting Material | Key Steps | Advantages | Disadvantages |
| Preferred: SNAr | 6-Chloronicotinic Acid | Nucleophilic substitution | High predictability, readily available starting materials, good yields (inferred). | May require long reaction times and strictly anhydrous conditions. |
| Alternative: Oxidation | 2-Isobutoxy-5-alkylpyridine | Oxidation with HNO₃ | Potentially high throughput on an industrial scale. | Harsh conditions, potential for side reactions, requires a more complex starting material.[5] |
| Alternative: Ozonolysis | Substituted Quinoline | Ozonolysis, further functionalization | Access to diverse substitution patterns. | Multi-step, use of hazardous reagents (ozone), potentially low overall yield.[6] |
Comparison with Alternative Compounds
The utility of this compound can be assessed by comparing it to other structurally related compounds that might be used in similar research contexts, such as enzyme inhibition or as building blocks in drug discovery.
Comparison with Precursors and Simpler Analogs
-
6-Chloronicotinic Acid: This is the primary precursor for the target compound. While it is a valuable synthetic intermediate, the chloro-substituent imparts different electronic properties and potential reactivity compared to the isobutoxy group. 6-Chloronicotinic acid itself is used as a building block in chemical synthesis and is a metabolite of certain pesticides.[7]
-
6-Hydroxynicotinic Acid: This compound can also serve as a precursor via Williamson ether synthesis. It is produced through fermentation or chemical synthesis.[8] Its high polarity and potential for tautomerism give it a distinct chemical character compared to its ether derivatives.
-
6-Methoxypyridine-3-carboxylic Acid: This is the closest and simplest analog. The smaller methoxy group makes it more polar and less lipophilic than the isobutoxy derivative. This difference can significantly impact cell permeability and binding to hydrophobic pockets in proteins.
Comparison with Bioisosteres and Other 6-Substituted Derivatives
In drug design, the carboxylic acid group can sometimes be replaced by bioisosteres to improve pharmacokinetic properties. Furthermore, varying the substituent at the 6-position can modulate biological activity.
-
Carboxylic Acid Bioisosteres: Functional groups like tetrazoles or hydroxamic acids can mimic the acidic proton and hydrogen bonding capabilities of a carboxylic acid.[9] Replacing the carboxylate of the target molecule with these groups would create compounds with different pKa values and metabolic profiles.
-
Other 6-Alkoxy Derivatives: A study on nicotinic acid derivatives as carbonic anhydrase inhibitors showed that increasing the length of the 6-alkoxy chain could enhance activity, with 6-(hexyloxy)pyridine-3-carboxylic acid showing notable inhibition.[3] This suggests that the size and hydrophobicity of the alkoxy group are critical for tuning biological activity.
-
6-Amino and 6-Alkyl Derivatives: These substitutions introduce different electronic and steric properties. For instance, 6-aminonicotinic acid is a key intermediate for various pharmaceuticals,[10] while 6-methylnicotinic acid derivatives have been explored as enzyme inhibitors.[4]
Table 2: Property Comparison of this compound and Alternatives
| Compound | Key Feature | Potential Application Focus |
| This compound | Isobutoxy group | Building block for compounds requiring moderate lipophilicity. |
| 6-Chloronicotinic Acid | Reactive chloro group | Versatile synthetic intermediate.[7] |
| 6-Hydroxynicotinic Acid | Hydroxyl group | Precursor, polar building block.[8] |
| 6-(Hexyloxy)pyridine-3-carboxylic acid | Longer alkyl chain | Enhanced hydrophobic interactions, e.g., in enzyme inhibition.[3] |
| Tetrazole Analog | Carboxylic acid bioisostere | Potential for improved metabolic stability or cell permeability.[9] |
Potential Applications and Biological Activity
While specific biological data for this compound is not widely published, the broader class of nicotinic acid derivatives has shown significant activity in several areas:
-
Enzyme Inhibition: Pyridine carboxylic acids are known to inhibit various enzymes. For example, nicotinic acid and nicotinamide can inhibit cytochrome P450 enzymes like CYP2D6.[11] The structure of the target compound makes it a candidate for screening against various hydrolases, oxidoreductases, and kinases.
-
Antibacterial and Antifungal Agents: Nicotinic acid derivatives have been successfully developed into potent antimicrobial agents.[7] The isobutoxy group could be tailored to improve activity against specific microbial strains.
-
Central Nervous System (CNS) Agents: Derivatives of nicotinic acid are used in the synthesis of inhibitors for enzymes involved in CNS disorders, such as D-amino acid oxidase (DAAO).[4]
The introduction of the 6-isobutoxy group is expected to increase the lipophilicity of the nicotinic acid core, which could enhance its ability to cross cell membranes and the blood-brain barrier, a desirable property for CNS-targeted drugs.
Conclusion
This compound is a valuable, yet underexplored, derivative of nicotinic acid. Its synthesis is most practicably achieved through a nucleophilic aromatic substitution on 6-chloronicotinic acid, a route that is both efficient and scalable. The isobutoxy moiety provides a distinct physicochemical profile compared to simpler analogs and precursors, offering a tool for medicinal chemists to modulate properties like lipophilicity and target engagement. While direct biological data is limited, the known activities of related compounds suggest its potential as a scaffold for developing novel enzyme inhibitors and other therapeutic agents. Further investigation into the synthesis and biological screening of this compound is warranted to fully realize its potential in drug discovery and development.
References
-
PrepChem.com. Synthesis of 6-Methoxypyridine-3-carboxylic acid. [Link]
- Google Patents. US6346623B1 - Method for producing substituted pyridine-carboxylic acids.
-
PubMed. SYNTHESIS OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES AS ANALOGS OF ERGOT ALKALOIDS. [Link]
-
PubMed Central. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]
- Google Patents. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.
-
MDPI. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. [Link]
- Google Patents.
- Google Patents. US2109957A - Preparation of pyridine-carboxylic acids and the like.
-
PubMed. Inhibition of human P450 enzymes by nicotinic acid and nicotinamide. [Link]
-
PubMed. 5-substituted, 6-substituted, and unsubstituted 3-heteroaromatic pyridine analogues of nicotine as selective inhibitors of cytochrome P-450 2A6. [Link]
- Google Patents. US3657259A - Process for the production of pyridine carboxylic acids.
- Google Patents.
-
ResearchGate. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. [Link]
- Google Patents. US4738924A - Method for the production of 6-hydroxynicotinic acid.
-
PubMed Central. Carboxylic Acid (Bio)Isosteres in Drug Design. [Link]
-
PubMed Central. Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis. [Link]
-
PubMed Central. Synthesis, Chemical Characterization and Biological Screening for Cytotoxicity and Antitumor Activity of Organotin (IV) Derivatives of 3,4-Methylenedioxy 6-nitrophenylpropenoic Acid. [Link]
-
PubMed Central. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]
Sources
- 1. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]
- 2. US2513251A - Preparation of pyridine carboxylic acids - Google Patents [patents.google.com]
- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US3657259A - Process for the production of pyridine carboxylic acids - Google Patents [patents.google.com]
- 6. US6346623B1 - Method for producing substituted pyridine-carboxylic acids - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. US4738924A - Method for the production of 6-hydroxynicotinic acid - Google Patents [patents.google.com]
- 9. 1016756-23-2|6-Isobutoxynicotinic acid|BLD Pharm [bldpharm.com]
- 10. WO2022087373A1 - Methods of making nicotinic acid derivatives - Google Patents [patents.google.com]
- 11. Inhibition of human P450 enzymes by nicotinic acid and nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6-(2-Methylpropoxy)pyridine-3-carboxylic acid: A Guide for Laboratory Professionals
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 6-(2-Methylpropoxy)pyridine-3-carboxylic acid (CAS No. 1016756-23-2), also known as 6-isobutoxynicotinic acid. As a trusted partner in your research, we are committed to providing information that extends beyond product specifications to ensure the safety of your laboratory personnel and the protection of our environment. The following protocols are synthesized from established best practices for handling pyridine derivatives and carboxylic acids, grounded in regulatory guidelines.
Hazard Assessment and Characterization
Understanding the potential hazards of this compound is the foundation of its safe management. Based on data from related pyridine carboxylic acids, this compound should be handled as a hazardous substance with the potential for the following:
-
Skin and Eye Irritation: Pyridine derivatives can cause skin irritation and serious eye irritation or damage.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust or fumes may lead to respiratory irritation.[1][3]
The acidic nature of the carboxylic acid group and the hazardous properties of the pyridine ring necessitate careful handling to prevent exposure.
Key Chemical and Physical Properties
| Property | Value/Information | Source |
| Molecular Formula | C₁₀H₁₃NO₃ | [6] |
| Molecular Weight | 195.22 g/mol | [6] |
| Appearance | Solid (presumed) | General knowledge of similar compounds |
| Incompatibilities | Strong oxidizing agents, strong bases, amines, and reducing agents.[1][2] | General for pyridine carboxylic acids |
Personal Protective Equipment (PPE) - Your First Line of Defense
Prior to handling this compound in any capacity, including for disposal, the following PPE is mandatory:
-
Eye and Face Protection: Chemical splash goggles are essential. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[1]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene. Latex gloves are not recommended.[7]
-
Body Protection: A chemical-resistant lab coat should be worn. For larger quantities or in the event of a spill, additional protective clothing may be necessary.
-
Respiratory Protection: All handling of this compound that may generate dust or aerosols should be conducted in a certified chemical fume hood to ensure adequate ventilation.[1]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if necessary.
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full PPE described above.
-
Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust and place it into a designated, labeled waste container. For liquid spills, use an inert absorbent material to contain and collect the waste.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup, including absorbent pads and contaminated PPE, must be disposed of as hazardous waste.
Step-by-Step Disposal Procedure
The disposal of this compound must adhere to local, state, and federal regulations. The following is a generalized procedure that should be adapted to your institution's specific guidelines.
Step 1: Waste Identification and Segregation
Properly identifying and segregating chemical waste is a cornerstone of safe laboratory practice.
-
Hazardous Waste Determination: Due to its properties as a pyridine derivative and a carboxylic acid, this compound waste must be classified as hazardous chemical waste.
-
Waste Segregation: This waste must be segregated from other waste streams. Do not mix it with incompatible materials such as strong bases, oxidizing agents, or other reactive chemicals.[1][2]
Step 2: Waste Collection and Container Management
-
Designated Container: Collect waste this compound in a designated, compatible, and leak-proof container with a secure screw-top cap.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Irritant).[8]
Step 3: Storage in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste are required to have designated Satellite Accumulation Areas (SAAs).[8][9]
-
Location: The waste container should be stored in a designated SAA that is at or near the point of generation and under the control of the laboratory personnel.
-
Container Management: Keep the waste container closed at all times except when adding waste.
-
Inspections: Regularly inspect the SAA for any signs of leaks or container degradation.
Step 4: Final Disposal
-
Contact EH&S: When the waste container is full or ready for disposal, contact your institution's Environmental Health & Safety (EH&S) department to arrange for pickup.
-
Professional Disposal: The waste will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final disposition, which may include incineration or other approved methods.[1][8]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. For any uncertainties, your institution's Environmental Health & Safety department is your most valuable resource.
References
-
Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved January 17, 2026, from [Link]
-
Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager. Retrieved January 17, 2026, from [Link]
-
6-(1-Methylpropoxy)-3-pyridinecarboxylic acid. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
Safety Data Sheet: Isonicotinic acid. (n.d.). Carl ROTH. Retrieved January 17, 2026, from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. carlroth.com [carlroth.com]
- 8. PubChemLite - this compound (C10H13NO3) [pubchemlite.lcsb.uni.lu]
- 9. fishersci.com [fishersci.com]
Personal protective equipment for handling 6-(2-Methylpropoxy)pyridine-3-carboxylic acid
Essential Safety and Handling Guide: 6-(2-Methylpropoxy)pyridine-3-carboxylic acid
This document provides immediate, essential guidance for the safe handling, use, and disposal of this compound (CAS No. 1016756-23-2) in a laboratory setting.[1] The recommendations herein are grounded in established safety protocols for handling pyridine derivatives and related carboxylic acids, ensuring a proactive approach to safety for all research personnel.
Immediate Safety Concerns & Required Personal Protective Equipment (PPE)
Given the potential for skin and eye irritation, as well as possible toxicity if ingested or inhaled, a stringent PPE protocol is mandatory. The primary objective is to prevent any direct contact with the compound, which is noted to be a solid at room temperature.
Table 1: Mandatory Personal Protective Equipment
| Protection Type | Recommended Equipment | Standard Compliance |
| Eye and Face Protection | Tightly fitting chemical safety goggles. A face shield should be worn over goggles when handling larger quantities or if there is a significant splash risk. | NIOSH (US) or EN 166 (EU) approved |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene are recommended for pyridine compounds). A fully-buttoned, flame-retardant lab coat. | EN 374 (EU) or equivalent |
| Respiratory Protection | All handling of the solid and any solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols. | N/A (Engineering Control) |
| Footwear | Closed-toe, chemical-resistant shoes. | N/A |
The Rationale Behind Our PPE Choices:
-
Eye Protection: Pyridine-based compounds can cause serious eye damage. Standard safety glasses are insufficient; chemical splash goggles are required to provide a complete seal around the eyes.
-
Gloves: Pyridine can be absorbed through the skin.[3] Nitrile or neoprene gloves offer good chemical resistance against many pyridine derivatives.[2][4] Always check the manufacturer's glove compatibility chart and wash hands thoroughly after removing gloves.[3]
-
Fume Hood: The use of a fume hood is a critical engineering control. It minimizes the risk of inhaling fine dust particles of the solid compound or vapors from its solutions.[2][5]
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is crucial to minimize exposure and ensure operational safety.
Preparation and Engineering Controls:
-
Ventilation Check: Before beginning any work, ensure the chemical fume hood is functioning correctly, with the sash at the appropriate height.[2]
-
Area Designation: Designate a specific area within the fume hood for handling the compound to prevent contamination of the general workspace.
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents, waste containers) inside the fume hood before introducing the chemical.
Weighing and Transferring the Solid Compound:
-
Don PPE: Put on all required PPE as detailed in Table 1.
-
Transfer: Carefully transfer the required amount of this compound from its storage container to a tared weigh boat.
-
Minimize Dust: Handle the solid gently to avoid generating dust.[5]
-
Clean-up: After weighing, securely close the primary container. Use a disposable wipe to decontaminate the spatula and the weighing area. Dispose of the wipe in the designated solid chemical waste container.
Dissolution and Use in Reactions:
-
Solvent Addition: Place the vessel containing the weighed solid in the fume hood and slowly add the desired solvent.
-
Mixing: If necessary, use magnetic stirring or gentle swirling to aid dissolution. Keep the container covered as much as possible.
-
Transfers: When transferring solutions, use a pipette or syringe to minimize the risk of splashes.
The following diagram illustrates the standard operational workflow for handling this compound.
Caption: Standard operational workflow for handling this compound.
Disposal Plan: Managing Chemical Waste
Proper disposal is a critical component of laboratory safety and environmental responsibility.[4]
Waste Segregation:
-
Solid Waste: All disposable materials that have come into direct contact with the solid compound (e.g., weigh boats, contaminated wipes, gloves) must be placed in a clearly labeled, sealed container for hazardous solid chemical waste.
-
Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a designated, sealed container for hazardous liquid waste. Do not pour any pyridine-containing waste down the drain.[4]
-
Sharps: Any contaminated needles or other sharps must be disposed of in an appropriate sharps container.
Container Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Keep waste containers securely closed when not in use.
-
Store waste in a designated, well-ventilated secondary containment area, away from incompatible materials.
Final Disposal:
-
All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6]
The decision-making process for selecting appropriate PPE based on the operational task is outlined below.
Caption: PPE selection guide based on the laboratory operation.
References
-
Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]
-
Standard Operating Procedure for Pyridine. Washington State University. [Link]
-
Material Safety Data Sheet - Pyridine-N-oxide, 98%. Cole-Parmer. [Link]
-
Safety Data Sheet - Pyridine. Kanto Chemical Co., Inc. [Link]
-
2,6-Pyridinedicarboxylic acid - Safety Data Sheet. Bio-Rad. [Link]
-
12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]
Sources
- 1. This compound | 1016756-23-2 [chemicalbook.com]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. bio.vu.nl [bio.vu.nl]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
